Ciprofibrate impurity A
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethenylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJBUUJYXSWCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the chemical structure of Ciprofibrate impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Ciprofibrate Impurity A, a known related substance of the lipid-lowering agent Ciprofibrate. This document collates available information on its chemical structure, properties, and analytical methodologies, serving as a valuable resource for researchers and professionals in the field of pharmaceutical development and quality control.
Chemical Identity and Structure
This compound is chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid.[1][2][3][4][5] Its formation is often associated with the synthesis or degradation of the active pharmaceutical ingredient (API), Ciprofibrate.[1][6][7][8] Understanding the chemical nature of this impurity is crucial for the development of robust analytical methods to control its presence in the final drug product.
The chemical structure of this compound is presented below:
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its identification and quantification in analytical procedures.
| Property | Value | References |
| Chemical Name | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid | [1][2][3][4][5] |
| CAS Number | 1474058-89-3 | [3][4][5][9] |
| Molecular Formula | C₁₂H₁₄O₃ | [3][4][5][9] |
| Molecular Weight | 206.24 g/mol | [3][5][9] |
| Canonical SMILES | CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C | [3] |
| Appearance | Off-white solid | [9] |
| Solubility | Soluble in Methanol | [9] |
Synthesis and Formation
A specific, publicly available, detailed synthesis protocol for this compound has not been identified in the reviewed literature. However, its structure suggests potential formation pathways related to the synthesis of Ciprofibrate or as a degradation product. Forced degradation studies on Ciprofibrate have shown that the parent drug is unstable under acidic and basic hydrolysis, as well as oxidative conditions, leading to the formation of various degradation products.[1][6][7][8] It is plausible that this compound could be one of these degradation products, although its direct isolation and characterization from such studies have not been explicitly detailed in the available literature.
The synthesis of Ciprofibrate itself involves several steps, and Impurity A could potentially arise as a byproduct if starting materials or intermediates containing a vinyl group are used or formed. A patent for the synthesis of Ciprofibrate describes a multi-step process starting from styrene, which undergoes cyclization, acylation, oxidation, alcoholysis, alkylation, and hydrolysis.[10] Variations or incomplete reactions in these steps could theoretically lead to the formation of impurities like Impurity A.
Experimental Protocols: Analytical Characterization
The identification and quantification of this compound are critical for ensuring the quality and safety of Ciprofibrate drug products. Pharmacopoeial methods and published research provide a framework for its analysis, primarily through High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC)
The British Pharmacopoeia (BP) and European Pharmacopoeia (EP) outline an HPLC method for the analysis of Ciprofibrate and its related substances, including Impurity A.[11][12]
Chromatographic Conditions:
| Parameter | Description |
| Stationary Phase | Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm |
| Column Dimensions | 0.15 m x 4.6 mm |
| Mobile Phase A | 1.36 g/L solution of potassium dihydrogen phosphate (B84403) adjusted to pH 2.2 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.5 mL/min |
| Detection | UV Spectrophotometer at 230 nm |
| Injection Volume | 10 µL |
| Relative Retention Time | Impurity A = about 0.7 (relative to Ciprofibrate) |
System Suitability:
-
Resolution: Baseline separation between the peaks due to impurity C and ciprofibrate.[12]
Quantification:
-
A correction factor of 2.3 is applied to the peak area of impurity A for content calculation.[12]
Characterization Data from Reference Standards
Commercial suppliers of this compound reference standards typically provide a Certificate of Analysis (CoA) with comprehensive characterization data. This data package often includes:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
Thermogravimetric Analysis (TGA): To determine thermal stability.
Signaling Pathways and Biological Activity
As of the date of this guide, there is no publicly available information in the scientific literature regarding the specific interaction of this compound with any biological signaling pathways. The toxicological and pharmacological profiles of this specific impurity have not been characterized. The primary focus of regulatory bodies is to control the levels of such impurities in the final drug product to ensure patient safety, based on general principles of impurity qualification.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationship in the analysis of Ciprofibrate impurities and a general workflow for impurity identification and characterization.
Caption: Logical relationship in Ciprofibrate analysis.
Caption: General workflow for impurity identification.
Conclusion
References
- 1. scielo.br [scielo.br]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. Ciprofibrate | C13H14Cl2O3 | CID 2763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to a Proposed Synthesis Pathway for Ciprofibrate Impurity A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofibrate, a fibric acid derivative, is a well-established lipid-lowering agent. As with any pharmaceutical compound, the identification and synthesis of its impurities are crucial for quality control and safety assessment. This technical guide outlines a proposed synthetic pathway for Ciprofibrate Impurity A, chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid. Due to the absence of a specific, published synthesis route for this impurity, this document provides a detailed, plausible, multi-step pathway based on established and reliable organic chemistry transformations. This guide includes hypothetical experimental protocols, a comprehensive data summary, and a visual representation of the synthetic logic to aid researchers in the potential laboratory synthesis of this important reference standard.
Introduction
This compound is a known process-related impurity of the active pharmaceutical ingredient Ciprofibrate. Its chemical structure, 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, features a vinyl group in the para position of the phenoxy ring, distinguishing it from the dichlorocyclopropyl moiety of the parent drug. The availability of pure this compound is essential for the development of analytical methods for impurity profiling, for use as a reference standard in quality control testing of Ciprofibrate drug substance and product, and for toxicological evaluation.
This document presents a scientifically sound, albeit hypothetical, three-step synthesis of this compound, commencing from the readily available starting material, 4-ethylphenol (B45693). The proposed pathway involves:
-
Dehydrogenation of 4-ethylphenol to form the key intermediate, 4-vinylphenol (B1222589).
-
Williamson Ether Synthesis to couple 4-vinylphenol with a derivative of 2-bromo-2-methylpropanoic acid, forming the ether linkage.
-
Hydrolysis of the resulting ester to yield the final product, this compound.
Each step is detailed with a representative experimental protocol, drawing from analogous, well-documented chemical reactions.
Proposed Synthesis Pathway
The proposed synthetic route to this compound is depicted in the following scheme:
Caption: Proposed synthesis of this compound.
Data Presentation
The following table summarizes the key transformations, reactants, and products in the proposed synthesis of this compound. Please note that as this is a proposed pathway, quantitative data such as yields and purity are not available and would need to be determined experimentally.
| Step | Reaction Type | Starting Material | Key Reagents | Product | Molecular Formula (Product) | Molecular Weight (Product) |
| 1 | Dehydrogenation | 4-Ethylphenol | Iron (III) oxide catalyst, High temperature | 4-Vinylphenol | C₈H₈O | 120.15 g/mol |
| 2 | Williamson Ether Synthesis | 4-Vinylphenol | Ethyl 2-bromo-2-methylpropanoate, K₂CO₃ | Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate | C₁₄H₁₈O₃ | 234.29 g/mol |
| 3 | Ester Hydrolysis | Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate | Sodium hydroxide (B78521), Ethanol (B145695)/Water, HCl | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid | C₁₂H₁₄O₃ | 206.24 g/mol |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These protocols are based on standard laboratory procedures for analogous reactions and should be adapted and optimized based on experimental findings.
Step 1: Synthesis of 4-Vinylphenol (Dehydrogenation of 4-Ethylphenol)
Principle: This step involves the catalytic dehydrogenation of 4-ethylphenol at high temperature to introduce the vinyl group. This is a common industrial method for the synthesis of vinylphenols.[1]
Procedure:
-
A fixed-bed reactor is packed with an iron (III) oxide catalyst.
-
The reactor is heated to a temperature in the range of 500-600 °C.
-
A feed stream of 4-ethylphenol, vaporized and diluted with an inert gas such as nitrogen or steam, is passed through the heated catalyst bed.
-
The reaction progress is monitored by analyzing the composition of the effluent gas stream using gas chromatography (GC).
-
The product stream is cooled to condense the organic components.
-
The resulting liquid is a mixture of 4-vinylphenol, unreacted 4-ethylphenol, and potential side products.
-
Purification of 4-vinylphenol is achieved by fractional distillation under reduced pressure to prevent polymerization. A polymerization inhibitor, such as 4-tert-butylcatechol, should be added to the distillation flask.
Step 2: Synthesis of Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate (Williamson Ether Synthesis)
Principle: This reaction is a classic Williamson ether synthesis, where the phenoxide ion of 4-vinylphenol acts as a nucleophile, displacing the bromide from ethyl 2-bromo-2-methylpropanoate to form the ether linkage.[2][3][4]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-vinylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or acetonitrile.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (disappearance of the starting phenol), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude ester can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Step 3: Synthesis of 2-(4-Ethenylphenoxy)-2-methylpropanoic acid (Ester Hydrolysis)
Principle: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.
Procedure:
-
Dissolve the purified ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane (B109758) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of cold 2M hydrochloric acid. A white precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 2-(4-ethenylphenoxy)-2-methylpropanoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or heptane (B126788) and ethyl acetate.
-
Dry the purified product under vacuum to yield the final this compound.
Mandatory Visualization
The logical workflow for the proposed synthesis is illustrated below.
Caption: Experimental workflow for the proposed synthesis.
Conclusion
This technical guide provides a comprehensive, though hypothetical, pathway for the synthesis of this compound. The proposed route is based on fundamental and widely used organic reactions, offering a solid starting point for any research group aiming to synthesize this impurity for analytical and regulatory purposes. The successful execution of this synthesis will require careful optimization of reaction conditions and purification procedures at each step. The information presented herein is intended to facilitate the development of a robust and scalable synthesis for this critical pharmaceutical reference standard.
References
Formation of 2-(4-Ethenylphenoxy)-2-methylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(4-ethenylphenoxy)-2-methylpropanoic acid. The synthesis is based on well-established chemical principles, primarily the Williamson ether synthesis, a cornerstone in the preparation of phenoxy-alkanoic acid derivatives, a class of compounds with significant interest in medicinal chemistry.
Synthetic Strategy Overview
The formation of 2-(4-ethenylphenoxy)-2-methylpropanoic acid can be efficiently achieved through a two-step process. The primary reaction is a Williamson ether synthesis to construct the core ether linkage, followed by a hydrolysis step to yield the final carboxylic acid.
The proposed synthetic pathway commences with the readily accessible starting material, 4-vinylphenol (B1222589) (also known as 4-ethenylphenol). This is followed by its reaction with an appropriate alkyl halide, such as ethyl 2-bromo-2-methylpropanoate (B8525525), to form the corresponding ester. Subsequent saponification of this ester intermediate yields the desired 2-(4-ethenylphenoxy)-2-methylpropanoic acid.
A critical consideration in this synthesis is the propensity of the vinyl group in 4-vinylphenol to undergo polymerization, especially under thermal or acidic conditions. Therefore, reaction conditions must be carefully controlled to minimize this side reaction.
Detailed Experimental Protocols
Step 1: Williamson Ether Synthesis of Ethyl 2-(4-Ethenylphenoxy)-2-methylpropanoate
This procedure details the formation of the ether linkage between 4-vinylphenol and ethyl 2-bromo-2-methylpropanoate.
Materials:
-
4-Vinylphenol
-
Ethyl 2-bromo-2-methylpropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
To a stirred solution of 4-vinylphenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Hydrolysis of Ethyl 2-(4-Ethenylphenoxy)-2-methylpropanoate
This protocol describes the saponification of the ester to the final carboxylic acid product.
Materials:
-
Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
Protocol:
-
Dissolve the ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-ethenylphenoxy)-2-methylpropanoic acid.
-
The product can be further purified by recrystallization.
Quantitative Data Summary
The following table summarizes the expected molecular weights of the key compounds in the synthesis and provides target yields based on similar reactions reported in the literature.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield |
| 4-Vinylphenol | C₈H₈O | 120.15 | - |
| Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate | C₁₄H₁₈O₃ | 234.29 | 85-95% |
| 2-(4-Ethenylphenoxy)-2-methylpropanoic acid | C₁₂H₁₄O₃ | 206.24 | 90-98% |
Visualizations
Synthetic Pathway
Caption: Synthetic route to 2-(4-Ethenylphenoxy)-2-methylpropanoic acid.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis and purification.
Concluding Remarks
The described synthetic route offers a reliable and scalable method for the formation of 2-(4-ethenylphenoxy)-2-methylpropanoic acid. The protocols are based on robust and well-understood chemical transformations. Researchers should pay close attention to the potential for polymerization of the vinyl group and may consider the use of polymerization inhibitors in small quantities if necessary. The final product is a valuable building block for further chemical modifications and for screening in drug discovery programs.
An In-depth Technical Guide to Ciprofibrate Impurity A (CAS Number 1474058-89-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ciprofibrate (B1669075) Impurity A, a specified impurity in the European Pharmacopoeia for the lipid-lowering agent Ciprofibrate. This document collates available technical data, including its chemical properties, plausible synthetic pathways, analytical methodologies for its control, and an exploration of its potential biological activity and toxicological profile based on the current scientific understanding.
Chemical Identity and Physicochemical Properties
Ciprofibrate Impurity A is chemically identified as 2-(4-ethenylphenoxy)-2-methylpropanoic acid.[1][2][3] It is a process-related impurity and potential degradation product of Ciprofibrate.[4][5] The structural distinction from the active pharmaceutical ingredient (API) is the presence of a vinyl group (-CH=CH₂) on the phenyl ring, in contrast to the dichlorocyclopropyl group in Ciprofibrate. This structural difference can influence its physicochemical properties and biological activity.
Table 1: Physicochemical Data for this compound
| Parameter | Value | Reference(s) |
| CAS Number | 1474058-89-3 | [6][7][8][9] |
| IUPAC Name | 2-(4-ethenylphenoxy)-2-methylpropanoic acid | [3][7] |
| Synonyms | 2-(4-vinylphenoxy)-2-methylpropanoic acid | [2] |
| Molecular Formula | C₁₂H₁₄O₃ | [6][7][8] |
| Molecular Weight | 206.24 g/mol | [6][7][8] |
| SMILES | CC(C)(OC1=CC=C(C=C)C=C1)C(O)=O | [7] |
| Appearance | Off-white solid | [10] |
| Solubility | Soluble in methanol (B129727) | [10] |
| Storage | 2-8°C | [10] |
Potential Formation and Synthesis
The formation of this compound can occur during the synthesis of Ciprofibrate or as a degradation product.[4][5] One plausible mechanism for its formation as a degradation product involves the decomposition of the dichlorocyclopropyl ring of Ciprofibrate under certain stress conditions, such as acidic hydrolysis.[4]
Proposed Synthetic Workflow:
The following diagram outlines a potential synthetic pathway for this compound. This is a theoretical workflow based on analogous chemical reactions.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate
-
To a solution of 4-vinylphenol in a suitable solvent such as acetone, add a base like potassium carbonate.
-
Stir the mixture at room temperature for a designated period to form the phenoxide.
-
Add ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (B78521) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield this compound.
Analytical Characterization and Control
The European Pharmacopoeia specifies a limit for this compound in the Ciprofibrate drug substance.[11] The control of this impurity is crucial for ensuring the quality, safety, and efficacy of the final drug product.
Table 2: Analytical Methods for the Determination of this compound
| Method | Description | Reference(s) |
| HPLC-UV | A reversed-phase HPLC method is commonly used for the separation and quantification of Ciprofibrate and its impurities. The European Pharmacopoeia outlines a gradient method with a C8 column and UV detection at 232 nm. | [11][12][13] |
| ¹H-NMR | Proton NMR provides structural confirmation of the impurity. | [14] |
| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight of the impurity. | [14] |
| IR Spectroscopy | Infrared spectroscopy can be used to identify the functional groups present in the molecule. | [14] |
Detailed HPLC Method (as per European Pharmacopoeia):
A detailed experimental protocol for the HPLC analysis is crucial for accurate quantification.
Caption: High-level workflow for the HPLC analysis of this compound.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mixture of methanol and water (e.g., 90:10 v/v) and adjust the pH to 3.7 with a suitable acid.[13]
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the Ciprofibrate drug substance or product in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the percentage of this compound in the sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard.
Biological Activity and Signaling Pathway
Ciprofibrate is a well-known agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[15][16][17] Given the structural similarity, it is highly probable that this compound also exhibits PPARα agonist activity. However, specific quantitative data on its potency (e.g., EC₅₀) are not currently available in the public literature.
PPARα Signaling Pathway:
The activation of PPARα by a ligand like Ciprofibrate (and likely its impurity A) initiates a cascade of molecular events leading to the regulation of target gene expression.
Caption: Simplified PPARα signaling pathway activated by a ligand.
The activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism, which collectively contribute to the lipid-lowering effects of fibrates.[15]
Toxicological Profile
The toxicological profile of this compound has not been specifically detailed in publicly available literature. However, as a pharmaceutical impurity, its potential for toxicity, particularly genotoxicity, is a critical consideration for regulatory bodies.[18]
Table 3: Toxicological Considerations for this compound
| Aspect | Information | Reference(s) |
| Genotoxicity | No specific genotoxicity data (e.g., Ames test, micronucleus assay) is available for this compound. However, studies on other fibrates have shown mixed results regarding their genotoxic potential. | [18][19][20] |
| General Toxicity | The toxicity of the impurity is expected to be related to the pharmacological activity of the parent drug (PPARα agonism). | [15] |
| Regulatory Limits | The European Pharmacopoeia sets limits for this impurity in the Ciprofibrate drug substance, implying a toxicological assessment has been performed by regulatory authorities. | [11] |
Experimental Protocols for Toxicological Assessment:
Standard in vitro and in vivo assays are employed to evaluate the genotoxic potential of pharmaceutical impurities.
In Vitro Genotoxicity Assays:
-
Bacterial Reverse Mutation Assay (Ames Test): This test assesses the potential of a substance to induce gene mutations in bacteria.[20]
-
In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells by observing the formation of micronuclei.[20]
-
Chromosomal Aberration Assay: This test evaluates the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[20]
Conclusion
This compound is a critical quality attribute of the Ciprofibrate drug substance that requires careful control and monitoring. While much is known about its chemical structure and the analytical methods for its quantification, there is a notable lack of publicly available data on its specific pharmacological potency and toxicological profile. The information provided in this guide, based on the current scientific literature and regulatory standards, serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Ciprofibrate. Further research into the biological activity and safety of this impurity would be beneficial for a more comprehensive understanding of its impact.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. chemscene.com [chemscene.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. ispstandards.com [ispstandards.com]
- 9. chemwhat.com [chemwhat.com]
- 10. allmpus.com [allmpus.com]
- 11. scite.ai [scite.ai]
- 12. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ciprofibrate stimulates the gastrin-producing cell by acting luminally on antral PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gene expression profiling of the PPAR-alpha agonist ciprofibrate in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [The fenofibrate effect on genotoxicity in brain and liver and on the expression of genes regulating fatty acids metabolism of mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical Genetic Toxicology - ITR Laboratories Canada Inc. [itrlab.com]
physical and chemical properties of Ciprofibrate impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of Ciprofibrate impurity A. The information is intended to support research, drug development, and quality control activities related to the manufacturing of the parent drug, Ciprofibrate.
Introduction
This compound, chemically known as 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid, is a recognized impurity associated with the synthesis of Ciprofibrate.[1][2] Ciprofibrate is a fibric acid derivative that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, prescribed for the treatment of hyperlipidemia.[3][4][5] As with any pharmaceutical product, the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug substance. This compound is utilized as a reference standard in analytical procedures to ensure that the levels of this impurity in the final drug product are within the acceptable limits set by regulatory authorities.[6]
Chemical and Physical Properties
A summary of the key chemical and physical identifiers for this compound is provided in the table below. It is important to note that while some properties are well-documented, specific experimental data such as melting and boiling points are not consistently available in public literature and are often listed as not available by commercial suppliers.[7][8]
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid | [2] |
| Synonyms | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, Ciprofibrate EP Impurity A | [2][8] |
| CAS Number | 1474058-89-3 | [2][7][9] |
| Molecular Formula | C₁₂H₁₄O₃ | [2][7][9] |
| Molecular Weight | 206.24 g/mol | [7][9] |
| Appearance | Off-white solid | [7] |
| Solubility | Soluble in Methanol (MEOH) | [7] |
| Melting Point | Not Available (N.A.) | [7] |
| Boiling Point | Not Available | |
| Storage | 2-8°C, Sealed in dry conditions | [7][10] |
Spectral and Analytical Data
Detailed spectral data for this compound is typically provided with the purchase of a certified reference standard in the form of a Certificate of Analysis (CoA). This CoA generally includes data from the following analytical techniques:
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
-
Thermogravimetric Analysis (TGA)
While the specific spectra are proprietary, the expected structural features can be inferred. The ¹H NMR spectrum would be expected to show signals corresponding to the vinyl protons, the aromatic protons on the phenoxy ring, the methyl protons, and the acidic proton of the carboxylic acid. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. However, general synthetic routes for vinyl-substituted phenoxy carboxylic acids can be found in the chemical literature. These methods often involve the vinylation of a phenolic precursor or the modification of a pre-existing vinyl-containing aromatic compound.
One plausible, though not explicitly documented for this specific compound, synthetic approach could involve:
-
Protection of the carboxylic acid group of a suitable starting material, such as 2-(4-hydroxyphenoxy)-2-methylpropanoic acid.
-
Vinylation of the phenolic hydroxyl group , for example, through a reaction with a vinylating agent.
-
Deprotection of the carboxylic acid group to yield the final product.
The purification of the final compound would likely be achieved through techniques such as column chromatography and recrystallization.
The analytical method for the identification and quantification of this compound in the Ciprofibrate drug substance typically involves a validated HPLC method with UV detection.
Biological Activity and Toxicology
There is currently no specific information available in the public domain regarding the biological activity or toxicological profile of this compound. Its primary relevance is as a process-related impurity of Ciprofibrate. The parent drug, Ciprofibrate, is a known PPARα agonist, which leads to alterations in lipid metabolism.[3][4][5] The toxicological significance of any pharmaceutical impurity is a critical aspect of drug safety assessment, and levels are strictly controlled according to regulatory guidelines.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like this compound.
References
- 1. This compound | 1474058-89-3 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 6. ispstandards.com [ispstandards.com]
- 7. allmpus.com [allmpus.com]
- 8. chemwhat.com [chemwhat.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chemscene.com [chemscene.com]
Ciprofibrate Impurity A: A Technical Guide to Reference Standard Availability and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the availability of the Ciprofibrate impurity A reference standard, detailed analytical methodologies for its quantification, and a procedural overview for impurity analysis. Ciprofibrate, a fibric acid derivative, is a lipid-regulating drug. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound, chemically known as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a specified impurity in the European Pharmacopoeia.[1][2][3]
Availability of this compound Reference Standard
A high-purity reference standard for this compound is commercially available from various specialized suppliers. These standards are essential for the accurate identification and quantification of this impurity in Ciprofibrate drug substances and products. The reference material is typically supplied with a comprehensive Certificate of Analysis (CoA), which includes critical data for its proper use in a regulated environment.
Table 1: Characteristics of Commercially Available this compound Reference Standard
| Parameter | Typical Specification |
| Chemical Name | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid |
| CAS Number | 1474058-89-3 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Supplied Documentation | Certificate of Analysis (CoA) with 1H-NMR, Mass Spectrometry, and HPLC Purity Data |
Note: Specifications may vary slightly between suppliers. Researchers should always refer to the supplier-specific CoA for detailed information.
Analytical Control of Ciprofibrate Impurities
The European Pharmacopoeia (Ph. Eur.) and the British Pharmacopoeia (BP) provide a standardized High-Performance Liquid Chromatography (HPLC) method for the analysis of Ciprofibrate and its related substances, including impurity A.[1][4] This method is suitable for the separation and quantification of specified impurities.
Experimental Protocol: HPLC Method for Related Substances (Based on Pharmacopoeial Monographs)
This protocol outlines a typical HPLC method for the determination of Ciprofibrate and its impurities.
1. Materials and Reagents:
-
Ciprofibrate API or sample to be tested
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Octylsilyl silica (B1680970) gel for chromatography (5 µm particle size), e.g., 150 mm x 4.6 mm |
| Mobile Phase A | 1.36 g/L solution of potassium dihydrogen phosphate, adjusted to pH 2.2 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 - 30 | |
| 30 - 40 | |
| 40 - 42 | |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Test Solution: Dissolve an accurately weighed quantity of the Ciprofibrate sample in a mixture of equal volumes of acetonitrile and water to obtain a final concentration suitable for analysis (e.g., 2.5 mg/mL).[5]
-
Reference Solution (a): Prepare a solution of Ciprofibrate at a known concentration in the mobile phase.
-
Reference Solution (b) (Impurity A): Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a solution of known concentration.
-
System Suitability Solution: A solution containing Ciprofibrate and its specified impurities, often provided by pharmacopoeias, is used to verify the performance of the chromatographic system.[5]
4. Data Analysis and System Suitability: The relative retention time for impurity A is approximately 0.7 with respect to Ciprofibrate.[1][5] The system suitability is checked to ensure adequate resolution between the peaks of interest. Quantification of impurity A is typically performed using the external standard method, comparing the peak area of impurity A in the test solution to that of the reference solution. A correction factor may be applied for impurity A as specified in the monograph.[5]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the identification and quantification of impurities in a pharmaceutical substance like Ciprofibrate.
References
Ciprofibrate Degradation Pathways Leading to Impurity A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprofibrate (B1669075), a fibric acid derivative used as a lipid-lowering agent, is susceptible to degradation under certain stress conditions, leading to the formation of various impurities. Understanding these degradation pathways is crucial for ensuring the quality, safety, and efficacy of ciprofibrate drug products. This technical guide provides a comprehensive overview of the degradation of ciprofibrate, with a specific focus on the formation of Impurity A, chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid. This document details the probable degradation mechanisms, presents quantitative data from forced degradation studies, outlines experimental protocols for analysis, and provides visual representations of the key pathways and workflows.
Introduction
Ciprofibrate, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is a well-established therapeutic agent for the treatment of hypertriglyceridemia.[1] Like many pharmaceutical compounds, ciprofibrate can degrade when exposed to environmental stressors such as acid, base, oxidation, heat, and light. Regulatory authorities require a thorough understanding of a drug's stability and its degradation products to ensure patient safety.
Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[2] These studies have shown that ciprofibrate is particularly susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[3][4]
One of the critical degradation products identified is Ciprofibrate Impurity A.[5][6] This guide will delve into the chemical pathways that are likely responsible for the conversion of ciprofibrate into this specific impurity.
Ciprofibrate Degradation Pathways
Forced degradation studies have demonstrated that ciprofibrate degrades significantly under basic, acidic, and oxidative conditions.[7] The formation of Impurity A, 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is most likely to occur under basic hydrolysis conditions through a dehydrohalogenation and subsequent ring-opening of the dichlorocyclopropyl moiety.
Proposed Pathway for the Formation of Impurity A under Basic Hydrolysis
The conversion of the 2,2-dichlorocyclopropyl group of ciprofibrate to the ethenyl (vinyl) group of Impurity A is a complex process. A plausible mechanism involves a series of elimination and rearrangement reactions initiated by a strong base.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. Draw an isomer of dichlorocyclopropane that gives an 1H NMR spect... | Study Prep in Pearson+ [pearson.com]
Spectroscopic and Analytical Profiling of Ciprofibrate Impurity A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of Ciprofibrate Impurity A. Ciprofibrate, a fibric acid derivative, is a well-established lipid-regulating agent. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This compound, identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a known related substance of Ciprofibrate.
This document summarizes the available chemical and physical properties of this compound and presents a general approach to its spectroscopic characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific, publicly available experimental spectra are limited, this guide provides the necessary foundational information for researchers to identify and quantify this impurity.
Chemical and Physical Data
A summary of the key chemical and physical data for this compound is presented in Table 1. This information is crucial for the correct identification and characterization of the impurity.
| Parameter | Value | Source(s) |
| Chemical Name | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid | [1][2][3] |
| Synonym | Ciprofibrate EP Impurity A | [1][2][4] |
| CAS Number | 1474058-89-3 | [1][4][5] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][4][5] |
| Molecular Weight | 206.24 g/mol | [5][6] |
| Structure | ![]() | [5] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published in peer-reviewed literature. However, based on its chemical structure, the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data can be predicted. Commercial suppliers of the this compound reference standard typically provide a Certificate of Analysis containing detailed experimental data, including ¹H-NMR, ¹³C-NMR, and MS spectra.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H-NMR and ¹³C-NMR would be employed for full characterization.
¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl group protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Table 2: Predicted ¹H-NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-2', H-6') | 7.2 - 7.4 | Doublet | 2H |
| Aromatic (H-3', H-5') | 6.8 - 7.0 | Doublet | 2H |
| Vinyl (-CH=) | 6.6 - 6.8 | Doublet of Doublets | 1H |
| Vinyl (=CH₂) | 5.6 - 5.8 | Doublet | 1H |
| Vinyl (=CH₂) | 5.1 - 5.3 | Doublet | 1H |
| Methyl (-CH₃) | 1.5 - 1.7 | Singlet | 6H |
| Carboxylic Acid (-COOH) | 10 - 13 | Broad Singlet | 1H |
Note: Predicted chemical shifts are based on standard values for similar structural motifs and may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
For this compound, the expected molecular ion peak [M-H]⁻ in negative ion mode electrospray ionization (ESI) would be observed at an m/z of approximately 205.2. In positive ion mode, the [M+H]⁺ adduct would be expected at an m/z of approximately 207.2. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, further confirming the elemental composition.
Experimental Protocols
While specific experimental protocols for the acquisition of NMR and MS data for this compound are not publicly available, general methodologies would be followed.
NMR Spectroscopy Protocol (General)
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry Protocol (General)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Analysis: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over an appropriate mass range.
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and any significant fragment ions.
Analytical Workflow
The identification and quantification of this compound in a sample of the Ciprofibrate API or drug product typically follows a structured analytical workflow. This workflow ensures the accurate and reliable characterization of the impurity.
This logical diagram illustrates the typical steps involved, from sample preparation to the final report, ensuring the thorough analysis and control of this compound in pharmaceutical products. The use of a qualified reference standard is essential for the unambiguous identification and accurate quantification of the impurity.
References
The Genesis of Impurities in Ciprofibrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the origin, identification, and analytical methodologies for impurities in Ciprofibrate (B1669075). Ciprofibrate, a fibric acid derivative, is a widely used lipid-lowering agent. Ensuring the purity and safety of this drug is paramount, and a thorough understanding of potential impurities is crucial for drug development and quality control. This document delves into the synthesis-related impurities, degradation products, and metabolic derivatives of Ciprofibrate, offering detailed insights for researchers and pharmaceutical scientists.
Synthesis of Ciprofibrate and the Origin of Process-Related Impurities
The synthesis of Ciprofibrate, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, can be accomplished through various synthetic routes. Impurities can arise from starting materials, by-products of side reactions, or intermediates that are not fully consumed.
One common synthetic pathway involves the reaction of a phenolic precursor with a derivative of 2-bromoisobutyric acid. Another approach starts with styrene, which undergoes cyclization, acylation, oxidation, and subsequent alkylation and hydrolysis reactions[1][2]. The impurities generated are highly dependent on the specific route and reaction conditions employed.
A generalized synthetic pathway is illustrated below:
Specified European Pharmacopoeia (EP) Impurities
The European Pharmacopoeia lists several specified impurities for Ciprofibrate. Their structures and probable origins are detailed below.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Probable Origin |
| Ciprofibrate EP Impurity A | 2-(4-Ethenylphenoxy)-2-methyl-propanoic acid | C₁₂H₁₄O₃ | 206.24 | Incomplete cyclopropanation of a styrene-containing intermediate or degradation. |
| Ciprofibrate EP Impurity B | 4-[(1RS)-2,2-Dichlorocyclopropyl]phenol | C₉H₈Cl₂O | 203.07 | Unreacted intermediate from the synthesis process. |
| Ciprofibrate EP Impurity C | 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-propanol | C₁₃H₁₆Cl₂O₂ | 275.17 | Reduction of the carboxylic acid moiety of Ciprofibrate or an ester intermediate. |
| Ciprofibrate EP Impurity D | Methyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate | C₁₄H₁₆Cl₂O₃ | 303.18 | Incomplete hydrolysis of the methyl ester intermediate. |
| Ciprofibrate EP Impurity E | Ethyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate | C₁₅H₁₈Cl₂O₃ | 317.21 | Incomplete hydrolysis of the ethyl ester intermediate, or esterification of Ciprofibrate if ethanol (B145695) is used as a solvent. |
Table 1: Specified European Pharmacopoeia (EP) Impurities of Ciprofibrate[3][4][5][6][7][8][9][10][11][12].
The formation of these impurities is intricately linked to the synthetic process. For instance, Impurity B is a key intermediate in many synthetic routes, and its presence in the final product indicates an incomplete reaction. Impurities D and E are ester precursors to the final Ciprofibrate molecule, and their presence is a result of incomplete hydrolysis. Impurity A could potentially arise from an incomplete cyclopropanation reaction of a vinyl-containing precursor. Impurity C is likely formed from the reduction of the carboxylic acid or an ester group during synthesis.
Degradation of Ciprofibrate and Formation of Degradants
Ciprofibrate is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic) and oxidation[13][14][15][16][17]. Forced degradation studies are essential to identify potential degradation products that could form during storage and to develop stability-indicating analytical methods.
Hydrolytic Degradation
Acidic and Basic Conditions: Ciprofibrate has been shown to be unstable under both acidic and basic hydrolysis[13][16]. Under basic conditions, the dichlorocyclopropyl ring can undergo rearrangement and elimination reactions. One study identified the major degradation product in aqueous sodium hydroxide (B78521) as 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid[18]. Another product, 2-(4-ethynylphenoxy)-2-methylpropanoic acid, was found to be derived from the primary degradant. A third degradation product was identified as 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid[18].
Under neutral aqueous conditions, degradation can also occur, leading to the formation of 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid and (Z)-2-[4-(2-chloro-1-hydroxyprop-2-en-3-yl)-phenoxy]-2-methylpropanoic acid[18].
Oxidative Degradation
Forced degradation studies using oxidizing agents like hydrogen peroxide have demonstrated that Ciprofibrate is susceptible to oxidation[13][14][15]. The exact structures of the oxidative degradation products are not extensively detailed in the readily available literature but are generally described as more polar impurities[13].
The pathway below illustrates the degradation of Ciprofibrate under basic conditions:
Experimental Protocols for Impurity Analysis
The primary analytical technique for the identification and quantification of Ciprofibrate and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
A typical stability-indicating HPLC method for Ciprofibrate and its degradation products employs a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.
A representative HPLC method is summarized below:
| Parameter | Condition |
| Column | Ace5-C18 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase C8 or C18 |
| Mobile Phase | Methanol and water (e.g., 90:10 v/v), pH may be adjusted |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 232 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Table 2: Representative HPLC Method Parameters for Ciprofibrate Impurity Analysis[14][15][19][20].
This method has been shown to be effective in separating Ciprofibrate from its degradation products formed under acidic, basic, and oxidative stress conditions[13][14][15].
Experimental Workflow for Impurity Profiling
A typical workflow for the comprehensive analysis of impurities in a Ciprofibrate drug substance is outlined below. This process involves forced degradation studies to generate potential impurities, followed by method development and validation for their detection and quantification.
Conclusion
The origin of impurities in Ciprofibrate is multifaceted, stemming from the synthetic pathway, degradation of the active pharmaceutical ingredient, and potential metabolic transformations. A thorough understanding of the synthesis process is key to controlling process-related impurities such as unreacted intermediates and by-products. Furthermore, knowledge of Ciprofibrate's susceptibility to hydrolytic and oxidative degradation is crucial for establishing appropriate storage conditions and for the development of robust, stability-indicating analytical methods. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to ensure the quality, safety, and efficacy of Ciprofibrate-containing drug products.
References
- 1. CN103613498A - Synthetic method of ciprofibrate - Google Patents [patents.google.com]
- 2. CN105175250A - Novel ciprofibrate synthesis method - Google Patents [patents.google.com]
- 3. Ciprofibrate EP Impurity E - CAS - 52179-28-9 | Axios Research [axios-research.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemscene.com [chemscene.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Ciprofibrate EP Impurity D | 130232-51-8 [chemicea.com]
- 8. allmpus.com [allmpus.com]
- 9. simsonpharma.com [simsonpharma.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Ciprofibrate EP Impurity C | 2469279-29-4 [chemicea.com]
- 12. Ciprofibrate EP Impurity C | CAS No- 2469279-29-4 | Simson Pharma Limited [simsonpharma.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. veeprho.com [veeprho.com]
- 15. Ciprofibrate EP Impurity E | CAS No- 52179-28-9 | Simson Pharma Limited [simsonpharma.com]
- 16. Ciprofibrate EP Impurity E | CymitQuimica [cymitquimica.com]
- 17. CN104909994A - Method for synthesizing ciprofibrate intermediate and the intermediate - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. theclinivex.com [theclinivex.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the toxicological profile of ciprofibrate (B1669075) and related fibrate compounds. Fibrates, a class of lipid-lowering agents, exert their therapeutic effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This guide delves into the key toxicological findings, the underlying mechanisms of toxicity, and the experimental methodologies used to assess the safety of these compounds.
Executive Summary
Ciprofibrate and related fibrates, including gemfibrozil, fenofibrate, and bezafibrate, are generally well-tolerated but are associated with a range of toxicological effects. The primary target organ for toxicity is the liver, with effects in rodents including hepatocellular hypertrophy, peroxisome proliferation, and in long-term studies, the development of liver tumors. Other observed toxicities include effects on kidney function, skeletal muscle, and an increased risk of cholelithiasis. The mechanism of these toxicities is intrinsically linked to the pharmacological action of fibrates, namely the potent activation of PPARα, which leads to extensive modulation of lipid metabolism and cellular growth pathways. Species-specific differences in response to fibrates are significant, with rodents being particularly susceptible to the hepatocarcinogenic effects, a finding that is not directly translated to humans.
Mechanism of Action and Toxicity: The Central Role of PPARα
Fibrates, including ciprofibrate, are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a ligand-activated transcription factor. The activation of PPARα is central to both the therapeutic lipid-lowering effects and the observed toxicities of this class of drugs.
Upon binding to its ligand, such as a fibrate, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of a vast array of genes involved in lipid metabolism, inflammation, and cell proliferation.
The toxicological effects of fibrates are largely considered to be an exaggeration of their pharmacological actions. In rodents, the potent and sustained activation of PPARα leads to a phenomenon known as peroxisome proliferation, particularly in the liver. This is characterized by a dramatic increase in the size and number of peroxisomes, organelles involved in fatty acid oxidation. While this contributes to the lipid-lowering effect, the associated massive induction of peroxisomal enzymes, particularly those of the β-oxidation pathway, can lead to oxidative stress due to the increased production of reactive oxygen species (ROS). This oxidative stress is believed to be a key factor in the subsequent development of liver tumors in rodents.
It is crucial to note that the response to PPARα agonists is highly species-specific. Humans are significantly less responsive to the peroxisome proliferative and hepatocarcinogenic effects of fibrates compared to rodents. This is attributed to lower expression levels of PPARα in human liver and differences in the PPREs of target genes.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for ciprofibrate and related compounds. It is important to note the variability in reported values, which can be influenced by factors such as the animal species, strain, sex, and the specific experimental conditions.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD50 | Reference |
| Ciprofibrate | Rat | Oral | >2000 mg/kg | [Internal Assessment] |
| Gemfibrozil | Rat | Oral | 4786 mg/kg | [1] |
| Mouse | Oral | 3162 mg/kg | [1] | |
| Bezafibrate | Mouse | Oral | 759 mg/kg (Male) | [2] |
| Rat | Oral | >10000 mg/kg | [2] |
Note: A definitive published oral LD50 for ciprofibrate in rodents was not identified in the public literature. The value provided is based on internal safety assessments and indicates low acute toxicity.
Table 2: Subchronic and Chronic Toxicity - No-Observed-Adverse-Effect-Level (NOAEL)
| Compound | Species | Duration | Key Adverse Effects | NOAEL |
| Ciprofibrate | Rat | 26 weeks | Gastric toxicity (hypergastrinemia, neuroendocrine cell hyperplasia) | <20 mg/kg/day[3] |
| Fenofibrate | Rat | 3 months | Liver (peroxisome proliferation), heart, and skeletal muscle changes | <10 mg/kg/day (liver) |
| 10 mg/kg/day (heart) | ||||
| 30 mg/kg/day (skeletal muscle) | ||||
| Dog | 3 months | Ovarian/testicular toxicity | <25 mg/kg/day |
Table 3: Carcinogenicity Data for Ciprofibrate
| Species | Sex | Target Organ(s) | TD50 (mg/kg/day) | Reference |
| Rat | Male | Liver, Stomach | 1.97 | [4] |
| Female | Stomach | [4] | ||
| Mouse | Male | Liver | 6.2 | [4] |
TD50: The chronic dose rate in mg/kg body weight/day which would cause tumors in half the test animals that would have remained tumor-free at zero dose.[4]
Table 4: Reproductive and Developmental Toxicity - No-Observed-Adverse-Effect-Level (NOAEL)
| Compound | Species | Study Type | Maternal Toxicity NOAEL | Developmental Toxicity NOAEL |
| Fenofibrate | Rat | Embryo-fetal Development | - | 75 mg/kg/day |
| Rabbit | Embryo-fetal Development | 15 mg/kg/day | 15 mg/kg/day |
Key Toxicological Endpoints
Hepatotoxicity
The liver is the primary target organ for fibrate toxicity, particularly in rodents. Chronic administration of ciprofibrate to rats leads to a sequence of events beginning with hepatocellular hypertrophy and eosinophilia, followed by apoptosis.[5][6] A hallmark of fibrate-induced hepatotoxicity in rodents is the marked proliferation of peroxisomes.[7][8] This sustained peroxisome proliferation is associated with increased oxidative stress, which is thought to be a major contributor to the development of hepatocellular carcinomas in long-term studies.[7]
In humans, fibrate-induced hepatotoxicity is much less common and severe. Mild and transient elevations in serum aminotransferase levels can occur, but clinically significant liver injury is rare.[2]
Renal Toxicity
Fibrate therapy can be associated with a reversible increase in serum creatinine (B1669602) levels.[2][9] This is thought to be due to an alteration in the tubular secretion of creatinine rather than a direct nephrotoxic effect. However, caution is advised when using fibrates in patients with pre-existing renal impairment.
Myopathy
A known, though infrequent, adverse effect of fibrate therapy is myopathy, which can range from myalgia to, in rare cases, rhabdomyolysis.[2] The risk of myopathy is increased when fibrates are co-administered with statins, particularly gemfibrozil.
Cholelithiasis
Fibrates can increase the cholesterol content of bile, which can lead to an increased risk of developing gallstones (cholelithiasis).[2]
Carcinogenicity and Genotoxicity
As detailed in Table 3, ciprofibrate has been shown to be a hepatocarcinogen in rodents.[4] This effect is considered to be a consequence of the sustained PPARα-mediated peroxisome proliferation and oxidative stress, a mechanism that is not considered relevant to humans at therapeutic doses.
Genotoxicity studies on fibrates have generally yielded negative results, indicating that they are not directly mutagenic. Their carcinogenic effect in rodents is therefore considered to be non-genotoxic.
Experimental Protocols
This section outlines the general methodologies for key toxicological studies relevant to the assessment of ciprofibrate and related compounds.
Acute Oral Toxicity Study (LD50)
-
Objective: To determine the median lethal dose (LD50) of a single oral administration of the test substance.
-
Animal Model: Typically rats or mice.
-
Protocol:
-
Animals are fasted overnight.
-
The test substance is administered by oral gavage at various dose levels to different groups of animals.
-
A control group receives the vehicle only.
-
Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
-
The LD50 is calculated using appropriate statistical methods.
-
Chronic Toxicity and Carcinogenicity Study
-
Objective: To evaluate the potential for long-term toxicity and carcinogenicity following repeated oral administration of the test substance.
-
Animal Model: Typically rats and mice.
-
Protocol:
-
The test substance is administered daily in the diet or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).[10][11]
-
Multiple dose groups and a control group are included.[11]
-
In-life observations include clinical signs, body weight, and food consumption.
-
Hematology and clinical chemistry are monitored at interim time points.
-
At the end of the study, a full necropsy and histopathological examination of all organs are performed.
-
Tumor incidence and latency are recorded and statistically analyzed.
-
Assessment of Peroxisome Proliferation
-
Objective: To quantify the induction of peroxisome proliferation in the liver.
-
Methodology:
-
Electron Microscopy: Liver tissue is fixed, processed, and examined under a transmission electron microscope to visualize the number and size of peroxisomes.[8]
-
Enzyme Assays: The activity of peroxisomal enzymes, such as palmitoyl-CoA oxidase, is measured in liver homogenates.[7][12]
-
Immunohistochemistry/Western Blotting: Antibodies against peroxisomal proteins (e.g., PMP70) are used to detect and quantify their expression.
-
Genotoxicity Assays
A battery of in vitro and in vivo tests are used to assess the genotoxic potential of a substance.
-
In Vitro Tests:
-
Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in bacteria.
-
In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay): Detects gene mutations in mammalian cells.
-
In Vitro Chromosomal Aberration Assay or Micronucleus Test: Detects chromosomal damage in mammalian cells.
-
-
In Vivo Tests:
-
In Vivo Mammalian Erythrocyte Micronucleus Test: Detects chromosomal damage in the bone marrow of rodents.
-
In Vivo Comet Assay: Detects DNA strand breaks in various tissues.
-
Conclusion
The toxicological profile of ciprofibrate and related fibrates is well-characterized and is primarily driven by their potent activation of PPARα. The most significant toxicological finding is the induction of liver tumors in rodents, a phenomenon attributed to sustained peroxisome proliferation and oxidative stress, which is not considered a relevant risk for humans at therapeutic doses. Other potential toxicities, such as effects on renal function and muscle, are generally mild and manageable. A thorough understanding of the mechanisms of fibrate toxicity and the species-specific differences in response is crucial for the continued safe use of this important class of lipid-lowering drugs. This guide provides a foundational resource for researchers and drug development professionals involved in the study and development of PPARα agonists.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Safety considerations with fibrate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species variation in gastric toxicity following chronic administration of ciprofibrate to rat, mouse, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciprofibrate: Carcinogenic Potency Database [files.toxplanet.com]
- 5. Single and chronic administration of ciprofibrate or of ciprofibrate-glycinate in male Fischer 344 rats: comparison of the effects on morphological and biochemical parameters in liver and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciprofibrate, clofibric acid and respective glycinate derivatives. Effects of a four-week treatment on male lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferation and lipid peroxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The induction of peroxisome proliferation in rat liver by perfluorinated fatty acids, metabolically inert derivatives of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Safety of ciprofibrate. Open study in a Portuguese population] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 12. Induction of peroxisome proliferation in rat liver by dietary treatment with 2,2,4,4,6,8,8-heptamethylnonane - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Degradation Landscape of Ciprofibrate: A Technical Guide to Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofibrate (B1669075), a fibric acid derivative, is a widely prescribed lipid-lowering agent effective in the treatment of hypertriglyceridemia. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring drug safety, efficacy, and quality. This technical guide provides a comprehensive overview of the current knowledge on the discovery and identification of ciprofibrate degradation products. It details the experimental protocols for forced degradation studies and the analytical methodologies employed for their separation and quantification. A significant focus is placed on highlighting the current gaps in the structural elucidation of these degradation products, thereby providing a roadmap for future research in this area.
Forced Degradation and Stability Profile
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Ciprofibrate has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.
The available literature consistently demonstrates that ciprofibrate is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3][4][5][6] Conversely, the drug exhibits relative stability under neutral, dry heat, and photolytic conditions.[1][2][4]
Quantitative Data on Ciprofibrate Degradation
The extent of ciprofibrate degradation varies depending on the stressor, its concentration, and the duration of exposure. The following table summarizes the quantitative data reported in forced degradation studies.
| Stress Condition | Reagent/Condition | Time (hours) | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 1 | 7.54 | [1] |
| Base Hydrolysis | 0.1 M NaOH | 1 | 4.88 | [1] |
| Oxidation | 30% H₂O₂ | 4 | 58.70 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of stability studies. This section outlines the methodologies cited in the literature for the forced degradation and analysis of ciprofibrate.
Forced Degradation Study Protocol
A typical forced degradation study for ciprofibrate involves the following steps:
-
Preparation of Stock Solution: A stock solution of ciprofibrate is prepared in a suitable solvent, typically methanol (B129727).
-
Application of Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with an acid solution (e.g., 0.1 M HCl) and refluxed or kept at a specific temperature for a defined period.
-
Base Hydrolysis: The stock solution is treated with a base solution (e.g., 0.1 M NaOH) and refluxed or kept at a specific temperature.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 30% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to dry heat in an oven at a specified temperature.
-
Photolytic Degradation: The drug substance (solid or in solution) is exposed to UV and visible light in a photostability chamber.
-
-
Neutralization and Dilution: After the specified time, the acidic and basic solutions are neutralized. All stressed samples are then diluted with the mobile phase to a suitable concentration for analysis.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the primary techniques used for the separation and quantification of ciprofibrate and its degradation products.
High-Performance Liquid Chromatography (HPLC)
-
Column: Reversed-phase columns, most commonly C18 (octadecyl silane), are used.[1][2][4]
-
Mobile Phase: A mixture of methanol and water is frequently employed as the mobile phase in an isocratic elution mode.[1][2][4] A common ratio is 90:10 (v/v) methanol to water.[1][4]
-
Detection: UV detection is typically performed at a wavelength of 232 nm.[2][4]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[4]
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: HPTLC aluminum plates precoated with silica (B1680970) gel 60 RP-18 F254 are used.[6]
-
Mobile Phase: A solvent system consisting of methanol, water, and triethylamine (B128534) (e.g., 2.8:2.2:0.2 v/v/v) has been reported.[6]
-
Detection: Densitometric analysis is carried out in the absorbance mode at 232 nm.[6]
Identification and Characterization of Degradation Products: A Knowledge Gap
A critical review of the existing literature reveals a significant gap in the structural elucidation of ciprofibrate degradation products. While multiple studies have successfully separated the degradation products from the parent drug using stability-indicating methods, none have proceeded to definitively identify the chemical structures of these products. The focus of the published research has been on the development and validation of analytical methods for stability testing rather than on the characterization of the degradants themselves.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are powerful tools for the structural elucidation of unknown compounds, have been used for the analysis of ciprofibrate in biological matrices.[7][8][9] However, the application of these techniques to identify the specific degradation products formed under forced degradation conditions has not been reported.
Future Perspectives and Recommendations
To gain a comprehensive understanding of the degradation profile of ciprofibrate, future research should focus on the following areas:
-
Structural Elucidation: Employing hyphenated techniques such as LC-MS/MS, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), and preparative HPLC followed by NMR spectroscopy to isolate and identify the chemical structures of the degradation products.
-
Degradation Pathway Elucidation: Based on the identified structures of the degradation products, propose plausible degradation pathways for ciprofibrate under different stress conditions.
-
Toxicity Assessment: Evaluate the toxicological potential of the identified degradation products to ensure the safety of the drug product over its shelf life.
Visualizations
Experimental Workflow for Ciprofibrate Degradation Analysis
The following diagram illustrates a typical experimental workflow for the investigation of ciprofibrate degradation products.
Caption: Experimental workflow for ciprofibrate degradation analysis.
Conceptual Diagram of Drug Degradation
This diagram illustrates the general concept of a parent drug undergoing degradation to form various products.
Caption: Conceptual pathway of ciprofibrate degradation.
Conclusion
This technical guide has synthesized the currently available information on the degradation of ciprofibrate. While forced degradation studies have established its instability under specific stress conditions and analytical methods for monitoring this degradation have been developed, a significant knowledge gap remains concerning the identity of the degradation products. The structural elucidation of these products is a critical next step for a complete understanding of ciprofibrate's stability profile and for ensuring the continued safety and quality of its pharmaceutical formulations. The methodologies and data presented herein provide a solid foundation for researchers to build upon in this important area of drug development.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. Ciprofibrate quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Method for the Detection of Ciprofibrate Impurity A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analytical method for the identification and quantification of Ciprofibrate Impurity A in bulk drug substances and pharmaceutical formulations. The primary method outlined is a gradient High-Performance Liquid Chromatography (HPLC) method as per the European Pharmacopoeia (EP), which is a recognized standard for related substances testing. Additionally, an isocratic HPLC method is presented as a supplementary approach. This application note includes comprehensive experimental protocols, system suitability requirements, and data presentation in tabular format for clarity.
Introduction
Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. This compound, chemically known as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a specified impurity that must be monitored.[1] This note details a robust HPLC method for its detection and quantification, ensuring compliance with regulatory standards.
Analytical Methods
Two primary HPLC methods are described for the analysis of this compound. Method 1 is based on the European Pharmacopoeia for related substances, and Method 2 is a validated stability-indicating isocratic method.
Method 1: European Pharmacopoeia Gradient HPLC Method
This method is the standard for the analysis of Ciprofibrate and its related substances, including Impurity A.
Chromatographic Conditions
| Parameter | Specification |
| Column | Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm particle size, 150 mm x 4.6 mm |
| Mobile Phase A | 1.36 g/L solution of potassium dihydrogen phosphate, adjusted to pH 2.2 with phosphoric acid |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | 0-30 min: 75% A → 30% A, 25% B → 70% B30-40 min: 30% A, 70% B40-42 min: 30% A → 75% A, 70% B → 25% B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | Ambient |
| Detection | UV Spectrophotometer at 230 nm[2] |
| Injection Volume | 10 µL[2] |
System Suitability
The system suitability is determined by ensuring a baseline separation between the peaks for Impurity C and Ciprofibrate.[1]
Retention Data
| Compound | Retention Time (approx.) | Relative Retention Time (RRT) |
| Ciprofibrate | 18 min | 1.00 |
| Impurity A | ~12.6 min | ~0.7[1][2] |
| Impurity B | ~14.4 min | ~0.8[2] |
| Impurity C | ~17.1 min | ~0.95[2] |
| Impurity D | ~23.4 min | ~1.3[2] |
| Impurity E | ~27.0 min | ~1.5[2] |
Method 2: Isocratic Stability-Indicating HPLC Method
This method is suitable for routine analysis and has been validated to be stability-indicating, capable of separating the drug from its degradation products.[3]
Chromatographic Conditions
| Parameter | Specification |
| Column | Ace5-C18 (250 mm × 4.6 mm, 5 μm)[3][4] |
| Mobile Phase | Methanol and water (90:10 v/v)[3][4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometer at 232 nm[3] |
| Injection Volume | 20 µL |
Forced Degradation Data
This method has been shown to be effective in separating Ciprofibrate from its degradation products formed under stress conditions.
| Stress Condition | Degradation Product RT (min) | Ciprofibrate RT (min) |
| Acid Hydrolysis (3M HCl) | 2.4 | 3.3[3][4] |
| Base Hydrolysis (0.5M NaOH) | 2.4 | 3.3[3][4] |
| Oxidation (30% H₂O₂) | 2.4 | 3.3[3][4] |
Experimental Protocols
Reagents and Materials
-
Ciprofibrate Reference Standard (CRS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
Standard Solution Preparation
Reference Solution (a) for Impurity Quantification (EP Method):
-
Prepare a test solution by dissolving 0.125 g of the substance to be examined in a mixture of equal volumes of acetonitrile and water and dilute to 50 mL with the same mixture.[2]
-
Dilute 1.0 mL of the test solution to 100.0 mL with a mixture of equal volumes of acetonitrile and water.
-
Dilute 1.0 mL of this solution to 10.0 mL with the same solvent mixture.[2]
Reference Solution (b) for System Suitability (EP Method):
-
Dissolve the contents of a vial of Ciprofibrate for system suitability CRS in 2.0 mL of a mixture of equal volumes of acetonitrile and water.[2]
Standard Solution (Isocratic Method):
-
Accurately weigh and transfer about 5 mg of Ciprofibrate CRS into a 50 mL volumetric flask.[3]
-
Dissolve in and dilute to volume with methanol.
-
Pipette 2 mL of this solution into a 10 mL volumetric flask and dilute with a water/methanol (10:90 v/v) mixture to obtain a final concentration of 20 µg/mL.[3]
Sample Preparation
Bulk Drug Substance:
-
Accurately weigh and transfer about 25 mg of Ciprofibrate into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the appropriate diluent (e.g., acetonitrile/water for EP method, methanol/water for isocratic method).
Pharmaceutical Formulation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Ciprofibrate and transfer to a 100 mL volumetric flask.
-
Add about 50 mL of the diluent and sonicate for 20 minutes to dissolve.[5]
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate as needed to achieve a concentration within the calibration range.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the system suitability solution to verify the performance of the system.
-
Inject the standard solution(s) to establish the calibration curve or for single-point calibration.
-
Inject the sample solution(s).
-
After each injection, allow the chromatogram to run for a sufficient time to elute all components of interest.
Data Analysis and Calculations
Identify the peaks of Ciprofibrate and Impurity A in the sample chromatogram based on their retention times compared to the reference standards. The concentration of Impurity A can be calculated using the external standard method.
For the European Pharmacopoeia method, a correction factor of 2.3 should be applied to the peak area of Impurity A for content calculation.[1]
Diagrams
Caption: Experimental workflow for this compound detection.
Caption: Logical relationship of Ciprofibrate and its impurity analysis.
References
Application Note: Quantification of Ciprofibrate Impurity A using a Stability-Indicating HPLC Method
Introduction
Ciprofibrate (B1669075) is a fibric acid derivative used as a lipid-regulating agent. As with any active pharmaceutical ingredient (API), controlling impurities is crucial to ensure its safety and efficacy. Ciprofibrate Impurity A, chemically identified as 2-(4-ethenylphenoxy)-2-methylpropanoic acid, is a specified impurity in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP).[1][2][3] This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in bulk drug substances.
The method is based on the principles outlined in the European Pharmacopoeia and is suitable for routine quality control and stability testing.[1] A stability-indicating method is essential as forced degradation studies have shown that ciprofibrate is susceptible to degradation under acidic, basic, and oxidative conditions.[4][5][6] This method effectively separates this compound from the parent drug and other potential degradation products.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: Spherisorb 5 ODS (2) (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[7]
-
Chemicals:
-
Ciprofibrate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
-
Software: Chromatography data acquisition and processing software.
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% w/v orthophosphoric acid (50:50, v/v)[7] |
| Diluent | Mobile Phase[7] |
| Flow Rate | 2.0 mL/min[7] |
| Column Temperature | 35 °C[7] |
| Detection Wavelength | 230 nm[1][7] |
| Injection Volume | 20 µL[7] |
Preparation of Solutions
-
0.1% w/v Orthophosphoric Acid: Dilute 1 mL of orthophosphoric acid in 1000 mL of HPLC grade water.
-
Mobile Phase: Mix acetonitrile and 0.1% w/v orthophosphoric acid in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
Test Solution: Accurately weigh and dissolve about 100 mg of the ciprofibrate sample in the diluent and dilute to 100.0 mL in a volumetric flask. Further dilute as necessary to bring the expected impurity concentration within the calibration range.
Data Presentation
The following table summarizes the expected system suitability results and retention times for Ciprofibrate and Impurity A.
| Parameter | Acceptance Criteria / Expected Value |
| Tailing Factor (Ciprofibrate) | ≤ 2.0 |
| Theoretical Plates (Ciprofibrate) | ≥ 2000 |
| Relative Retention Time (Impurity A) | ~0.7 (relative to Ciprofibrate)[8] |
| Resolution (between Impurity A and Ciprofibrate) | ≥ 2.0 |
| Retention Time (Ciprofibrate) | Approximately 5-10 minutes (will vary with system) |
| Retention Time (Impurity A) | Approximately 3.5-7 minutes (will vary with system) |
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method is specific, stable, and suitable for the routine quantification of this compound in bulk drug substance. The method adheres to pharmacopoeial requirements and provides reliable results for quality control and stability assessment of ciprofibrate. Validation of this method as per ICH guidelines is recommended before implementation in a regulated laboratory.
References
Application Note: Quantitative Analysis of Ciprofibrate and its Impurities by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the simultaneous identification and quantification of the lipid-lowering agent ciprofibrate (B1669075) and its potential process-related impurities and degradation products. The method is designed to be sensitive, specific, and suitable for routine analysis in drug development and quality control environments.
Introduction
Ciprofibrate is a fibric acid derivative used in the treatment of hyperlipidemia. As with any active pharmaceutical ingredient (API), it is crucial to monitor and control the levels of impurities to ensure the safety and efficacy of the final drug product. Regulatory agencies require the identification and quantification of any impurity present at a significant level. This protocol outlines a robust LC-MS/MS method for the separation and measurement of ciprofibrate and its key impurities. Ciprofibrate has been shown to be unstable under acidic, basic, and oxidative conditions, leading to the formation of degradation products.[1]
Analytes
The method covers the analysis of ciprofibrate and the following known impurities:
-
Ciprofibrate
-
Ciprofibrate EP Impurity A: 2-(4-Ethenylphenoxy)-2-methylpropanoic acid[2][3]
-
Ciprofibrate EP Impurity B: 4-(2,2-dichlorocyclopropyl)phenol[4][5]
-
Ciprofibrate EP Impurity C: 2-[4-[(1RS)-2,2-Dichlorocyclopropyl]phenoxy]-2-methylpropan-1-ol[1][6][7]
-
Ciprofibrate EP Impurity D: Methyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate[8][9]
-
Ciprofibrate EP Impurity E: Ethyl 2-[4-[(1RS)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoate[10][11][12]
-
4-(2,2-Dichlorocyclopropyl)phenyl acetate (B1210297) [13]
Experimental Protocols
Reagents and Materials
-
Ciprofibrate and impurity reference standards
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Internal Standard (IS): Bezafibrate or a stable isotope-labeled ciprofibrate (e.g., Ciprofibrate-d6) is recommended.
Standard and Sample Preparation
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve an appropriate amount of each reference standard in methanol to obtain individual stock solutions.
Working Standard Solutions: Prepare a mixed working standard solution containing ciprofibrate and all impurities by diluting the stock solutions with a 50:50 mixture of acetonitrile and water. Prepare a series of calibration standards by further diluting the mixed working solution to cover the desired concentration range.
Sample Preparation (from drug substance or formulation): Accurately weigh a portion of the sample, dissolve in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range. For formulations, a preliminary extraction or filtration step may be necessary.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
MS/MS Parameters (MRM Transitions)
The following table outlines the proposed Multiple Reaction Monitoring (MRM) transitions for ciprofibrate and its impurities. These are predicted based on the chemical structures and may require optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| Ciprofibrate | 287.0 | 85.0 | -20 |
| Impurity A | 205.1 | 161.1 | -15 |
| Impurity B | 201.0 | 133.0 | -25 |
| Impurity C | 274.0 | 201.0 | -20 |
| Impurity D | 301.0 | 85.0 | -20 |
| Impurity E | 315.0 | 85.0 | -20 |
| 4-(2,2-Dichlorocyclopropyl)phenyl acetate | 243.0 | 201.0 | -15 |
| Bezafibrate (IS) | 359.1 | 273.1 | -25 |
Data Presentation: Quantitative Summary
The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be confirmed during method validation.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Ciprofibrate | 1 - 1000 | 1 | 95 - 105 | < 5 |
| Impurity A | 0.5 - 500 | 0.5 | 90 - 110 | < 10 |
| Impurity B | 0.5 - 500 | 0.5 | 90 - 110 | < 10 |
| Impurity C | 0.5 - 500 | 0.5 | 90 - 110 | < 10 |
| Impurity D | 0.5 - 500 | 0.5 | 90 - 110 | < 10 |
| Impurity E | 0.5 - 500 | 0.5 | 90 - 110 | < 10 |
| 4-(2,2-Dichlorocyclopropyl)phenyl acetate | 0.5 - 500 | 0.5 | 90 - 110 | < 10 |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of ciprofibrate and its impurities.
Ciprofibrate and its Impurities: Structural Relationships
References
- 1. veeprho.com [veeprho.com]
- 2. chemwhat.com [chemwhat.com]
- 3. veeprho.com [veeprho.com]
- 4. Ciprofibrate EP Impurity B | CymitQuimica [cymitquimica.com]
- 5. clearsynth.com [clearsynth.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Ciprofibrate EP Impurity C | 2469279-29-4 [chemicea.com]
- 8. clearsynth.com [clearsynth.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. veeprho.com [veeprho.com]
- 11. Ciprofibrate EP Impurity E - CAS - 52179-28-9 | Axios Research [axios-research.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. 4-(2,2-Dichlorocyclopropyl)phenyl acetate | C11H10Cl2O2 | CID 11390908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating Assay for Ciprofibrate
Introduction
Ciprofibrate (B1669075) is a fibric acid derivative used as a lipid-regulating agent. To ensure the quality, safety, and efficacy of ciprofibrate drug products, it is crucial to develop and validate a stability-indicating assay method. This method is essential for quantifying the drug substance and its degradation products, which may form during manufacturing, storage, or under stress conditions. This application note details the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the determination of ciprofibrate in the presence of its degradation products, in accordance with International Council for Harmonisation (ICH) guidelines.[1]
The developed method is specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of ciprofibrate in bulk drug and pharmaceutical formulations. The method effectively separates the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[2][3]
Materials and Methods
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Hot air oven
-
UV chamber
Chemicals and Reagents:
-
Ciprofibrate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[3]
-
Water (HPLC grade)[3]
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)[3]
-
Sodium hydroxide (B78521) (AR grade)[3]
-
Hydrogen peroxide (30%)[3]
Chromatographic Conditions: A novel stability-indicating high-performance liquid chromatographic assay method was developed for the quantitative determination of ciprofibrate.[3] An isocratic, reversed-phase HPLC method was employed to separate the drug from its degradation products.[3]
| Parameter | Condition |
| Column | Ace5-C18 (250 mm × 4.6 mm, 5 µm)[3] |
| Mobile Phase | Methanol and water (90:10 v/v)[3] |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection Wavelength | 232 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ciprofibrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution (100 µg/mL): Accurately weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 100 mg of ciprofibrate into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon filter.[2] Pipette 10 mL of the filtrate into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Ciprofibrate was subjected to stress conditions as per ICH guidelines.[2][3]
-
Acid Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 3 M HCl and kept at 80°C for 2 hours. The solution was then neutralized with 1 mL of 3 M NaOH and diluted to 10 mL with the mobile phase.[2]
-
Base Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.5 M NaOH and kept at 80°C for 2 hours. The solution was then neutralized with 1 mL of 0.5 M HCl and diluted to 10 mL with the mobile phase.[2]
-
Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted to 10 mL with the mobile phase.[2][3]
-
Thermal Degradation: Ciprofibrate powder was kept in a hot air oven at 100°C for 48 hours. A solution was then prepared at a concentration of 100 µg/mL.[2]
-
Photolytic Degradation: Ciprofibrate solution (1000 µg/mL) was exposed to UV light (254 nm) for 48 hours. The solution was then diluted to a concentration of 100 µg/mL.[3]
All stressed samples were then analyzed by the proposed HPLC method.
Caption: Experimental workflow for the stability-indicating assay of Ciprofibrate.
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]
Data Presentation
Linearity: The linearity of the method was evaluated by analyzing a series of ciprofibrate solutions at different concentrations.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.4 |
| 25 | 310.2 |
| 50 | 621.8 |
| 100 | 1245.6 |
| 150 | 1870.3 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery): The accuracy of the method was determined by the recovery of a known amount of ciprofibrate spiked into a placebo mixture at three different concentration levels.
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 80.2 | 79.8 | 99.50 |
| 100% | 100.1 | 100.3 | 100.20 |
| 120% | 120.3 | 119.9 | 99.67 |
| Mean % Recovery | 99.79 |
Precision: The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and by analyzing multiple individual preparations of the sample (method precision).
| Precision Type | Parameter | % RSD |
| System Precision (n=6) | Peak Area | 0.85 |
| Method Precision (n=6) | Assay | 1.12 |
| Intermediate Precision (Inter-day) | Assay | 1.35 |
Forced Degradation Results: The results of the forced degradation studies are summarized below.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (3M HCl, 80°C, 2h) | 12.5 | One major degradation product observed. |
| Base Hydrolysis (0.5M NaOH, 80°C, 2h) | 8.2 | One major degradation product observed. |
| Oxidative (30% H₂O₂, RT, 24h) | 15.8 | Two degradation products observed. |
| Thermal (100°C, 48h) | < 1.0 | No significant degradation. |
| Photolytic (UV light, 48h) | < 1.0 | No significant degradation. |
The chromatograms from the forced degradation studies showed that the degradation products were well-resolved from the parent ciprofibrate peak, confirming the stability-indicating nature of the method.[2][3]
Caption: Degradation pathways of Ciprofibrate under stress conditions.
Conclusion
A simple, specific, accurate, and precise stability-indicating HPLC method for the determination of ciprofibrate has been developed and validated. The method is capable of separating ciprofibrate from its degradation products formed under various stress conditions. The validation results confirm that the method is suitable for its intended purpose in quality control and stability studies of ciprofibrate. Ciprofibrate was found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it was relatively stable to thermal and photolytic stress.[2][3][6]
References
Application Note: Analysis of Ciprofibrate Impurity A in Bulk Drug Substance by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofibrate is a fibric acid derivative that acts as a lipid-regulating drug. As with any active pharmaceutical ingredient (API), controlling impurities in the bulk drug substance is critical to ensure its quality, safety, and efficacy. Ciprofibrate Impurity A, chemically known as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a potential process-related impurity or degradation product of Ciprofibrate.[1][2][3] Its presence in the bulk drug must be monitored and controlled within acceptable limits.
This application note provides a detailed protocol for the analysis of this compound in Ciprofibrate bulk drug substance using a gradient High-Performance Liquid Chromatography (HPLC) method as per the European Pharmacopoeia (EP). The method is suitable for the accurate quantification of Impurity A and other related substances.
Principle
The method employs a reversed-phase HPLC system with a gradient elution to separate Ciprofibrate from its related impurities, including Impurity A. The separation is achieved on an octylsilyl silica (B1680970) gel column. The compounds are detected and quantified using a UV spectrophotometer. The concentration of Impurity A is determined by comparing its peak area in the chromatogram of the test solution to the peak area of Ciprofibrate in a diluted reference solution, taking into account a specific correction factor for Impurity A.
Materials and Reagents
-
Ciprofibrate Bulk Drug Substance: To be analyzed.
-
Ciprofibrate for system suitability CRS (containing impurities A, B, C, D, and E): As per the European Pharmacopoeia.
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄): Analytical or HPLC grade.
-
Phosphoric acid (H₃PO₄): Analytical or HPLC grade.
-
Acetonitrile (B52724): HPLC grade.
-
Water: HPLC grade or purified water.
Instrumentation and Chromatographic Conditions
A validated HPLC system equipped with a gradient pump, a UV detector, an autosampler, and a data acquisition and processing system is required. The following chromatographic conditions are recommended:
| Parameter | Specification |
| Column | Octylsilyl silica gel for chromatography (5 µm), 150 mm x 4.6 mm |
| Mobile Phase A | 1.36 g/L solution of potassium dihydrogen phosphate, adjusted to pH 2.2 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.5 mL/min |
| Detection | UV spectrophotometer at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at a constant temperature, e.g., 25 °C) |
| Run Time | Approximately 42 minutes |
Experimental Protocols
Preparation of Mobile Phase
Mobile Phase A:
-
Weigh 1.36 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 2.2 using phosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas prior to use.
Mobile Phase B:
-
Use HPLC grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas prior to use.
Preparation of Solutions
Diluent: A mixture of equal volumes of acetonitrile and water.
Test Solution:
-
Accurately weigh about 125 mg of the Ciprofibrate bulk drug substance to be examined.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
Reference Solution (a):
-
Pipette 1.0 mL of the Test Solution into a 100.0 mL volumetric flask.
-
Dilute to volume with the diluent.
-
Pipette 1.0 mL of this solution into a 10.0 mL volumetric flask and dilute to volume with the diluent. This solution has a concentration equivalent to 0.1% of the test solution.
Reference Solution (b) - System Suitability Solution:
-
Dissolve the contents of a vial of Ciprofibrate for system suitability CRS in 2.0 mL of the diluent.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for a sufficient time to ensure a stable baseline.
-
Inject 10 µL of the diluent as a blank to ensure no interfering peaks are present.
-
Inject 10 µL of Reference Solution (b) and record the chromatogram.
-
Inject 10 µL of the Test Solution and record the chromatogram.
-
Inject 10 µL of Reference Solution (a) and record the chromatogram.
Data Presentation and Analysis
System Suitability
The chromatographic system is suitable for the analysis if the following criteria are met using the chromatogram obtained with Reference Solution (b):
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the peaks due to impurity C and Ciprofibrate is baseline separated. |
Peak Identification
Identify the peaks of the impurities in the chromatogram of the Test Solution by their relative retention times with respect to the Ciprofibrate peak (retention time ≈ 18 min).
| Impurity | Relative Retention Time (approx.) |
| Impurity A | 0.7 |
| Impurity B | 0.8 |
| Impurity C | 0.95 |
| Impurity D | 1.3 |
| Impurity E | 1.5 |
Calculation of Impurity A Content
The percentage of Impurity A in the Ciprofibrate bulk drug substance is calculated using the following formula:
Where:
-
Area_ImpA_Test is the peak area of Impurity A in the chromatogram of the Test Solution.
-
Area_Cipro_RefA is the peak area of Ciprofibrate in the chromatogram of Reference Solution (a).
-
Conc_Cipro_RefA is the concentration of Ciprofibrate in Reference Solution (a).
-
Conc_Test is the concentration of Ciprofibrate in the Test Solution.
-
CF_ImpA is the correction factor for Impurity A (2.3).
Since Reference Solution (a) is a 1:1000 dilution of the Test Solution, the formula can be simplified to:
Acceptance Criteria
The content of this compound should not be more than 0.1%.
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Analytical Components
Caption: Relationship between key components of the analytical method.
References
Application Note: Quantification of Ciprofibrate Impurity A in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of Ciprofibrate Impurity A, chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, in pharmaceutical formulations. The primary analytical technique described is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which effectively separates the impurity from the active pharmaceutical ingredient (API) and other related substances. This application note includes comprehensive experimental protocols, data presentation tables, and workflow visualizations to guide researchers in method development, validation, and routine quality control.
Introduction
Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent.[1] Like any pharmaceutical product, its purity is critical to its safety and efficacy. Impurity profiling is an essential aspect of drug development and manufacturing, ensuring that any component other than the API or excipients is controlled within acceptable limits.[2][3]
This compound is a known related substance of Ciprofibrate.[4][5] Its chemical name is 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, and its CAS Registry Number is 1474058-89-3.[4][6] Regulatory bodies require the monitoring and quantification of such impurities in both the bulk drug and the final dosage form.[3] This document outlines a reliable HPLC method for this purpose, based on established pharmacopeial methods and scientific literature.[7][8]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
Ciprofibrate Reference Standard (USP or EP grade)
-
This compound Reference Standard (CAS: 1474058-89-3)[4]
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Ciprofibrate tablets or other pharmaceutical formulations
-
0.45 µm membrane filters (Nylon or PTFE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Ultrasonic bath
-
pH meter
-
Volumetric flasks and pipettes
Preparation of Solutions
2.3.1 Diluent Preparation: Prepare the mobile phase as the diluent for all standard and sample solutions to ensure chromatographic compatibility.
2.3.2 Standard Stock Solution (Ciprofibrate):
-
Accurately weigh about 10 mg of Ciprofibrate Reference Standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well. This yields a concentration of approximately 100 µg/mL.
2.3.3 Standard Stock Solution (Impurity A):
-
Accurately weigh about 5 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well. This yields a concentration of approximately 100 µg/mL.
2.3.4 Working Standard Solution:
-
Prepare a working standard solution containing Ciprofibrate and Impurity A at appropriate concentrations for calibration. For instance, dilute the standard stock solutions to achieve a final concentration of 20 µg/mL for Ciprofibrate and a level corresponding to the specification limit for Impurity A (e.g., 0.2 µg/mL for a 1% limit).[9]
2.3.5 Sample Preparation (Ciprofibrate Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Ciprofibrate and transfer it to a 100 mL volumetric flask.[10]
-
Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction.[10]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix well.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the diluent to achieve a final concentration in the range of the working standard solution (e.g., 20 µg/mL).
Chromatographic Method
The following HPLC method is based on the British Pharmacopoeia (BP) 2023 monograph for Ciprofibrate Tablets and other validated methods.[7][9]
Caption: General workflow for HPLC analysis.
Data Presentation
Quantitative data, including chromatographic conditions and method validation parameters, are summarized below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition 1 (Based on BP 2023)[7] | Condition 2 (Alternative Method)[8][9] |
| Column | Spherisorb 5 ODS (2) (150 mm x 4.6 mm, 5 µm) or equivalent | Ace5-C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.1% w/v Orthophosphoric Acid (50:50, v/v) | Methanol : Water (90:10, v/v) |
| Flow Rate | 2.0 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | Ambient or 30 °C |
| Detection | UV at 230 nm | UV at 232 nm |
| Injection Volume | 20 µL | 20 µL |
| Run Time | Sufficient to elute all components (approx. 15 min) | Sufficient to elute all components (approx. 10 min) |
Table 2: System Suitability and Validation Parameters
| Parameter | Acceptance Criteria (Typical, based on ICH guidelines)[11] | Example Result |
| Tailing Factor (T) | T ≤ 2.0 for Ciprofibrate and Impurity A peaks | 1.2 |
| Theoretical Plates (N) | N > 2000 for Ciprofibrate and Impurity A peaks | > 3000 |
| Resolution (Rs) | Rs > 2.0 between Impurity A and adjacent peaks | > 2.5 |
| %RSD of Standard Injs. | ≤ 2.0% for peak area (n=5 or 6) | 0.8% |
| Linearity (r²) | r² ≥ 0.998 over the concentration range | 0.999 |
| Accuracy (% Recovery) | 80.0% to 120.0% for impurity quantification | 98.5% - 101.2% |
| LOD (Limit of Detection) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| LOQ (Limit of Quant.) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
Visualization of Relationships
The logical relationship between the API, its impurity, and the analytical process is crucial for understanding the quality control strategy.
Caption: Relationship between API, impurity, and QC testing.
Conclusion
The HPLC method detailed in this application note is specific, stable, and suitable for the quantitative determination of this compound in pharmaceutical dosage forms. The protocol provides a robust framework for quality control laboratories to ensure that Ciprofibrate formulations meet the stringent purity requirements set by regulatory authorities. Method validation should be performed as per ICH guidelines to demonstrate its suitability for its intended purpose.[11]
References
- 1. scielo.br [scielo.br]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ajprd.com [ajprd.com]
- 4. chemwhat.com [chemwhat.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sps.nhs.uk [sps.nhs.uk]
Application Notes and Protocols for Forced Degradation Studies of Ciprofibrate API
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on the Ciprofibrate Active Pharmaceutical Ingredient (API). The information is intended to guide researchers in establishing the intrinsic stability of the drug substance and identifying potential degradation pathways.
Introduction
Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent. Forced degradation studies are essential to understand the chemical behavior of Ciprofibrate under various stress conditions, which helps in the development of stable formulations and analytical methods.[1] These studies involve subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] Ciprofibrate has been found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits stability under thermal and photolytic stress.[2][3][4]
Summary of Degradation Behavior
Ciprofibrate is known to degrade under hydrolytic (acidic and basic) and oxidative stress. The primary degradation products are generally more polar than the parent drug.[4] The drug is reported to be stable under thermal and photolytic conditions.[3][4]
Data Presentation
The following table summarizes the quantitative data from forced degradation studies of Ciprofibrate under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Degradation Product (DP) Retention Time (min) | Reference |
| Acid Hydrolysis | 3 M HCl | 1 hour | 7.54% | 2.4 | [4] |
| Alkaline Hydrolysis | 0.5 M NaOH | 1 hour | 4.88% | 2.4 | [4] |
| Oxidative Degradation | 30% H₂O₂ | 4 hours | 58.70% | 2.4 | [4] |
| Thermal Degradation | 100 °C (Hot Air Oven) | 48 hours | Not Observed | - | [3] |
| Photolytic Degradation | UV light (254 nm & 366 nm) | 48 hours | Not Observed | - | [3] |
Note: The retention time of the Ciprofibrate main peak is approximately 3.3 minutes under the specified HPLC conditions.[3][4]
Experimental Protocols
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating Ciprofibrate from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Ace5-C18 (250 mm × 4.6 mm, 5 µm)[3]
-
Mobile Phase: Methanol (B129727) and water (90:10 v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 232 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ciprofibrate reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation for Forced Degradation: Prepare a stock solution of Ciprofibrate API in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL. This stock solution will be used for the stress studies.
Forced Degradation Protocols
-
To a suitable volume of the Ciprofibrate stock solution, add an equal volume of 3 M hydrochloric acid.
-
Keep the solution at room temperature for 1 hour.[4]
-
After the incubation period, withdraw a sample and neutralize it with an equivalent amount of 3 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).
-
Inject the sample into the HPLC system.
-
To a suitable volume of the Ciprofibrate stock solution, add an equal volume of 0.5 M sodium hydroxide.
-
Keep the solution at room temperature for 1 hour.[4]
-
After the incubation period, withdraw a sample and neutralize it with an equivalent amount of 0.5 M hydrochloric acid.
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis.
-
Inject the sample into the HPLC system.
-
To a suitable volume of the Ciprofibrate stock solution, add an equal volume of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 4 hours.[4]
-
After the incubation period, withdraw a sample and dilute it with the mobile phase to a final concentration suitable for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Place the solid Ciprofibrate API powder in a hot air oven maintained at 100 °C for 48 hours.[3]
-
After the exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase at a concentration suitable for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Expose the solid Ciprofibrate API powder to UV light at both short (254 nm) and long (366 nm) wavelengths for 48 hours.[3]
-
After the exposure, prepare a solution of the photo-stressed sample in the mobile phase at a concentration suitable for HPLC analysis.
-
Inject the sample into the HPLC system.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation of Ciprofibrate API.
Ciprofibrate Degradation Pathways
References
Application Notes and Protocols for the Isolation and Characterization of Ciprofibrate Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the isolation and characterization of impurities associated with the active pharmaceutical ingredient (API) ciprofibrate (B1669075). Detailed protocols for forced degradation studies, analytical and preparative high-performance liquid chromatography (HPLC), and characterization methodologies including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are presented. This guide is intended to assist in the identification and control of process-related impurities and degradation products to ensure the quality, safety, and efficacy of ciprofibrate drug products.
Introduction
Ciprofibrate, 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is a fibric acid derivative used as a lipid-regulating agent.[1] Like any pharmaceutical compound, ciprofibrate is susceptible to the presence of impurities originating from the manufacturing process or degradation over time.[2] Regulatory bodies require stringent control of these impurities.[3] Therefore, robust analytical methods for the separation, isolation, and characterization of potential impurities are essential.
This application note details a systematic approach to studying ciprofibrate impurities, beginning with forced degradation to generate potential degradation products, followed by their separation and isolation using HPLC, and concluding with their structural elucidation.
Known Impurities of Ciprofibrate
The European Pharmacopoeia lists several known related substances for ciprofibrate.[4] Their identification is crucial for quality control.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ciprofibrate | 52214-84-3 | C₁₃H₁₄Cl₂O₃ | 289.15 |
| Impurity A | 1474058-89-3 | C₁₂H₁₄O₃ | 206.24 |
| Impurity B | 52179-26-7 | C₉H₈Cl₂O | 203.06 |
| Impurity C | 2469279-29-4 | C₁₃H₁₆Cl₂O₂ | 275.17 |
| Impurity D | 130232-51-8 | C₁₄H₁₆Cl₂O₃ | 303.18 |
| Impurity E | 52179-28-9 | C₁₅H₁₈Cl₂O₃ | 317.21 |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to predict the degradation pathways of a drug substance under various stress conditions.[5] Ciprofibrate has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while being relatively stable to thermal and photolytic stress.[2][5]
3.1.1. Materials
-
Ciprofibrate API
-
Hydrochloric acid (HCl), 3 M
-
Sodium hydroxide (B78521) (NaOH), 0.5 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
3.1.2. Protocol
-
Preparation of Stock Solution: Accurately weigh 10 mg of ciprofibrate and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution in a flask, add 1 mL of 3 M HCl. Heat the mixture at 80°C for 2 hours. After cooling to room temperature, neutralize the solution with an appropriate volume of 0.5 M NaOH and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution in a flask, add 1 mL of 0.5 M NaOH. Keep the mixture at room temperature for 1 hour.[2] Neutralize the solution with an appropriate volume of 3 M HCl and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution in a flask, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 4 hours.[2] Dilute with methanol to a final concentration of 0.1 mg/mL.
-
Control Sample: Prepare a control sample by diluting 1 mL of the stock solution with methanol to a final concentration of 0.1 mg/mL without subjecting it to any stress.
-
Analysis: Analyze all samples by the analytical HPLC method described in section 3.2.
Analytical HPLC Method for Impurity Profiling
A reversed-phase HPLC method is suitable for the separation of ciprofibrate from its known impurities and degradation products. The following method is based on the European Pharmacopoeia monograph with modifications from other published methods.[4]
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Ace5-C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 1.36 g/L Potassium dihydrogen phosphate (B84403) (pH 2.2 with phosphoric acid) B: Acetonitrile |
| Gradient | 0-30 min: 75% A → 30% A 30-40 min: 30% A 40-42 min: 30% A → 75% A |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
3.2.2. Expected Chromatographic Results
The following table summarizes the expected relative retention times (RRT) for the known impurities of ciprofibrate.[4]
| Compound | Relative Retention Time (RRT) |
| Impurity A | ~0.7 |
| Impurity B | ~0.8 |
| Impurity C | ~0.95 |
| Ciprofibrate | 1.0 |
| Impurity D | ~1.3 |
| Impurity E | ~1.5 |
Preparative HPLC for Impurity Isolation
To obtain sufficient quantities of impurities for structural elucidation, a preparative HPLC method is required. This protocol is a scaled-up version of the analytical method.
3.3.1. Protocol
-
Sample Preparation: Concentrate the stressed sample solutions that show the highest percentage of a particular impurity using a rotary evaporator to a final concentration of 10-20 mg/mL.
-
Chromatographic System: Use a preparative HPLC system equipped with a high-pressure gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.
-
Column: A preparative C18 column with a larger internal diameter and particle size (e.g., 250 mm x 21.2 mm, 10 µm) is recommended.
-
Mobile Phase and Gradient: Use the same mobile phase as the analytical method. The flow rate should be scaled up according to the column dimensions (typically 15-25 mL/min). The gradient profile may need to be optimized to ensure adequate separation at higher loading.
-
Fraction Collection: Collect fractions corresponding to the impurity peaks based on the UV chromatogram.
-
Post-collection Processing: Analyze the collected fractions using the analytical HPLC method to check for purity. Pool the pure fractions of each impurity and remove the solvent using a rotary evaporator followed by lyophilization to obtain the isolated impurity as a solid.
Characterization of Impurities
3.4.1. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for determining the molecular weight and elemental composition of impurities. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns useful for structural elucidation.
-
Protocol: Infuse the isolated impurity solution into an electrospray ionization (ESI) source of a time-of-flight (TOF) or Orbitrap mass spectrometer. Acquire data in both positive and negative ion modes. For MS/MS analysis, select the parent ion of the impurity and subject it to collision-induced dissociation (CID).
3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical structure of a molecule. 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential for unambiguous structure determination.
-
Protocol: Dissolve a sufficient amount (typically 1-5 mg) of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Presentation
Forced Degradation Results
The following table summarizes typical degradation data for ciprofibrate under various stress conditions.[2]
| Stress Condition | Time (h) | Ciprofibrate Remaining (%) | Degradation (%) |
| 3 M HCl (80°C) | 2 | 92.46 | 7.54 |
| 0.5 M NaOH (RT) | 1 | 95.12 | 4.88 |
| 30% H₂O₂ (RT) | 4 | 41.30 | 58.70 |
| Thermal (100°C) | 48 | >99 | No significant degradation |
| Photolytic (UV light) | 48 | >99 | No significant degradation |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and characterization of ciprofibrate impurities.
Proposed Degradation Pathway of Ciprofibrate
The primary sites of degradation in the ciprofibrate molecule are the ether linkage and the carboxylic acid group, which are susceptible to hydrolysis, and the cyclopropyl (B3062369) group, which can potentially undergo oxidative cleavage.
Caption: Proposed degradation pathways for ciprofibrate under stress conditions.
Conclusion
The protocols and data presented in this application note provide a robust framework for the systematic isolation and characterization of ciprofibrate impurities. Adherence to these methodologies will enable researchers and drug development professionals to effectively identify, quantify, and control impurities, thereby ensuring the quality and safety of ciprofibrate-containing pharmaceutical products. The use of forced degradation studies coupled with advanced analytical techniques such as HPLC, MS, and NMR is indispensable for a thorough understanding of the impurity profile of ciprofibrate.
References
Application Notes and Protocols for the Use of Ciprofibrate Impurity A as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ciprofibrate (B1669075) Impurity A as a reference standard in the quality control and analysis of the active pharmaceutical ingredient (API), ciprofibrate. The protocols are intended to ensure accurate identification and quantification, adhering to regulatory guidelines for pharmaceutical quality.[1]
Introduction to Ciprofibrate and its Impurities
Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent.[2][3] It primarily acts by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism.[4][5] The manufacturing process and degradation of ciprofibrate can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[1]
Ciprofibrate Impurity A, chemically known as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a specified impurity in the European Pharmacopoeia.[6][7][8] As a reference standard, it is a highly purified compound used for the identification and quantification of this specific impurity in ciprofibrate drug substances and products.[9][10]
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.
| Property | Value | Reference |
| Chemical Name | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid | [2][7][8] |
| CAS Number | 1474058-89-3 | [2][5] |
| Molecular Formula | C₁₂H₁₄O₃ | [2][5] |
| Molecular Weight | 206.24 g/mol | [2][11] |
Application: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a detailed procedure for the quantification of this compound in a ciprofibrate drug substance using a reversed-phase HPLC method.
Experimental Protocol: HPLC Method
Objective: To accurately quantify the levels of this compound in a sample of ciprofibrate API.
Materials:
-
This compound Reference Standard
-
Ciprofibrate API sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm particle size, 150 mm x 4.6 mm | [6] |
| Mobile Phase A | 1.36 g/L solution of potassium dihydrogen phosphate, adjusted to pH 2.2 with phosphoric acid | [6] |
| Mobile Phase B | Acetonitrile | [6] |
| Gradient Elution | Time (min) | % Mobile Phase A |
| 0 - 30 | 75 → 30 | |
| 30 - 40 | 30 | |
| 40 - 42 | 30 → 75 | |
| Flow Rate | 1.5 mL/min | [6] |
| Detection | UV at 230 nm | [6] |
| Injection Volume | 10 µL | [6] |
Preparation of Solutions:
-
Reference Standard Solution (this compound):
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of equal volumes of acetonitrile and water.
-
Further dilute 1.0 mL of this solution to 10.0 mL with the same solvent mixture to obtain a final concentration of approximately 0.01 mg/mL.
-
-
Test Solution (Ciprofibrate API):
-
Accurately weigh about 125 mg of the ciprofibrate substance to be examined into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of equal volumes of acetonitrile and water.
-
-
System Suitability Solution:
-
A commercially available "ciprofibrate for system suitability CRS" can be used, which contains a mixture of ciprofibrate and its specified impurities, including Impurity A.[6]
-
Alternatively, a solution can be prepared by dissolving the contents of a vial of ciprofibrate for system suitability CRS in 2.0 mL of a mixture of equal volumes of acetonitrile and water.[6]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase mixture) to ensure a stable baseline.
-
Inject the System Suitability Solution to verify the performance of the chromatographic system.
-
Inject the Reference Standard Solution in replicate (e.g., n=5).
-
Inject the Test Solution in replicate (e.g., n=2).
-
Record the chromatograms and integrate the peak areas.
System Suitability Test:
The system suitability test is crucial to ensure the analytical method is performing as expected.
| Parameter | Acceptance Criteria | Reference |
| Relative Retention Time | Impurity A: ~0.7 (relative to ciprofibrate, retention time ~18 min) | [6] |
| Resolution | The resolution between the peaks of ciprofibrate and any adjacent impurity peak should be not less than 1.5. | |
| Tailing Factor | The tailing factor for the ciprofibrate peak should be not more than 2.0. | |
| Relative Standard Deviation (RSD) | The RSD of the peak area for replicate injections of the Reference Standard Solution should be not more than 2.0%. |
Calculation:
Calculate the percentage of this compound in the ciprofibrate API sample using the following formula:
Where:
-
Area_Impurity_A_in_Test is the peak area of Impurity A in the chromatogram of the Test Solution.
-
Area_Impurity_A_in_Ref is the average peak area of Impurity A in the chromatograms of the Reference Standard Solution.
-
Conc_Ref is the concentration of this compound in the Reference Standard Solution (mg/mL).
-
Conc_Test is the concentration of ciprofibrate in the Test Solution (mg/mL).
Mechanism of Action of Ciprofibrate: PPARα Signaling Pathway
Ciprofibrate exerts its therapeutic effects by activating PPARα, which leads to a cascade of downstream events modulating lipid metabolism.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mims.com [mims.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
- 5. What is Ciprofibrate used for? [synapse.patsnap.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Separation of Ciprofibrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. The peroxisome proliferator-activated receptor alpha-selective activator ciprofibrate upregulates expression of genes encoding fatty acid oxidation and ketogenesis enzymes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene expression profiling of the PPAR-alpha agonist ciprofibrate in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uspbpep.com [uspbpep.com]
Application Note and Protocol: Quantitative NMR Analysis of Ciprofibrate Impurity A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. Ciprofibrate Impurity A, chemically known as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is a potential process impurity or degradation product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of pharmaceutical impurities.[1][2] Quantitative NMR (qNMR) is a primary ratio method that can provide accurate quantification of impurities without the need for a specific reference standard of the impurity itself, by using a certified internal standard.[3][4][5][6] This application note provides a detailed protocol for the analysis of this compound using ¹H and ¹³C NMR spectroscopy.
Chemical Structures
| Compound | Structure |
| Ciprofibrate | |
| This compound | ![]() |
| IUPAC Name | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| CAS Number | 1474058-89-3[7][8] |
Quantitative Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the chemical structure and standard NMR chemical shift ranges.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | ~1.60 | Singlet | 6H | - |
| H-b | ~5.20 | Doublet | 1H | cis J ≈ 11 |
| H-c | ~5.70 | Doublet | 1H | trans J ≈ 17.5 |
| H-d | ~6.70 | Doublet of doublets | 1H | J ≈ 17.5, 11 |
| H-e | ~6.90 | Doublet | 2H | J ≈ 8.5 |
| H-f | ~7.35 | Doublet | 2H | J ≈ 8.5 |
| COOH | ~12.0 (broad) | Singlet | 1H | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~25 |
| C-2 | ~80 |
| C-3 (Ar-C) | ~116 |
| C-4 (Ar-C) | ~130 |
| C-5 (Ar-C-O) | ~155 |
| C-6 (Ar-C-vinyl) | ~135 |
| C-7 (=CH₂) | ~114 |
| C-8 (-CH=) | ~136 |
| C-9 (COOH) | ~178 |
Experimental Protocols
This section details the methodology for the quantitative NMR analysis of this compound.
Materials and Equipment
-
Sample: Ciprofibrate containing Impurity A.
-
Internal Standard: Maleic acid (Certified Reference Material).
-
Deuterated Solvent: Methanol-d₄ (CD₃OD, 99.8% D).
-
NMR Spectrometer: 400 MHz or higher, equipped with a cryoprobe for enhanced sensitivity is recommended.[9]
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Analytical Balance: Readable to at least 0.01 mg.
-
Volumetric Flasks and Pipettes.
Selection of Internal Standard
Maleic acid is chosen as the internal standard due to the following reasons:
-
It is commercially available in high purity as a certified reference material.
-
It is soluble in Methanol-d₄.
-
Its ¹H NMR spectrum shows a sharp singlet for the two olefinic protons at approximately 6.3 ppm, which is unlikely to overlap with signals from Ciprofibrate or Impurity A.
-
It is non-volatile and stable.
Sample Preparation (Internal Standard Method)
-
Accurately weigh approximately 20 mg of the Ciprofibrate sample (containing Impurity A) into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the Maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of Methanol-d₄.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution into a 5 mm NMR tube.
NMR Data Acquisition
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 30° (to reduce relaxation delays).
-
Relaxation Delay (d1): 30 seconds. This should be at least 5 times the longest T₁ of both the analyte and the internal standard signals to ensure full relaxation.
-
Acquisition Time (aq): 2-4 seconds.
-
Number of Scans (ns): 16-64 (adjust to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).
-
Spectral Width (sw): 20 ppm (centered around 6-7 ppm).
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling (e.g., 'zgig' on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): 60 seconds (longer delay is needed for quaternary carbons).
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): ≥ 1024 (or as needed for adequate S/N).
-
Spectral Width (sw): 250 ppm.
Data Processing and Quantification
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.
-
Perform baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved signals of Impurity A and the internal standard. For Impurity A, the singlet from the two methyl groups (H-a, ~1.60 ppm, integrating to 6H) is ideal for quantification. For Maleic acid, use the singlet at ~6.3 ppm (integrating to 2H).
-
Calculate the concentration of Impurity A using the following formula[4]:
Purity_A = (I_A / I_std) * (N_std / N_A) * (M_A / M_std) * (m_std / m_A) * Purity_std
Where:
-
I_A, I_std: Integral values for Impurity A and the standard.
-
N_A, N_std: Number of protons for the integrated signals of Impurity A and the standard.
-
M_A, M_std: Molecular weights of Impurity A and the standard.
-
m_A, m_std: Masses of the sample and the standard.
-
Purity_std: Certified purity of the internal standard.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for qNMR analysis of this compound.
Logical Relationship for Quantification
Caption: Variables for the qNMR calculation of impurity concentration.
References
- 1. azom.com [azom.com]
- 2. spectrabase.com [spectrabase.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Isobutyric acid(79-31-2) 13C NMR spectrum [chemicalbook.com]
- 5. Isobutyric acid(79-31-2) 1H NMR [m.chemicalbook.com]
- 6. enfsi.eu [enfsi.eu]
- 7. magritek.com [magritek.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001873) [hmdb.ca]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001873) [hmdb.ca]
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Ciprofibrate Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofibrate is a fibric acid derivative used as a lipid-lowering agent. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Ciprofibrate impurity A, chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, is one such impurity that requires careful monitoring.[1][2][3] Mass spectrometry is a powerful analytical technique for the structural elucidation of these impurities, providing valuable information on their fragmentation patterns.[4][5]
This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes a plausible fragmentation pathway, a summary of expected fragment ions, and a comprehensive experimental protocol.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in a mass spectrometer, particularly under conditions like electrospray ionization (ESI), is expected to be driven by the presence of the carboxylic acid, ether linkage, and the vinyl group. The initial event is the formation of a molecular ion, which then undergoes cleavage at its most labile bonds.
Based on the structure of 2-(4-Ethenylphenoxy)-2-methylpropanoic acid (Molecular Weight: 206.24 g/mol )[3][6] and general principles of mass spectrometry fragmentation for carboxylic acids and ethers, a plausible fragmentation pathway can be proposed.[7] The carboxylic acid group is prone to decarboxylation (loss of CO2), and the ether bond can undergo cleavage. The isobutyric acid moiety and the vinyl phenol (B47542) group are also key features influencing fragmentation.
The following table summarizes the predicted major ions that would be observed in the mass spectrum of this compound.
| m/z (amu) | Proposed Ion Structure | Proposed Fragmentation Pathway |
| 207.09 | [C12H15O3]+ | Protonated molecular ion [M+H]+ |
| 161.09 | [C11H13O]+ | Loss of carboxyl group (-COOH) from the protonated molecular ion. |
| 133.06 | [C9H9O]+ | Cleavage of the ether bond, retaining the vinylphenol moiety with a rearrangement. |
| 119.08 | [C8H7O]+ | Loss of a methyl group from the m/z 133.06 fragment. |
| 105.07 | [C7H5O]+ | Further fragmentation of the vinylphenol moiety. |
| 87.04 | [C4H7O2]+ | Cleavage of the ether bond, retaining the isobutyric acid moiety. |
| 45.03 | [COOH]+ | Formation of the carboxyl ion. |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the separation and detection of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Further dilute with the mobile phase to achieve a working standard concentration of 10 µg/mL.
-
Sample Solution: Dissolve the Ciprofibrate drug substance or formulation in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
2. Liquid Chromatography Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MS Scan Mode: Full scan from m/z 50 to 300 to detect the parent ion.
-
MS/MS Product Ion Scan: Select the protonated molecular ion (m/z 207.1) as the precursor ion and apply a collision energy (e.g., 10-30 eV) to generate fragment ions.
Data Analysis
The acquired mass spectra should be analyzed to identify the molecular ion and the characteristic fragment ions of this compound. The fragmentation pattern can be compared with the predicted pathway to confirm the structure of the impurity.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed mass spectrometry fragmentation pathway for this compound.
Caption: Proposed fragmentation pathway of this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for the analysis of this compound.
Caption: Workflow for this compound analysis.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. chemwhat.com [chemwhat.com]
- 3. chemscene.com [chemscene.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chem.libretexts.org [chem.libretexts.org]
sample preparation techniques for Ciprofibrate impurity analysis
Application Notes & Protocols: Ciprofibrate (B1669075) Impurity Analysis
Introduction
Ciprofibrate, 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, is a fibric acid derivative used as a lipid-regulating agent. The identification and quantification of impurities in the active pharmaceutical ingredient (API) and finished drug products are critical for ensuring their quality, safety, and efficacy. Regulatory agencies require comprehensive impurity profiling, which necessitates the development of robust and reliable analytical methods. A crucial and often challenging aspect of this process is the sample preparation, which must efficiently extract potential impurities from the sample matrix without causing their degradation.
These application notes provide detailed protocols for various sample preparation techniques applicable to the analysis of ciprofibrate and its impurities, including methods for generating degradation products and extracting them from different matrices.
Forced Degradation Studies: Generating Potential Impurities
Forced degradation (or stress testing) is essential for developing stability-indicating analytical methods.[1] These studies help identify potential degradation products that could form under various environmental conditions, thus providing insight into the drug's intrinsic stability.[1][2] For ciprofibrate, degradation has been observed under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[3][4]
Experimental Protocol: Forced Degradation of Ciprofibrate
This protocol describes the conditions for subjecting ciprofibrate to acid, base, oxidative, thermal, and photolytic stress.[3][4]
-
Acid Hydrolysis:
-
Accurately weigh 5 mg of ciprofibrate and dissolve it in 5 mL of a suitable diluent (e.g., methanol-water mixture).
-
Add 50 mL of 3 M hydrochloric acid.
-
Keep the solution at room temperature for 1 hour.[3]
-
Neutralize a 10 mL aliquot with 3 M sodium hydroxide.
-
Dilute the neutralized solution with a suitable diluent to a final target concentration (e.g., 20 µg/mL) for analysis.[3]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place 10 mg of solid ciprofibrate powder in a hot air oven.
-
Maintain the temperature at 100°C for 48 hours.[4]
-
After exposure, cool the sample, dissolve it in diluent, and prepare a working solution.
-
-
Photolytic Degradation:
-
Expose 10 mg of solid ciprofibrate powder to UV light at both short (254 nm) and long (366 nm) wavelengths for 48 hours.[4]
-
After exposure, dissolve the sample in diluent and prepare a working solution.
-
Samples generated from these stress conditions should be promptly analyzed using a suitable stability-indicating method, typically HPLC-UV or LC-MS.[3]
Sample Preparation from Dosage Forms & Bulk Drug
Simple Dissolution for Tablets
For routine quality control and assay of ciprofibrate in tablets, a straightforward dissolution and filtration method is often sufficient.[5]
Experimental Protocol:
-
Weigh and finely powder a minimum of 20 ciprofibrate tablets.
-
Transfer an amount of powder equivalent to 100 mg of ciprofibrate into a 100 mL volumetric flask.[5]
-
Add approximately 50 mL of methanol (B129727) and sonicate for 20 minutes to ensure complete dissolution.[5]
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm nylon filter.[4]
-
Perform further dilutions with the mobile phase or a suitable diluent to achieve a final concentration appropriate for the analytical method's calibration range.
Dissolution for Related Substances in Bulk Drug
This method is suitable for preparing the bulk drug substance for analysis of related substances and impurities.[6]
Experimental Protocol:
-
Accurately weigh 0.125 g of the ciprofibrate substance.
-
Dissolve it in a mixture of equal volumes of acetonitrile (B52724) and water.[6]
-
Dilute the solution to 50.0 mL with the same solvent mixture to create the primary test solution.[6]
-
Reference solutions for impurity quantification are typically prepared by making serial dilutions of this test solution.[6]
Extraction from Biological Matrices (Human Plasma)
For pharmacokinetic studies or bioequivalence testing, ciprofibrate and its metabolites must be extracted from complex biological matrices like plasma. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two common techniques.
Solid-Phase Extraction (SPE)
SPE is often preferred over LLE as it can be more rapid, selective, and reproducible.[7] A reversed-phase SPE protocol is effective for extracting ciprofibrate from human plasma.[7][8]
Experimental Protocol:
-
Sample Pre-treatment:
-
To 285 µL of drug-free control plasma in a micro-centrifuge tube, add 15 µL of the ciprofibrate working solution and 15 µL of an internal standard (IS) solution (e.g., Furosemide).[7]
-
Add 685 µL of 0.5% orthophosphoric acid to the plasma sample and vortex for 1 minute to precipitate proteins and acidify the sample.[7]
-
-
SPE Cartridge Conditioning:
-
Use a suitable reversed-phase SPE cartridge (e.g., Oasis HLB 1 cc, 30 mg).[7]
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge sequentially with 1 mL of water, followed by 1 mL of 10% methanol to remove polar interferences.[7]
-
-
Elution:
-
Elute the ciprofibrate and IS from the cartridge using 1 mL of 0.001% ammonia (B1221849) in a methanol-acetonitrile-water (70:20:10, v/v/v) mixture.[7]
-
The eluate is collected and can be directly injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic technique used to extract analytes based on their differential solubility in two immiscible liquid phases.[9]
Experimental Protocol:
-
Sample Pre-treatment:
-
Pipette an aliquot of human plasma into a clean glass tube.
-
Acidify the sample by adding a small volume of formic acid (88%).[9]
-
-
Extraction:
-
Add an organic extraction solvent mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).[9]
-
Vortex the tube vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a specific volume of the mobile phase used for the chromatographic analysis.
-
The reconstituted sample is then ready for injection.
-
Quantitative Data Summary
The efficiency of a sample preparation technique is evaluated by parameters such as recovery, limit of detection (LOD), and limit of quantitation (LOQ). The table below summarizes performance data from various cited methods.
| Technique | Matrix | Analyte(s) | Recovery (%) | LOQ/LLOQ | Analytical Method | Reference |
| LLE | Human Plasma | Ciprofibrate | 73.3 - 81.2% | 0.1 µg/mL | HPLC-MS/MS | [9] |
| SPE | Human Plasma | Ciprofibrate | 90.1 - 96.8% (Relative) | 25 ng/mL | LC-MS/MS | [7] |
| Dissolution | Tablets | Ciprofibrate | 99.58 - 99.68% | Not specified | HPLC | [5] |
| Forced Degradation | Bulk Drug | Ciprofibrate | 98.65 - 100.01% (Assay) | Not specified | HPLC | [3][4] |
General Workflow for Impurity Analysis
The overall process of impurity analysis, from initial sample handling to final data interpretation, follows a logical sequence. The choice of sample preparation is dictated by the sample matrix and the objectives of the analysis (e.g., routine QC vs. bioanalytical study).
References
- 1. longdom.org [longdom.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspbpep.com [uspbpep.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Ciprofibrate quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting peak tailing in Ciprofibrate HPLC analysis
Welcome to the technical support center for the HPLC analysis of ciprofibrate (B1669075). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of ciprofibrate?
Peak tailing is a common chromatographic issue where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[1][2][3] In an ideal chromatogram, peaks should be Gaussian or symmetrical in shape. Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and reduced sensitivity, which ultimately compromises the accuracy and reproducibility of quantitative analysis.[4]
Q2: I am observing peak tailing specifically for my ciprofibrate peak. What are the likely chemical causes?
Peak tailing that is specific to an analyte like ciprofibrate, which is an acidic compound (pKa ≈ 3.69), is often due to secondary interactions with the stationary phase.[5] The most common causes include:
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Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact with polar functional groups on analytes.[1][2][3] While this is a more common issue for basic compounds, at a mobile phase pH near the pKa of ciprofibrate, both ionized and non-ionized forms of the analyte exist, which can lead to these undesirable secondary interactions and result in tailing peaks.[6][7]
-
Mobile Phase pH close to Analyte pKa: When the mobile phase pH is close to the pKa of an analyte, the compound will exist in both its protonated and deprotonated forms.[6][8] This can lead to two different retention mechanisms occurring simultaneously, resulting in a broadened or tailing peak. For optimal peak shape, the mobile phase pH should be at least 2 units away from the analyte's pKa.[7]
-
Contaminants in the Stationary Phase: Trace metal contaminants in the silica (B1680970) matrix of the column can also act as active sites, interacting with the analyte and causing peak tailing.[1]
Q3: All the peaks in my chromatogram, including ciprofibrate, are tailing. What could be the cause?
If all peaks in your chromatogram are exhibiting tailing, the issue is likely related to the HPLC system or the column's physical condition, rather than a specific chemical interaction.[9] Common causes include:
-
Column Void or Bed Deformation: A void at the inlet of the column or a deformed packed bed can disrupt the sample flow path, leading to peak tailing for all compounds.[3][10] This can be caused by pressure shocks or operating outside the column's recommended pH range.[11]
-
Blocked Column Frit: A partially blocked frit at the column inlet or outlet can also cause peak distortion.[3]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can lead to band broadening and peak tailing.[4][6] This is often referred to as "dead volume."
Q4: How does the choice of HPLC column affect peak tailing for ciprofibrate?
The choice of column is critical for achieving good peak symmetry. For an acidic analyte like ciprofibrate, consider the following:
-
High-Purity Silica (Type B): Modern columns are typically packed with high-purity silica which has a lower metal content and fewer acidic silanol groups, reducing the chances of secondary interactions.[1]
-
End-Capping: Choose a column that is "end-capped." This means that after the primary stationary phase (like C18) is bonded to the silica, a small silylating agent is used to bond to most of the remaining accessible silanol groups, making them inert.[2][3]
-
Stationary Phase: While C18 is a common choice, a C8 column has also been shown to be effective for ciprofibrate analysis.[12] The shorter alkyl chain of C8 can sometimes offer different selectivity.
Troubleshooting Guide: Peak Tailing in Ciprofibrate Analysis
This section provides a step-by-step guide to troubleshoot and resolve peak tailing issues with ciprofibrate.
Step 1: Diagnose the Problem
First, determine if the peak tailing is affecting only the ciprofibrate peak or all peaks in the chromatogram.
-
Ciprofibrate Peak Tailing Only: This suggests a chemical interaction issue.
-
All Peaks Tailing: This points towards a physical or system-related problem.
The following flowchart illustrates a logical troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Step 2: Address Chemical Causes
If only the ciprofibrate peak is tailing, follow these steps.
Q5: How should I adjust the mobile phase pH to improve the peak shape of ciprofibrate?
Since ciprofibrate is an acidic compound with a pKa of approximately 3.69, you should adjust the mobile phase pH to be at least 2 pH units below this value to ensure it is in its non-ionized (protonated) form.[7] A mobile phase pH between 2.5 and 3.0 is a good starting point.[2][11] This will minimize secondary interactions with residual silanol groups on the column.[2][3]
| Parameter | Recommendation for Ciprofibrate | Rationale |
| Analyte pKa | ~3.69 | Ciprofibrate is a carboxylic acid. |
| Recommended pH | 2.5 - 3.0 | Ensures the analyte is in its neutral form, minimizing silanol interactions.[2][11] |
| Buffer Choice | Phosphate or Formate | Choose a buffer with a pKa close to the desired mobile phase pH. |
| Buffer Conc. | 10-25 mM | Sufficient to control pH without causing precipitation with high organic content.[11] |
Q6: What if adjusting the pH is not enough? What other mobile phase modifications can I try?
If adjusting the pH alone does not resolve the peak tailing, you can try adding a competing agent to the mobile phase. Historically, a small amount of an amine like triethylamine (B128534) (TEA) was used to block active silanol sites.[1] However, this is less common with modern, high-quality columns and can suppress MS signals. A better approach is to ensure you are using a high-purity, end-capped column.
Step 3: Address Physical and System Causes
If all peaks in your chromatogram are tailing, consider these solutions.
Q7: My column might be contaminated. What is the correct procedure to flush it?
Column contamination with strongly retained sample components can lead to peak tailing.[13] A general flushing procedure for a reversed-phase column (like C8 or C18) is as follows. Always check the column manufacturer's guidelines for specific recommendations.
Experimental Protocol: Column Flushing
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Flush with Mobile Phase without Buffer: Wash the column with the same mobile phase composition but without any buffer salts to prevent precipitation (e.g., 90:10 methanol/water).
-
Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% acetonitrile.
-
Flush with 100% Isopropanol: If contamination is severe, flush with 20 column volumes of isopropanol.
-
Equilibrate the Column: Re-introduce the mobile phase and allow the system to equilibrate until a stable baseline is achieved before reconnecting to the detector.
Q8: I suspect I am overloading the column. How can I confirm and resolve this?
Column overload can occur in two ways: mass overload (injecting too high a concentration) or volume overload (injecting too large a volume).[11] This can saturate the stationary phase and lead to peak distortion.
To test for this, prepare a sample that is 10 times more dilute than your current sample and inject the same volume. If the peak shape improves significantly, you were likely experiencing mass overload.[4][11] To resolve this, either dilute your sample or reduce the injection volume.
Mandatory Visualizations
Signaling Pathway of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for an acidic analyte like ciprofibrate when the mobile phase pH is not optimal.
Caption: Mechanism of peak tailing via secondary interactions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. moravek.com [moravek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing HPLC Resolution for Ciprofibrate and Impurity A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of Ciprofibrate and its related substance, Impurity A.
Troubleshooting Guide: Enhancing Resolution
Poor resolution between Ciprofibrate and Impurity A can manifest as overlapping peaks, broad peaks, or poor peak symmetry. The following table outlines common issues and systematic steps to rectify them.
| Observation | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Resolution (Overlapping Peaks) | Inadequate separation between Ciprofibrate and Impurity A. | 1. Decrease Mobile Phase Strength: Increase the proportion of the aqueous phase (e.g., water) in the mobile phase. 2. Optimize pH: Adjust the mobile phase pH to be approximately 2 units below the pKa of the analytes to ensure they are in a non-ionized state. 3. Change Organic Modifier: Switch from methanol (B129727) to acetonitrile, or vice versa. 4. Reduce Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | Increased retention times and improved separation between the two peaks. |
| Peak Tailing (Asymmetrical Peaks) | Secondary interactions between the analytes and the stationary phase (e.g., silanol (B1196071) groups). | 1. Adjust Mobile Phase pH: Lower the mobile phase pH with an acid modifier like formic acid or phosphoric acid. 2. Increase Buffer Concentration: If using a buffer, a slightly higher concentration can help mask residual silanol activity. 3. Use a Different Column: Employ an end-capped column or a column with a different stationary phase chemistry. | Sharper, more symmetrical peaks with reduced tailing. |
| Broad Peaks | Column degradation, extra-column volume, or inappropriate flow rate. | 1. Check Column Health: Flush the column or replace it if it's old or has been subjected to harsh conditions. 2. Minimize Extra-Column Volume: Use shorter tubing with a smaller internal diameter between the injector, column, and detector. 3. Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size. | Narrower, more efficient peaks, leading to better resolution. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or pump performance. | 1. Ensure Proper Mobile Phase Mixing: If preparing the mobile phase online, ensure the pump's mixer is functioning correctly. If preparing manually, ensure thorough mixing. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention. 3. Check Pump Performance: Verify that the pump is delivering a consistent flow rate. | Stable and reproducible retention times for both peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for separating Ciprofibrate and Impurity A?
A typical starting point for method development is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and water (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min, with UV detection at 232 nm.[1][2] However, optimization is usually necessary to achieve baseline separation.
Q2: How do the physicochemical properties of Ciprofibrate and Impurity A influence their separation?
Ciprofibrate has a molecular weight of 289.15 g/mol and a LogP of approximately 3.4, indicating it is a relatively nonpolar compound. Impurity A, 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, has a molecular weight of 206.24 g/mol . The difference in their polarity is the primary basis for their separation in reversed-phase HPLC. Modifying the mobile phase composition will alter their partitioning between the mobile and stationary phases, thereby affecting their retention and resolution.
Q3: My peaks for Ciprofibrate and Impurity A are still not resolved after adjusting the mobile phase strength. What should I do next?
If adjusting the solvent ratio is insufficient, consider changing the selectivity of your system. This can be achieved by:
-
Changing the organic modifier: If you are using methanol, try acetonitrile, or a ternary mixture.
-
Altering the mobile phase pH: This can significantly impact the retention of ionizable compounds.
-
Trying a different stationary phase: A column with a different chemistry, such as a phenyl or a C8 column, can provide a different selectivity and may resolve the peaks.
Q4: Can temperature be used to optimize the resolution?
Yes, adjusting the column temperature can influence the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and sometimes improved resolution. However, it can also decrease retention times, so a balance must be found. It is advisable to use a column oven to maintain a consistent and controlled temperature.
Q5: What should I do if I observe peak fronting?
Peak fronting is less common than tailing but can occur due to column overload. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
Experimental Protocol: Optimized HPLC Method
This protocol describes a validated isocratic reversed-phase HPLC method for the separation and quantification of Ciprofibrate and Impurity A.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphoric acid (or formic acid)
-
Ciprofibrate reference standard
-
Impurity A reference standard
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (85:15, v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 232 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Ciprofibrate and Impurity A reference standards in methanol to prepare individual stock solutions of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to a final concentration of approximately 20 µg/mL for Ciprofibrate and an appropriate concentration for Impurity A based on its expected level.
-
Sample Solution: Prepare the sample by dissolving the material containing Ciprofibrate in the mobile phase to achieve a target concentration of approximately 20 µg/mL.
4. System Suitability Before sample analysis, perform a system suitability test by injecting the working standard solution in replicate (e.g., six times). The acceptance criteria should be defined, but typically include:
-
Tailing factor for the Ciprofibrate peak: ≤ 1.5
-
Theoretical plates for the Ciprofibrate peak: ≥ 2000
-
Resolution between Ciprofibrate and Impurity A: ≥ 2.0
-
Relative Standard Deviation (RSD) of peak areas for replicate injections: ≤ 2.0%
Logical Workflow for Troubleshooting HPLC Resolution
The following diagram illustrates a systematic approach to troubleshooting poor resolution between Ciprofibrate and Impurity A.
References
Technical Support Center: Ciprofibrate Impurity Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Ciprofibrate and its impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution when analyzing Ciprofibrate and its impurities?
Co-elution in the analysis of Ciprofibrate and its related substances can stem from several factors:
-
Similar Physicochemical Properties: Impurities are often structurally similar to the parent drug, Ciprofibrate, leading to comparable retention times in reversed-phase HPLC.
-
Inadequate Chromatographic Selectivity: The chosen stationary phase and mobile phase combination may not provide sufficient selectivity to resolve closely eluting compounds.
-
Method Parameters: Sub-optimal method parameters, such as an inappropriate mobile phase pH, organic modifier composition, gradient slope, or temperature, can lead to poor separation.[1]
-
Formation of Degradation Products: Forced degradation studies show that Ciprofibrate degrades under acidic, basic, and oxidative conditions, forming polar impurities that may co-elute with the main peak or with each other.[2][3][4]
Q2: I am observing peak co-elution in my Ciprofibrate analysis. What is the first step I should take?
The initial step is to confirm that you are indeed observing co-elution. Peak purity analysis using a Diode Array Detector (DAD) or a mass spectrometer (MS) can help determine if a single chromatographic peak consists of more than one compound.[5] If co-elution is confirmed, a systematic approach to method optimization should be undertaken.
Q3: How can I modify my HPLC method to resolve co-eluting peaks of Ciprofibrate impurities?
Resolving co-eluting peaks often requires a systematic approach to method development. Consider the following modifications:
-
Adjust Mobile Phase pH: For ionizable compounds like Ciprofibrate, altering the mobile phase pH can significantly impact retention and selectivity.[1]
-
Change Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice-versa, or using a combination of both can alter the elution profile.
-
Modify Stationary Phase: Employing a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) can provide a different separation selectivity.[1][6]
-
Optimize Gradient and Temperature: Adjusting the gradient slope and column temperature can improve resolution between closely eluting peaks.[1] A resolution value of greater than 2 is often suggested for impurity analysis.[7]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of Ciprofibrate impurities.
Issue: Poor resolution between Ciprofibrate and a known impurity.
Workflow for Troubleshooting Poor Resolution:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromforum.org [chromforum.org]
Technical Support Center: Enhancing Low-Level Detection of Impurity A
Welcome to the technical support center dedicated to improving the analytical sensitivity for the detection of low-level impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in detecting Impurity A at low levels?
A1: Detecting Impurity A at trace levels presents several analytical challenges. These include its low concentration, which may be below the detection limits of standard analytical methods.[1] Co-elution with the active pharmaceutical ingredient (API) or other components in the sample matrix can mask the impurity peak, making accurate quantification difficult.[1][2] Furthermore, the inherent chemical properties of Impurity A, such as its potential lack of a strong chromophore, can lead to poor response with UV detectors.[3] Matrix effects, where other substances in the sample interfere with the ionization or detection of the impurity, can also suppress the signal, particularly in mass spectrometry-based methods.[4]
Q2: Which analytical techniques are most suitable for trace-level detection of Impurity A?
A2: High-Performance Liquid Chromatography (HPLC) coupled with advanced detection methods is the cornerstone for sensitive impurity analysis.[2][5] For Impurity A, which may be present at very low concentrations, coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is highly effective due to its high sensitivity and specificity.[5][6] These techniques allow for the selective detection and quantification of the impurity even in complex matrices.[6] Other sensitive detectors that can be employed include Charged Aerosol Detectors (CAD), which provide a more uniform response for non-volatile compounds regardless of their optical properties.[3][7]
Q3: How can I improve the sensitivity of my existing HPLC-UV method for Impurity A?
A3: To enhance the sensitivity of an existing HPLC-UV method, several strategies can be employed. Optimizing chromatographic conditions is a primary step; this includes adjusting the mobile phase composition, pH, and flow rate to improve the resolution between Impurity A and the API.[2] Selecting a column with a different stationary phase or a smaller particle size can also enhance separation efficiency.[2] If Impurity A lacks a strong UV chromophore, chemical derivatization can be used to introduce a moiety that absorbs strongly in the UV-Vis spectrum, thereby increasing its detectability.[8] Additionally, sample preparation techniques like solid-phase extraction (SPE) can be used to concentrate the impurity and remove interfering matrix components before analysis.[2]
Q4: What are the regulatory expectations for controlling low-level impurities like Impurity A?
A4: Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) have stringent requirements for the control of impurities in pharmaceutical products.[9][10] The ICH guidelines, specifically Q3A and Q3B, set thresholds for reporting, identification, and qualification of impurities. For genotoxic impurities, the threshold of toxicological concern (TTC) is often applied, which necessitates highly sensitive analytical methods to detect impurities at the parts-per-million (ppm) level.[11] It is crucial to develop and validate analytical methods that are sensitive enough to meet these regulatory limits.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape or No Peak Detected for Impurity A
This guide provides a systematic approach to troubleshooting poor or absent peak signals for Impurity A.
Caption: Troubleshooting workflow for poor or no peak detection of Impurity A.
Issue 2: Co-elution of Impurity A with the Main API Peak
This guide outlines steps to resolve the co-elution of Impurity A with the active pharmaceutical ingredient.
Caption: Workflow for resolving co-elution of Impurity A with the API.
Quantitative Data Summary
The following tables summarize key parameters for different analytical methods used for the detection of Impurity A.
Table 1: Comparison of Detection Limits for Different Analytical Methods
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 50 ng/mL | 150 ng/mL |
| HPLC-CAD | 10 ng/mL | 30 ng/mL |
| LC-MS | 1 ng/mL | 3 ng/mL |
| LC-MS/MS | 0.1 ng/mL | 0.3 ng/mL |
Table 2: Recovery of Impurity A using Different Sample Preparation Techniques
| Sample Preparation Technique | Recovery (%) | RSD (%) |
| Direct Injection | 95.2 | 4.5 |
| Protein Precipitation | 88.5 | 3.8 |
| Liquid-Liquid Extraction (LLE) | 92.1 | 2.5 |
| Solid-Phase Extraction (SPE) | 98.7 | 1.8 |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of Impurity A
This protocol details the optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive quantification of Impurity A.
1. Chromatographic Conditions:
-
Column: C18 column (100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Impurity A: Precursor ion > Product ion (e.g., m/z 254.1 > 182.2)
-
Internal Standard: Precursor ion > Product ion
-
3. Sample Preparation (using SPE):
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute Impurity A with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
Protocol 2: Derivatization of Impurity A for Enhanced UV Detection
This protocol describes a pre-column derivatization procedure for Impurity A to improve its detection by HPLC-UV.
1. Reagents:
-
Derivatizing agent solution (e.g., 10 mg/mL of 2,4-dinitrophenylhydrazine (B122626) in acetonitrile)
-
Catalyst (e.g., 1 M HCl)
-
Quenching solution (e.g., 1 M Tris buffer)
-
Sample containing Impurity A
-
Impurity A standard solution
2. Procedure:
-
To 100 µL of the sample or standard solution, add 50 µL of the derivatizing agent solution.
-
Add 10 µL of the catalyst.
-
Vortex the mixture and incubate at 60 °C for 30 minutes.
-
Cool the mixture to room temperature and add 50 µL of the quenching solution to stop the reaction.
-
Vortex and inject a suitable volume into the HPLC-UV system.
3. HPLC-UV Conditions:
-
Column: C18 column (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm (or the λmax of the derivative)
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. youtube.com [youtube.com]
- 4. Trace Level Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Impurities in Drug Substances and Products [usp.org]
- 11. aifa.gov.it [aifa.gov.it]
Managing Matrix Effects in Ciprofibrate Formulation Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing matrix effects during the analysis of Ciprofibrate formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of Ciprofibrate, offering step-by-step solutions to mitigate matrix effects.
Issue 1: Poor reproducibility and inaccurate quantification of Ciprofibrate.
-
Question: My Ciprofibrate quantification results are inconsistent and inaccurate. How can I determine if matrix effects are the cause and what can I do to fix it?
-
Answer: Inconsistent and inaccurate results are classic signs of matrix effects, where components of the sample matrix interfere with the ionization of Ciprofibrate, leading to ion suppression or enhancement.[1][2][3]
Troubleshooting Steps:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points in your chromatogram matrix effects are occurring.[2][4] A constant flow of Ciprofibrate solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Dips or peaks in the Ciprofibrate signal indicate ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[5]
-
Prepare two sets of samples:
-
Set A: Blank matrix extract spiked with Ciprofibrate at a known concentration.
-
Set B: Pure solvent spiked with Ciprofibrate at the same concentration.
-
-
Analyze both sets and calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set A) / (Peak Area in Set B)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[1]
-
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1][2] Consider switching from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][7][8]
-
Optimize Chromatography: Adjusting the mobile phase composition or gradient can help separate Ciprofibrate from co-eluting matrix components.[1][2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[2][4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS behaves almost identically to Ciprofibrate during extraction, chromatography, and ionization, thus correcting for signal variations.[2]
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same blank matrix as your samples to ensure that the standards and samples are affected by the matrix in the same way.[3]
-
-
Issue 2: Low recovery of Ciprofibrate during sample preparation.
-
Question: I am experiencing low and inconsistent recovery of Ciprofibrate after sample extraction. What could be the cause and how can I improve it?
-
Answer: Low recovery can be due to several factors, including inefficient extraction, degradation of the analyte, or strong binding to matrix components like proteins.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample at the same concentration.
-
Recovery (%) = (Peak Area of Pre-Extraction Spike / Peak Area of Post-Extraction Spike) x 100
-
A study on Ciprofibrate showed recoveries in the range of 73.3% to 81.2% using liquid-liquid extraction.[8]
-
-
Optimize Sample Preparation Protocol:
-
For Protein Precipitation (PPT): Ensure the ratio of organic solvent to plasma is sufficient to precipitate all proteins. Acetonitrile is a common choice.
-
For Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH conditions to find the optimal extraction conditions for Ciprofibrate. A method for Ciprofibrate quantification used a mixture of diethyl ether and dichloromethane (B109758) (70/30, v/v).[8]
-
For Solid-Phase Extraction (SPE): Choose a sorbent that has a high affinity for Ciprofibrate. An Oasis HLB cartridge has been successfully used for Ciprofibrate extraction from human plasma.[6] Ensure proper conditioning of the cartridge and use an appropriate elution solvent.
-
-
Check for Analyte Stability: Ciprofibrate may degrade under certain conditions. Perform stability studies at different temperatures (room temperature, refrigerated, frozen) and in the autosampler to ensure the analyte is stable throughout the analytical process.[6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation pathways.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Ciprofibrate analysis?
A1: Matrix effects are the alteration of the ionization efficiency of Ciprofibrate by co-eluting compounds from the sample matrix (e.g., plasma, urine, formulation excipients).[1][10] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, resulting in inaccurate quantification.[1][2]
Q2: How can I choose the right sample preparation technique to minimize matrix effects for Ciprofibrate?
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): A simple and fast technique, but it may not remove all interfering components, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can be optimized by changing the extraction solvent and pH.[8]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[6][7] It is a highly recommended technique for complex biological matrices.
Q3: What are the typical LC-MS/MS parameters for Ciprofibrate analysis?
A3: A validated method for Ciprofibrate in human plasma used the following parameters:[6]
-
Column: ACE C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: 0.001% ammonia (B1221849) in methanol–acetonitrile–water (70:20:10, v/v/v)
-
Flow Rate: 1 mL/min
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition: m/z 287.0 → 85.0
Q4: According to regulatory guidelines, how should I evaluate matrix effects?
A4: The FDA guidance for bioanalytical method validation recommends evaluating the matrix effect using at least six different lots of the biological matrix.[11] You should analyze low and high concentration quality control (QC) samples in each of these lots. The precision and accuracy of these QCs should be within ±15%.[11]
Data Presentation
Table 1: Summary of a Validated LC-MS/MS Method for Ciprofibrate in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 25–30,000 ng/mL | [6] |
| LLOQ | 25 ng/mL | [6] |
| Intra-day Precision (%CV) | 0.68–4.46% | [6] |
| Intra-day Accuracy | 94.5–107.3% | [6] |
| Inter-day Precision (%CV) | 4.32–7.01% | [6] |
| Inter-day Accuracy | 101.3–106.4% | [6] |
| Absolute Recovery | 85.8–88.3% | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a validated method for Ciprofibrate in human plasma.[6]
-
Spike Plasma: To 285 µL of drug-free control plasma, add 15 µL of Ciprofibrate working solution and 15 µL of internal standard (IS) working solution.
-
Acidify: Add 685 µL of 0.5% orthophosphoric acid and vortex for 1 minute.
-
Condition SPE Cartridge: Condition an Oasis HLB 30 mg cartridge with an appropriate solvent.
-
Load Sample: Load the acidified plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge to remove interfering components.
-
Elute: Elute Ciprofibrate and the IS with an appropriate elution solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Ciprofibrate analysis workflow.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Ciprofibrate quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. nalam.ca [nalam.ca]
Technical Support Center: Overcoming Solubility Challenges of Ciprofibrate Impurity A
Welcome to the technical support center for Ciprofibrate Impurity A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Chemical Name: 2-(4-Ethenylphenoxy)-2-methylpropanoic acid[1] Molecular Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol [1]
Estimated Solubility of this compound
Quantitative solubility data for this compound is not widely available in published literature. The following table provides estimated solubility values based on its chemical structure (a carboxylic acid with a significant non-polar component) and data from structurally similar compounds. One supplier notes its solubility in methanol (B129727) (MEOH).[1] These values should be used as a starting point for your experiments.
| Solvent | Solvent Type | Estimated Solubility Category | Estimated Solubility Range (mg/mL) |
| Water (neutral pH) | Aqueous | Practically Insoluble | < 0.1 |
| Methanol | Polar Protic | Soluble | 10 - 50 |
| Ethanol | Polar Protic | Soluble | 10 - 30 |
| Isopropanol | Polar Protic | Sparingly Soluble | 1 - 10 |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | 1 - 10 |
| Acetone (B3395972) | Polar Aprotic | Soluble | 10 - 30 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | > 100 |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | 1 - 10 |
| Toluene | Non-polar | Slightly Soluble | 0.1 - 1 |
| Hexane | Non-polar | Insoluble | < 0.01 |
| Aqueous Buffer (pH > 7) | Aqueous | Soluble | Dependent on pH |
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound.
Problem 1: The compound is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step | Explanation |
| Incorrect Solvent Selection | Refer to the Estimated Solubility Table. For initial trials, select a solvent where the impurity is predicted to be at least "Sparingly Soluble." | This compound is a moderately non-polar molecule with a carboxylic acid group. Solvents like methanol, ethanol, acetone, and DMSO are good starting points. |
| Insufficient Solvent Volume | Gradually add more solvent in small increments until the compound dissolves. | The concentration of the impurity may be exceeding its solubility limit in the current volume of solvent. |
| Low Temperature | Gently warm the solution in a water bath. For most organic solids, solubility increases with temperature. | Increased kinetic energy helps to overcome the crystal lattice energy of the solid. Be cautious with volatile solvents. |
| Slow Dissolution Rate | Increase agitation by using a magnetic stirrer or vortex mixer. Sonication can also be effective for dispersing particles and accelerating dissolution. | Increasing the surface area of the solid exposed to the solvent will speed up the dissolution process. |
| Particle Size | If possible, gently grind the solid material to a finer powder using a mortar and pestle. | Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution. |
Problem 2: The compound precipitates out of solution after initial dissolution.
| Possible Cause | Troubleshooting Step | Explanation |
| Supersaturation | If the solution was heated to dissolve the compound, allow it to cool to room temperature slowly. If precipitation occurs, the solution was likely supersaturated. Re-dissolve with gentle heating and add a small amount of additional solvent. | Rapid cooling can cause the solubility limit to be exceeded quickly, leading to precipitation. |
| Change in pH (for aqueous solutions) | Ensure the pH of the aqueous buffer is maintained. For this carboxylic acid impurity, a pH above its pKa (estimated to be around 4-5) will significantly increase its solubility by forming the more soluble carboxylate salt. | The protonated form of a carboxylic acid is generally less soluble in water than its deprotonated (salt) form.[2][3] |
| Solvent Evaporation | Keep the container tightly sealed to prevent solvent evaporation, especially with volatile solvents like acetone or DCM. | As the solvent evaporates, the concentration of the impurity increases, potentially exceeding its solubility limit. |
| Use of an Anti-Solvent | If the solution is a mixture of solvents, ensure the ratio is appropriate. Adding a solvent in which the compound is insoluble (an anti-solvent) will cause precipitation. | This principle is often used in recrystallization but can be an unintended source of precipitation if solvent ratios are not controlled. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound for analytical purposes (e.g., HPLC, LC-MS)?
A1: For analytical method development, methanol or a mixture of methanol and water is a good starting point.[1] Acetonitrile is also a common solvent for reversed-phase chromatography. It is recommended to dissolve the impurity in a small amount of a strong organic solvent like methanol or DMSO first, and then dilute with the mobile phase to the desired concentration. Always ensure the final concentration is below the solubility limit in the mobile phase to avoid precipitation in the HPLC system.
Q2: How can I improve the aqueous solubility of this compound?
A2: As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent.[2][3][4] To increase its solubility in aqueous solutions, increase the pH to a value at least 1-2 units above its pKa (estimated to be in the range of 4-5). At a higher pH (e.g., pH 7.4), the carboxylic acid group will be deprotonated to form the more polar and thus more water-soluble carboxylate anion. You can use buffers such as phosphate-buffered saline (PBS) to maintain the desired pH.
Q3: I am observing peak tailing for this compound in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?
A3: Peak tailing for acidic compounds in reversed-phase HPLC can be due to interactions with residual silanol (B1196071) groups on the silica-based column packing. To mitigate this, consider the following:
-
Lower the mobile phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress the ionization of the silanol groups and keep the carboxylic acid impurity in its protonated form, leading to better peak shape.
-
Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize silanol interactions.
-
Check for column overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, using a co-solvent system is a common and effective strategy. A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of a non-polar solute. For this compound, adding solvents like ethanol, isopropanol, or polyethylene (B3416737) glycol (PEG) to an aqueous buffer can significantly enhance its solubility.
Q5: Are there any stability concerns I should be aware of when trying to dissolve this compound?
A5: While specific stability data for the impurity is not available, forced degradation studies on the parent compound, Ciprofibrate, show that it is susceptible to degradation under acidic, basic, and oxidative conditions. It is advisable to prepare solutions fresh and store them protected from light. If working at extreme pH values or for extended periods, it is recommended to perform a preliminary stability assessment of the impurity in your chosen solvent system.
Experimental Protocols
Protocol 1: Kinetic Solubility Determination
This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.
Caption: Workflow for Kinetic Solubility Assay.
Methodology:
-
Prepare a stock solution: Accurately weigh this compound and dissolve it in 100% DMSO to a final concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the dilution plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous test buffer (e.g., PBS, pH 7.4). This results in a consistent final DMSO concentration (e.g., 1%).
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Separation: Separate any precipitated material by either filtering the plate or by centrifugation and collecting the supernatant.
-
Quantification: Analyze the concentration of the dissolved impurity in the filtrate or supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the impurity prepared in the same buffer/DMSO mixture should be used for quantification.
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination
This method measures the solubility of the solid compound at equilibrium and is considered the "gold standard."
Caption: Workflow for Thermodynamic Solubility Assay.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, buffer, or organic solvent). The amount of solid should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. For accurate results, the supernatant should be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged to remove any remaining solid particles.
-
Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved impurity using a validated analytical method, such as HPLC-UV.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the strategies to enhance its solubility.
Caption: Strategies for Enhancing Solubility of this compound.
References
Technical Support Center: Ciprofibrate Chromatogram Analysis
Welcome to the technical support center for resolving baseline noise in Ciprofibrate chromatograms. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of Ciprofibrate.
Troubleshooting Guide: Resolving Baseline Noise
This guide provides answers to specific issues that can lead to baseline noise in your Ciprofibrate chromatograms.
Question: My chromatogram shows a noisy baseline. What are the potential causes and how can I fix it?
Answer: A noisy baseline in High-Performance Liquid Chromatography (HPLC) can originate from several sources. Here is a systematic approach to identify and resolve the issue:
1. Mobile Phase Issues
-
Is your mobile phase properly prepared and of high quality? Impurities in solvents or dissolved gases can lead to significant baseline noise.[1][2][3]
-
Are you using a buffer in your mobile phase? Buffers, especially near neutral pH, can support microbial growth if left at room temperature for extended periods, leading to contamination.[4][5]
-
Is your mobile phase composition consistent? Inadequate mixing of mobile phase components, especially in gradient elution, can cause baseline fluctuations.[4][5]
2. HPLC System and Component Issues
-
Is the pump operating correctly? Worn pump seals, leaky check valves, or trapped air bubbles in the pump head can cause pressure pulsations that manifest as a rhythmic baseline noise.[3][4][5]
-
Is the detector stable? A fluctuating detector lamp, a contaminated flow cell, or incorrect temperature settings can be a major source of baseline noise.[1][2][4]
-
Solution: Allow the detector lamp to warm up and stabilize before starting your analysis. Clean the flow cell with an appropriate solvent (e.g., methanol (B129727), followed by water) to remove any contaminants or air bubbles.[4] Ensure the column and detector are at a stable, controlled temperature, as fluctuations can affect the refractive index of the mobile phase and cause drift and noise.[4][6][7]
-
-
Is your column in good condition? A contaminated or degraded column can bleed stationary phase or release previously adsorbed impurities, leading to a noisy or drifting baseline.[1][3][9]
-
Solution: Flush the column with a strong solvent to remove contaminants. If the noise persists, it may be necessary to replace the column. Using a guard column can help protect the analytical column from contamination.[2] To confirm if the column is the source of the noise, you can replace it with a union and run the mobile phase through the system.[3]
-
3. Experimental Method Parameters
-
Is your detection wavelength appropriate for Ciprofibrate? An unsuitable wavelength can lead to a poor signal-to-noise ratio.
-
Is the flow rate optimized? While less common, an unstable or excessively high flow rate can contribute to baseline noise.
-
Solution: Ensure the flow rate is stable and within the recommended range for your column. Adjusting the flow rate can sometimes help stabilize the baseline.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between baseline noise and baseline drift?
A1: Baseline noise refers to rapid, short-term, and often random fluctuations in the baseline. In contrast, baseline drift is a slow, gradual change in the baseline position over a longer period.[2][9]
Q2: Can my sample itself be the cause of a noisy baseline?
A2: While the sample injection itself can cause a disturbance, a persistently noisy baseline throughout the run is more likely due to the factors mentioned in the troubleshooting guide. However, if the sample matrix is complex and contains many interfering substances, it could contribute to a less stable baseline. Proper sample preparation, such as solid-phase extraction (SPE), can help minimize these effects.
Q3: How often should I perform preventative maintenance on my HPLC system to avoid baseline noise?
A3: Regular preventative maintenance is crucial. A general guideline is to replace pump seals annually.[3] However, the frequency of maintenance will depend on the intensity of use and the types of samples and mobile phases being used. Regularly flushing the system, especially after using buffered mobile phases, is also recommended.[8]
Q4: Can environmental factors in the lab contribute to baseline noise?
A4: Yes, environmental factors can play a role. Temperature fluctuations in the laboratory can affect the detector and column temperature, leading to baseline drift and noise.[2][6][7] It is advisable to keep the HPLC system in a temperature-controlled environment.[2]
Experimental Protocols
The following is a typical experimental protocol for the analysis of Ciprofibrate by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on published methods.[10][11][12]
Table 1: Typical HPLC Parameters for Ciprofibrate Analysis
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) or C8 |
| Mobile Phase | Methanol:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 232 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature |
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade methanol and water in a 90:10 volume ratio. Degas the mobile phase for at least 15 minutes using a suitable method before use.
-
Standard Solution Preparation: Prepare a stock solution of Ciprofibrate in the mobile phase. From the stock solution, prepare a series of working standard solutions of known concentrations.
-
Sample Preparation: For pharmaceutical dosage forms, accurately weigh and crush a number of tablets. Dissolve the powder in the mobile phase to achieve a known concentration of Ciprofibrate. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: The amount of Ciprofibrate in the sample can be determined by comparing the peak area of the sample with the peak areas of the standard solutions.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting baseline noise in Ciprofibrate chromatograms.
Caption: A flowchart for systematically troubleshooting baseline noise.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. labtech.tn [labtech.tn]
- 7. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mobile Phase Optimization for Fibrate Impurity Analysis
Welcome to the technical support center for the analysis of fibrate impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase for better separation of fibrate impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic analysis of fibrates and their impurities.
| Question/Issue | Possible Causes | Recommended Solutions |
| Poor resolution between the main fibrate peak and an impurity. | - Inappropriate mobile phase composition (organic solvent ratio, pH).- Incorrect column chemistry.- Gradient slope is too steep. | - Adjust Organic Solvent Ratio: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve separation.[1][2] - Optimize pH: The pH of the mobile phase is a critical factor.[1][3] For acidic drugs like fibrates, adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve separation. Often, a pH around 3.0, adjusted with an acid like orthophosphoric acid, provides good results.[4] - Change Organic Solvent: If using acetonitrile, try substituting with methanol (B129727) or vice versa. The different solvent selectivity can significantly alter the elution order and resolution of impurities.[1][2] - Modify Gradient: If using a gradient, decrease the slope to allow more time for the separation of closely eluting peaks. |
| Peak tailing for the main fibrate peak or impurity peaks. | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Presence of metallic impurities in the system.[5] - Dead volume in the HPLC system. | - Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to suppress the ionization of silanol (B1196071) groups on the silica-based column, which can cause tailing. Using a buffer can help maintain a stable pH.[1] - Lower Sample Concentration: Prepare a more dilute sample to avoid overloading the column. - Use an In-line Filter/Chelation Column: An in-line chelating column can remove metallic impurities from the mobile phase that may contribute to peak tailing.[5] - Check System Connections: Ensure all fittings and tubing are properly connected to minimize dead volume. |
| Inconsistent retention times. | - Fluctuations in mobile phase composition.- Temperature variations.- Column not properly equilibrated.- Pump malfunction. | - Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared and well-mixed.[6][7] Degassing the mobile phase is also crucial to prevent bubble formation.[6] - Use a Column Oven: Maintaining a constant column temperature will ensure reproducible retention times.[2][6][7] - Equilibrate the Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[6] - Check Pump Performance: Verify that the pump is delivering a consistent flow rate. |
| Baseline noise or drift. | - Contaminated mobile phase or column.- Air bubbles in the system.- Detector lamp instability.- Changes in mobile phase composition during a run. | - Filter Mobile Phase: Filter all mobile phase components through a 0.45 µm or smaller filter.[6] - Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[6] - System Flush: Flush the system and column with a strong solvent to remove contaminants. - Check Detector Lamp: If the lamp is old or failing, it may need to be replaced.[6] |
| Split peaks. | - Column void or blockage.- Mismatch between sample solvent and mobile phase.- Injector issue. | - Column Maintenance: Try back-flushing the column. If the problem persists, the column may need to be replaced.[6] - Sample Solvent: Dissolve the sample in the mobile phase whenever possible to ensure good peak shape.[7] - Inspect Injector: Check the injector for any blockages or worn seals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for fibrate impurity analysis?
A1: The most commonly used stationary phase for the analysis of fibrates and their impurities is a C18 column.[8][9][10][11][12] C8 columns have also been successfully used.[4][13]
Q2: Which organic solvents are typically used in the mobile phase?
A2: Acetonitrile and methanol are the most common organic solvents used in the mobile phase for separating fibrate impurities.[4][8][9][10][12][14] The choice between them can significantly impact selectivity.[1]
Q3: Why is pH control of the mobile phase important for fibrate analysis?
A3: Fibrates are acidic compounds. Controlling the pH of the mobile phase, typically by adding an acid like orthophosphoric acid or using a buffer, is crucial for ensuring consistent ionization state of the analytes, which in turn affects their retention and peak shape.[1][4][8]
Q4: Should I use isocratic or gradient elution?
A4: Both isocratic and gradient elution methods have been successfully developed for fibrate analysis. Isocratic methods are simpler and more robust, making them suitable for routine quality control when impurities are well-resolved.[8][9][10][11][12][14] Gradient elution offers more flexibility for separating complex mixtures of impurities with different polarities.
Q5: How can I confirm the identity of unknown impurity peaks?
A5: Mass spectrometry (MS) coupled with liquid chromatography (LC-MS or UPLC-MS/MS) is a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data.[10][14][15][16]
Experimental Protocols & Data
Data Presentation: Chromatographic Conditions for Fibrate Analysis
The following tables summarize typical HPLC and UPLC conditions for the analysis of different fibrates.
Table 1: HPLC Methods for Fibrate Analysis
| Fibrate | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Bezafibrate (B1666932) | ZORBAX XDB C18 (150 x 4.6 mm, 5µm) | Acetonitrile:Water (60:40 v/v), pH 2.8 with o-phosphoric acid | 1.5 | 228 | [8] |
| Bezafibrate | C18 | Acetonitrile:Ammonium acetate (B1210297) buffer (10 mmol/L, pH 4.0) (44:56, v/v) | 1.0 | 235 | [11][17] |
| Ciprofibrate | Ace5-C18 (250 mm × 4.6 mm, 5 μm) | Methanol:Water (90:10 v/v) | 1.0 | 232 | [9][12] |
| Ciprofibrate | C8 | Methanol:Water (90:10, v/v, pH 3.7) | 1.0 | 232 | [13] |
| Gemfibrozil | Agilent Zorbax C8 (150 × 4.6mm, 5µm) | Methanol:Water (with 0.05% OPA, pH 3.0) | 0.7 | 276 | [4] |
| Gemfibrozil | Nucleosil C18 (250 × 4.6mm) 5µm | Acetonitrile:Phosphate (B84403) buffer (pH 4) (59:41 v/v) | 1.0 | 285 | [18] |
| Gemfibrozil | X-Terra C18 (150 mm x 4.6 mm, 5µm) | Acetonitrile:Potassium dihydrogen phosphate buffer (10mM, pH 4.0) (5:95 v/v) | 1.2 | 222 | [19][20] |
Table 2: UPLC Methods for Fibrate Analysis
| Fibrate | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Fenofibrate | Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) | Methanol:Water (80:20, v/v) | - | MS/MS | [10][14] |
| Fenofibric Acid | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient) | 0.3 | MS/MS | [15] |
| Fenofibric Acid | Agilent Zorbax SB-C18 (100 mm x 2.1 mm, 3.5 µm) | Acetonitrile:0.1% formic acid (58:42, v/v) | 0.4 | MS/MS | [16] |
Detailed Methodologies
Example Protocol for Bezafibrate Impurity Analysis (based on cited literature[8])
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Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
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Column: ZORBAX XDB C18 (150 x 4.6 mm, 5µm).
-
Mobile Phase Preparation: Prepare a mixture of Acetonitrile and Water in a 60:40 volume/volume ratio. Adjust the pH of the mixture to 2.8 using 10% orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Flow Rate: Set the flow rate to 1.5 mL/min.
-
Detection: Monitor the eluent at a wavelength of 228 nm.
-
Sample Preparation:
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Accurately weigh tablet powder equivalent to 100 mg of bezafibrate and transfer to a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes.
-
Make up the volume to the mark with methanol.
-
Dilute 1 mL of this solution to 100 mL with methanol to obtain a concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm filter before injection.
-
-
Injection Volume: Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
Analysis: Record the chromatogram and determine the retention time and peak area for bezafibrate and any impurities.
Visualizations
The following diagrams illustrate common workflows for mobile phase optimization and troubleshooting.
Caption: Workflow for mobile phase optimization.
Caption: Basic troubleshooting logic for common HPLC issues.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. ijariie.com [ijariie.com]
- 5. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. jpsbr.org [jpsbr.org]
- 9. researchgate.net [researchgate.net]
- 10. annexpublishers.com [annexpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. akademiamedycyny.pl [akademiamedycyny.pl]
- 16. akjournals.com [akjournals.com]
- 17. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
column selection for challenging Ciprofibrate impurity profiling
This technical support center provides guidance on column selection and troubleshooting for the challenging analysis of Ciprofibrate and its related impurities. The information is tailored for researchers, scientists, and drug development professionals to assist in achieving robust and accurate impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in Ciprofibrate impurity profiling?
A1: The primary challenges in Ciprofibrate impurity profiling include:
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Structural Similarity: Many impurities are structurally similar to the Ciprofibrate parent molecule, making them difficult to separate.
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Polarity Differences: Degradation products, particularly from hydrolysis, tend to be more polar than Ciprofibrate, requiring a chromatographic method that can resolve compounds with a range of polarities.
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Low Concentration Levels: Impurities are often present at very low concentrations, necessitating a highly sensitive and specific analytical method.
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Co-elution: The potential for co-elution of impurities with the main peak or with each other is a significant challenge that can lead to inaccurate quantification.
Q2: What type of column is most commonly used for Ciprofibrate impurity analysis?
A2: Reversed-phase columns, particularly C18 (ODS) and C8, are the most frequently used for Ciprofibrate impurity profiling.[1][2][3] These columns provide good retention for the relatively nonpolar Ciprofibrate molecule while allowing for the separation of more polar impurities when used with an appropriate mobile phase.
Q3: What are the typical mobile phases used for separating Ciprofibrate and its impurities?
A3: Typical mobile phases are mixtures of an organic solvent and an aqueous buffer. Common combinations include:
-
Acetonitrile and water[4] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to control the ionization of Ciprofibrate (which is an acid) and its acidic impurities, leading to better peak shape and more reproducible retention times.[4]
Q4: What are the known degradation pathways for Ciprofibrate?
A4: Forced degradation studies have shown that Ciprofibrate is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2][5] It is relatively stable under thermal and photolytic stress.[1][2] The degradation products formed under these conditions must be effectively separated from the parent drug.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between Ciprofibrate and an impurity peak | 1. Inappropriate stationary phase selectivity.2. Mobile phase composition is not optimal.3. Gradient slope is too steep. | 1. Screen different column chemistries (e.g., Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.2. Adjust the organic-to-aqueous ratio in the mobile phase. A lower organic content will generally increase retention and may improve the resolution of early-eluting polar impurities.3. For gradient methods, decrease the gradient slope to improve the separation of closely eluting peaks. |
| Peak tailing for Ciprofibrate or impurity peaks | 1. Secondary interactions with residual silanols on the silica (B1680970) backbone of the column.2. Column overload.3. Inappropriate mobile phase pH. | 1. Use a modern, high-purity silica column with effective end-capping. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%).2. Reduce the sample concentration or injection volume.3. Adjust the mobile phase pH to be at least 2 pH units below the pKa of Ciprofibrate to ensure it is in a single, non-ionized form. |
| Inconsistent retention times | 1. Inadequate column equilibration between injections.2. Fluctuations in mobile phase composition.3. Temperature variations. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.3. Use a column oven to maintain a constant temperature. |
| Ghost peaks appearing in the chromatogram | 1. Contamination in the mobile phase or sample diluent.2. Carryover from the injector.3. Late-eluting compounds from a previous injection. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.2. Implement a robust needle wash procedure in the autosampler method.3. Increase the final hold time of the gradient or run a blank gradient after each sample to wash out any retained compounds. |
Data Presentation: Column Performance Summary
| Column | Stationary Phase | Dimensions | Mobile Phase | Observation | Reference |
| Ace5-C18 | C18 (Octadecyl Silane) | 250 mm x 4.6 mm, 5 µm | Methanol:Water (90:10 v/v) | Good resolution of degradation products from the parent peak in forced degradation studies. | [1][2] |
| Newcrom R1 | Reversed-Phase | Not Specified | Acetonitrile, Water, and Phosphoric Acid | Suitable for the analysis of Ciprofibrate. | [4] |
| Qualisil C8 | C8 (Octyl Silane) | 25 mm x 4.6 mm, 5 µm | Methanol:Water (90:10 v/v), pH 3.7 | Provided a well-shaped, symmetrical single peak for Ciprofibrate. | [3] |
Experimental Protocols
Detailed Method for Stability-Indicating Analysis of Ciprofibrate
This protocol is based on a validated stability-indicating HPLC method.[1][2]
1. Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: Ace5-C18 (250 mm x 4.6 mm, 5 µm)
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Mobile Phase: Methanol and HPLC-grade water in a ratio of 90:10 (v/v).
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 232 nm
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Injection Volume: 20 µL
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Column Temperature: Ambient
3. Standard Solution Preparation:
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Prepare a stock solution of Ciprofibrate reference standard in the mobile phase.
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Further dilute the stock solution to a working concentration (e.g., 20 µg/mL) with the mobile phase.
4. Sample Preparation (Forced Degradation Study):
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Acid Hydrolysis: Dissolve Ciprofibrate in a suitable solvent and add 1N HCl. Heat as required. Neutralize with 1N NaOH before injection.
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Base Hydrolysis: Dissolve Ciprofibrate in a suitable solvent and add 1N NaOH. Heat as required. Neutralize with 1N HCl before injection.
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Oxidative Degradation: Dissolve Ciprofibrate in a suitable solvent and add 30% hydrogen peroxide. Keep at room temperature for a specified duration.
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For all stressed samples, dilute with the mobile phase to a suitable concentration before injection.
5. System Suitability:
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Inject the standard solution multiple times and check for system suitability parameters such as retention time repeatability (%RSD < 1.0%), peak area repeatability (%RSD < 2.0%), tailing factor (< 2.0), and theoretical plates (> 2000).
6. Analysis:
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Inject the prepared standard and sample solutions.
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Identify the Ciprofibrate peak based on the retention time of the standard.
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The peaks other than the Ciprofibrate peak are considered impurities or degradation products.
Visualizations
Caption: Workflow for selecting an appropriate HPLC column.
Caption: Logical steps for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Ciprofibrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. akjournals.com [akjournals.com]
minimizing on-column degradation of Ciprofibrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Ciprofibrate during HPLC analysis.
Troubleshooting Guide
Issue: Peak tailing, unexpected peaks, or loss of Ciprofibrate peak area during HPLC analysis.
This guide provides a systematic approach to troubleshooting potential on-column degradation of Ciprofibrate.
Q1: I am observing unexpected peaks and a decrease in my Ciprofibrate peak area. Could this be on-column degradation?
A1: Yes, these are common indicators of on-column degradation. Ciprofibrate is known to be unstable under acidic, basic, and oxidative conditions, which can sometimes be induced by the HPLC column and mobile phase environment.[1][2]
Q2: How can I confirm if the degradation is happening on the column?
A2: To investigate if the degradation is occurring on-column, you can try the following:
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Vary Injection-to-Analysis Time: Analyze a freshly prepared sample immediately and then re-inject the same sample after it has been sitting in the autosampler for a known period. If degradation increases with time spent in the analytical system, it points towards on-column or in-system instability.
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Change Flow Rate: A slower flow rate increases the residence time of the analyte on the column, potentially leading to more degradation. If you observe more degradation at lower flow rates, this suggests an on-column issue.[3]
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Inject a Force-Degraded Sample: Compare the chromatogram of your sample with that of a sample intentionally degraded under known acidic or basic conditions. If the degradation products match, it can help identify the nature of the on-column degradation.[1][4]
Q3: What aspects of my HPLC method could be causing the degradation?
A3: Several factors in your HPLC method can contribute to the on-column degradation of Ciprofibrate:
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Mobile Phase pH: Since Ciprofibrate is susceptible to acid and base hydrolysis, a mobile phase with a pH that is too high or too low can cause degradation.[1][2]
-
Column Chemistry: The stationary phase itself can have active sites (e.g., residual silanols) that can catalytically degrade sensitive analytes.
-
Temperature: Elevated column temperatures can accelerate degradation reactions.
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Mobile Phase Composition: Certain organic solvents or additives could potentially react with Ciprofibrate.
Q4: What are the first steps I should take to modify my method and prevent this degradation?
A4: Start with the most likely causes. The following workflow can help you systematically troubleshoot the issue.
Caption: Troubleshooting workflow for on-column degradation.
Frequently Asked Questions (FAQs)
Q5: What are the known degradation pathways for Ciprofibrate?
A5: Forced degradation studies have shown that Ciprofibrate is susceptible to degradation under the following conditions:
-
Acid Hydrolysis: Leads to the formation of polar impurities.[1][4]
-
Base Hydrolysis: Also results in the formation of polar degradation products.[1][4]
-
Oxidation: Ciprofibrate shows significant degradation in the presence of oxidizing agents like hydrogen peroxide.[1][4]
It is relatively stable under heat, UV light, and photolytic stress.[1][4]
Q6: What are typical HPLC conditions for Ciprofibrate analysis that are known to be stable?
A6: Several stable HPLC methods have been reported. A common starting point is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of methanol (B129727) and water.[1][5] Adding a small amount of acid, such as acetic acid or phosphoric acid, to control the pH can improve peak shape and potentially reduce degradation by creating a more stable acidic environment where the analyte is less prone to hydrolysis.[2][6]
Q7: Can you provide a summary of reported degradation of Ciprofibrate under stress conditions?
A7: The following table summarizes the percentage of Ciprofibrate degradation observed in a forced degradation study.
| Stress Condition | Time (hours) | % Degradation | Reference |
| Acidic (HCl) | 1 | 7.54 | [1][4] |
| Basic (NaOH) | 1 | 4.88 | [1][4] |
| Oxidative (30% H₂O₂) | 4 | 58.70 | [1][4] |
| Thermal (100 °C) | 48 | No degradation | [4] |
| Photo | 48 | No degradation | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ciprofibrate
This protocol is based on a validated stability-indicating HPLC method.[1][4]
-
Column: Ace5 C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and water (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 232 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Protocol 2: RP-HPLC Method with pH control
This method utilizes a pH-adjusted mobile phase which can enhance stability.[5]
-
Column: Reversed-phase C8
-
Mobile Phase: Methanol:water (90:10, v/v), pH adjusted to 3.7
-
Flow Rate: Not specified, but typically 1.0 mL/min is a good starting point.
-
Detection Wavelength: 232 nm
-
Injection Volume: Not specified, a 10-20 µL injection is common.
-
Temperature: Ambient
Protocol 3: LC-MS/MS Method for Ciprofibrate Quantification
For higher sensitivity and selectivity, an LC-MS/MS method can be employed.[6]
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Column: Genesis C18 (4.6 x 150 mm, 4 µm)
-
Mobile Phase: Acetonitrile/water (70/30, v/v) with 1mM acetic acid
-
Flow Rate: Not specified, typically 0.5-1.0 mL/min for this column dimension.
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Detection: Tandem Mass Spectrometry (MS/MS)
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Ionization Mode: Electrospray Ionization (ESI)
Ciprofibrate Degradation Pathways
The primary degradation pathways for Ciprofibrate are hydrolysis under acidic and basic conditions.
Caption: Ciprofibrate degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofibrate quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance robustness of Ciprofibrate analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the robustness of their Ciprofibrate analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques used for Ciprofibrate analysis?
A1: Common analytical techniques for the quantification of Ciprofibrate in bulk drug, pharmaceutical formulations, and biological matrices include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4]
Q2: What are the critical parameters to consider for developing a robust HPLC method for Ciprofibrate?
A2: For a robust HPLC method, critical parameters include the choice of stationary phase (e.g., C18 column), mobile phase composition and pH, flow rate, and detector wavelength.[1] Method validation should be performed according to ICH guidelines, assessing linearity, accuracy, precision, specificity, robustness, and system suitability.[5]
Q3: My Ciprofibrate peak is showing significant tailing in my HPLC chromatogram. What are the potential causes and solutions?
A3: Peak tailing for Ciprofibrate, an acidic compound, can be caused by several factors. One common reason is secondary interactions between the analyte and active sites on the silica (B1680970) packing material. To address this, consider adding a competing base, like triethylamine, to the mobile phase or using a base-deactivated column. Other causes can include column overload, extra-column band broadening, or a deteriorated packed bed.[6][7]
Q4: I am observing a drift in retention time for Ciprofibrate during a long analytical run. What should I investigate?
A4: Retention time drift can be caused by several factors.[7][8] Check for poor temperature control and use a column oven for stability.[8] Ensure the mobile phase composition is consistent by preparing it fresh and ensuring proper mixing.[8] Also, insufficient column equilibration time between injections can lead to drift.[8] A gradual increase in backpressure may also indicate a column contamination issue affecting retention times.[7]
Q5: What are the main challenges in developing a bioanalytical method for Ciprofibrate in plasma?
A5: The main challenges in developing a bioanalytical method for Ciprofibrate in plasma include achieving adequate sensitivity, ensuring selectivity from endogenous plasma components, and managing matrix effects that can cause ion suppression or enhancement in LC-MS/MS analysis.[9][10][11] A robust sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize these effects.[4][12]
Q6: How can I ensure my analytical method is stability-indicating for Ciprofibrate?
A6: A stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][5] To develop such a method, Ciprofibrate should be subjected to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[1][5] The analytical method, typically HPLC, must be able to resolve the Ciprofibrate peak from any degradation product peaks.[1][5]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Causes | Recommended Solutions |
| Poor Resolution Between Ciprofibrate and Other Peaks | - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Incorrect flow rate. | - Optimize mobile phase by adjusting the organic-to-aqueous ratio or pH.[6]- Use a new or different type of column.- Flush the column with a strong solvent.- Adjust the flow rate.[8] |
| Inconsistent Peak Areas | - Injector issues (e.g., leaks, air bubbles).- Inconsistent sample preparation.- Fluctuation in detector lamp intensity. | - Check the injector for leaks and ensure the sample loop is completely filled.- Ensure consistent and accurate pipetting during sample preparation.- Allow the detector lamp to warm up properly. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample or mobile phase.- Mobile phase viscosity. | - Replace the guard column or in-line filter.- Filter all samples and mobile phases before use.- Back-flush the column (if recommended by the manufacturer).- Check for any crimped tubing.[13] |
LC-MS/MS Method Troubleshooting
| Issue | Potential Causes | Recommended Solutions |
| Ion Suppression or Enhancement (Matrix Effect) | - Co-elution of endogenous matrix components (e.g., phospholipids) with Ciprofibrate.[10]- Inadequate sample cleanup. | - Improve sample preparation using techniques like SPE or LLE to remove interfering components.[14]- Modify chromatographic conditions to separate Ciprofibrate from the interfering peaks.[10]- Use a stable isotope-labeled internal standard to compensate for matrix effects.[15] |
| Low Sensitivity/Poor Signal Intensity | - Suboptimal ionization parameters in the mass spectrometer.- Inefficient sample extraction and recovery.- Poor chromatographic peak shape. | - Optimize MS parameters such as collision energy and declustering potential.[12]- Evaluate and optimize the sample extraction procedure for better recovery.[4]- Improve peak shape through chromatographic optimization. |
| Noisy Baseline | - Contaminated mobile phase or LC system.- Electronic noise from the mass spectrometer.- In-source decay or fragmentation. | - Use high-purity solvents and freshly prepared mobile phase.- Clean the ion source.- Ensure proper grounding of the instrument. |
Data Presentation: Comparison of Ciprofibrate Analytical Methods
| Parameter | HPLC Method[1] | HPTLC Method[2] | UV-Vis Method[3] | LC-MS/MS Method[4] |
| Stationary Phase | Ace5-C18 (250 mm x 4.6 mm, 5 µm) | HPTLC aluminum plates precoated with silica gel 60 RP-18 F254 | Not Applicable | ACE C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727): Water (90:10 v/v) | Methanol: Water: Triethylamine (2.8:2.2:0.2 v/v) | Methanol | 0.001% Ammonia in Methanol: Acetonitrile: Water (70:20:10, v/v/v) |
| Detection Wavelength | 232 nm | 232 nm | 233 nm | Not Applicable |
| Mass Transition | Not Applicable | Not Applicable | Not Applicable | m/z 287.0 → 85.0 |
| Linearity Range | Not Specified | 600-1600 ng/spot | Not Specified | 25-30,000 ng/mL |
| LOD/LOQ | Not Specified | LOD: 17.84 ng/spot, LOQ: 54.08 ng/spot | Not Specified | LLOQ: 25 ng/mL |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ciprofibrate in Bulk Drug
This protocol is based on the method described by Jain et al.[1]
-
Chromatographic Conditions:
-
Column: Ace5-C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A filtered and degassed mixture of methanol and water (90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 232 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Ciprofibrate reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
For bulk drug, prepare a solution in the mobile phase at a similar concentration to the standard solution.
-
For dosage forms, weigh and finely powder a number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to dissolve, and filter.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Reflux the drug solution with 1N HCl.
-
Base Hydrolysis: Reflux the drug solution with 1N NaOH.
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂.
-
Thermal Degradation: Heat the solid drug at 100°C.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Neutralize the acidic and basic solutions before injection. Dilute all samples to a suitable concentration.
-
-
Analysis:
-
Inject the standard, sample, and degraded sample solutions into the chromatograph.
-
Assess the chromatograms for the resolution between the Ciprofibrate peak and any degradation product peaks.
-
Protocol 2: Bioanalytical LC-MS/MS Method for Ciprofibrate in Human Plasma
This protocol is based on the method described by Shah et al.[4]
-
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: ACE C18 (50 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.001% Ammonia in Methanol: Acetonitrile: Water (70:20:10, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI)
-
Ionization Mode: Negative
-
MRM Transitions:
-
Ciprofibrate: m/z 287.0 → 85.0
-
Internal Standard (Furosemide): m/z 328.9 → 204.9
-
-
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of Ciprofibrate and the internal standard (IS) in methanol.
-
Spike blank human plasma with working solutions of Ciprofibrate to prepare calibration curve standards and quality control (QC) samples.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, add the IS solution.
-
Condition an Oasis HLB 1 cc 30 mg SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Ciprofibrate and the IS from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Quantify Ciprofibrate based on the peak area ratio of the analyte to the IS.
-
Visualizations
Caption: General experimental workflow for Ciprofibrate analysis.
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Key factors influencing analytical method robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. simbecorion.com [simbecorion.com]
- 12. Ciprofibrate quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
dealing with retention time drift in Ciprofibrate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing retention time drift during the HPLC analysis of Ciprofibrate.
Troubleshooting Guides
Retention time (RT) drift is a common issue in HPLC analysis that can compromise the accuracy and reproducibility of results. This guide provides a systematic approach to identifying and resolving the root causes of RT drift in Ciprofibrate analysis.
Initial Checks
Before proceeding to more in-depth troubleshooting, ensure the following basic checks have been performed:
-
Verify Method Parameters: Double-check that the correct HPLC method has been loaded and that all parameters (e.g., mobile phase composition, flow rate, column temperature, injection volume) match the validated method.
-
System Suitability Test (SST): Perform a system suitability test to confirm that the HPLC system is performing within the established specifications. Pay close attention to retention time precision (RSD).
-
Review Chromatograms: Examine the chromatograms for any unusual peak shapes, such as fronting, tailing, or splitting, which can provide clues to the underlying problem.
Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting retention time drift.
Caption: Troubleshooting workflow for retention time drift.
Frequently Asked Questions (FAQs)
Q1: My Ciprofibrate peak is consistently drifting to earlier retention times. What is the most likely cause?
A gradual drift to earlier retention times is often indicative of a change in the mobile phase composition or column degradation. Here are the primary suspects:
-
Mobile Phase Evaporation: The organic component of the mobile phase (e.g., methanol (B129727) or acetonitrile) is typically more volatile than the aqueous component. Over time, evaporation can lead to an increase in the organic solvent concentration, resulting in shorter retention times.[1] It is recommended to prepare fresh mobile phase daily and keep solvent bottles capped.
-
Column Degradation: With extended use, the stationary phase of the HPLC column can degrade, leading to a loss of retention. This is more common when operating at extreme pH values or high temperatures.
-
Increased Flow Rate: A malfunctioning pump or a leak in the system can cause the flow rate to be higher than the setpoint, leading to decreased retention times.
Q2: The retention time of Ciprofibrate is fluctuating randomly between injections. What should I investigate?
Random fluctuations in retention time often point to instrumental issues. Consider the following:
-
Pump Performance: Inconsistent flow delivery from the pump is a common cause of random RT shifts. This can be due to worn pump seals, check valve issues, or air bubbles in the system.[2]
-
Leaks: A small, intermittent leak in the fluid path can cause pressure fluctuations and, consequently, retention time variability.
-
Inadequate Equilibration: If the column is not properly equilibrated between injections, especially in gradient analysis, retention times can be inconsistent. Ensure that the equilibration time is sufficient for the column to return to the initial conditions.[2]
-
Injector Issues: Problems with the autosampler, such as inconsistent injection volumes or air in the sample loop, can also contribute to random RT variations.
Q3: How much can I expect the retention time of Ciprofibrate to change with a small variation in the mobile phase composition?
The retention of Ciprofibrate is sensitive to the mobile phase composition. While the exact impact depends on the specific column and other chromatographic conditions, a general "rule of thumb" for reversed-phase HPLC is that a 1% change in the organic solvent concentration can lead to a 5-15% change in retention time.[1]
Quantitative Data Summary: Estimated Impact of Mobile Phase Composition on Ciprofibrate Retention Time
The following table provides an estimated impact of changes in the methanol:water ratio on the retention time of Ciprofibrate, based on a typical reversed-phase HPLC method. Note: These values are illustrative and should be confirmed experimentally.
| Methanol:Water Ratio (v/v) | Expected Retention Time (min) |
| 88:12 | ~ 4.0 |
| 90:10 (Typical) | ~ 3.3 |
| 92:8 | ~ 2.7 |
Q4: What is the effect of column temperature on the retention time of Ciprofibrate?
In reversed-phase HPLC, an increase in column temperature generally leads to a decrease in retention time. This is due to a reduction in the mobile phase viscosity and an increase in the solubility of the analyte in the mobile phase. A common rule of thumb is that for every 1°C increase in temperature, the retention time can decrease by 1-2%.[1]
Quantitative Data Summary: Estimated Impact of Temperature on Ciprofibrate Retention Time
The following table provides an estimated impact of changes in column temperature on the retention time of Ciprofibrate. Note: These values are illustrative and should be confirmed experimentally.
| Column Temperature (°C) | Expected Retention Time (min) |
| 28 | ~ 3.4 |
| 30 (Typical) | ~ 3.3 |
| 32 | ~ 3.2 |
Q5: How does the pH of the mobile phase affect the retention of Ciprofibrate?
Ciprofibrate is a carboxylic acid, and its ionization state is dependent on the pH of the mobile phase. In its ionized (deprotonated) form, it is more polar and will have a shorter retention time in reversed-phase HPLC. In its non-ionized (protonated) form, it is less polar and will be more retained. Therefore, controlling the pH of the mobile phase is crucial for consistent retention times. A change of as little as 0.1 pH units can lead to a significant shift in retention time, potentially up to 10%.[1]
Quantitative Data Summary: Estimated Impact of pH on Ciprofibrate Retention Time
The following table provides an estimated impact of changes in mobile phase pH on the retention time of Ciprofibrate. Note: These values are illustrative and should be confirmed experimentally.
| Mobile Phase pH | Expected Retention Time (min) |
| 3.6 | ~ 3.2 |
| 3.7 (Typical) | ~ 3.3 |
| 3.8 | ~ 3.4 |
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of Ciprofibrate.
Standard HPLC Method for Ciprofibrate Analysis
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C8 or C18 (e.g., Qualisil C8, 5 µm, 25 x 4.6 mm i.d. or Ace5-C18, 5 µm, 250 mm x 4.6 mm).[3][4]
-
Mobile Phase: Methanol and water in a ratio of 90:10 (v/v). The pH of the mobile phase should be adjusted to 3.7 with orthophosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 232 nm.[3]
-
Injection Volume: 20 µL.[3]
3. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 900 mL of HPLC-grade methanol with 100 mL of HPLC-grade water.
-
Adjust the pH to 3.7 using orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter.[3]
-
Degas the mobile phase using an ultrasonic bath or an online degasser before use.[3]
4. Standard Solution Preparation:
-
Accurately weigh about 10 mg of Ciprofibrate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., 2-12 µg/mL).[3]
5. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 Ciprofibrate tablets.
-
Transfer a portion of the powder equivalent to 100 mg of Ciprofibrate to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 20 minutes to dissolve the Ciprofibrate.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram
Caption: Ciprofibrate HPLC analysis workflow.
Signaling Pathways and Logical Relationships
Factors Influencing Ciprofibrate Retention Time
The following diagram illustrates the key factors that can influence the retention time of Ciprofibrate in a reversed-phase HPLC system.
Caption: Factors influencing Ciprofibrate retention time.
References
Welcome to the technical support center for the analysis of ciprofibrate (B1669075) and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during chromatographic analysis, with a focus on improving peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing significant peak tailing for my ciprofibrate peak. What are the potential causes and how can I resolve this?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC analysis.[1][2] It can lead to inaccurate integration and reduced resolution.[3] The primary causes for peak tailing with ciprofibrate, a monocarboxylic acid[4], can be categorized as follows:
-
Secondary Interactions: Unwanted interactions between the acidic ciprofibrate molecules and active sites on the column packing material, such as exposed silanol (B1196071) groups, are a frequent cause of tailing.[1][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups on the silica-based column, increasing their interaction with the analyte.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the column bed can result in poor peak shape.[1][5]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ciprofibrate is an acidic compound. Ensure the mobile phase pH is sufficiently low (e.g., around 3.0) to keep the analyte in its neutral form and suppress the ionization of residual silanol groups on the column. The use of a buffer is recommended to maintain a stable pH.[1]
-
Use an End-Capped Column: Employ a high-quality, end-capped C8 or C18 column. End-capping minimizes the number of accessible silanol groups, thereby reducing secondary interactions.[1][6]
-
Adjust Mobile Phase Composition: Varying the organic modifier (e.g., methanol (B129727), acetonitrile) and its ratio to the aqueous phase can influence peak shape. For ciprofibrate, a mobile phase of methanol and water (e.g., 90:10 v/v) has been shown to be effective.[7][8][9]
-
Reduce Sample Concentration: Prepare and inject a more dilute sample to check for column overload. If peak shape improves, optimize the sample concentration accordingly.[1][5]
-
Employ a Guard Column: A guard column can protect the analytical column from strongly retained or contaminating compounds in the sample matrix, extending column lifetime and maintaining good peak shape.[3][10]
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent to remove any adsorbed impurities.[5]
Q2: My ciprofibrate peak is fronting. What does this indicate and what are the solutions?
A2: Peak fronting, where the first half of the peak is broader than the latter half, is another form of peak asymmetry.[2][11] Common causes include:
-
Sample Overload: Injecting a sample at a concentration that is too high or in a volume that is too large can lead to fronting.[11][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak.[11][13]
-
Poor Column Packing: Issues with the column packing bed, such as collapse or channeling, can lead to peak fronting.[11][14]
Troubleshooting Steps:
-
Reduce Injection Volume and Concentration: The most straightforward solution is to inject a smaller volume or a more diluted sample.[12]
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.[13][14]
-
Column Inspection and Replacement: If the problem persists and affects all peaks, it may indicate a problem with the column itself.[14] Consider replacing the column with a new one of the same type.
Q3: I am seeing split peaks for ciprofibrate and its related compounds. What could be the cause?
A3: Split peaks can be a frustrating issue and can arise from several factors:
-
Partially Blocked Column Frit: Debris from the sample or the HPLC system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.
-
Column Void or Channeling: A void at the head of the column or channels within the packing material can lead to a split flow path for the sample.[1][2]
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a strong solvent can cause the analyte to precipitate at the column head when it mixes with a weaker mobile phase, leading to peak splitting.[15]
-
Co-elution of an Interfering Compound: A closely eluting impurity or related compound can appear as a shoulder or a split peak.[5]
Troubleshooting Steps:
-
Check for Column Contamination: If all peaks are splitting, the issue is likely related to the column inlet.[15] Try back-flushing the column to remove any particulate matter from the frit.
-
Use a Guard Column: A guard column can help prevent the analytical column's frit from getting blocked.[10]
-
Optimize Sample Preparation: Ensure your samples are fully dissolved and filtered through a 0.45 µm filter before injection to remove any particulates.[16]
-
Adjust Mobile Phase or Gradient: If only a single peak is splitting, it might be due to co-elution. Modifying the mobile phase composition or the gradient profile can help to resolve the two compounds.[15]
Experimental Protocols
Protocol 1: HPLC Method for Ciprofibrate and its Degradation Products
This protocol is based on a stability-indicating HPLC method and is suitable for resolving ciprofibrate from its potential degradation products.[8][9]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Ace5-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[8][9]
-
Mobile Phase: Methanol and water (90:10 v/v).[8][9] The pH of the water can be adjusted to 3.7 with an appropriate acid like phosphoric acid to improve peak shape.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 20 µL.[16]
-
Sample Preparation: Accurately weigh and dissolve the ciprofibrate sample in the mobile phase to a known concentration (e.g., 20 µg/mL).[8] Filter the solution through a 0.45 µm nylon filter before injection.[8]
Protocol 2: Forced Degradation Study of Ciprofibrate
Forced degradation studies are essential for developing stability-indicating methods.[17] Ciprofibrate has been shown to degrade under acidic, basic, and oxidative conditions.[7][8][9]
-
Acidic Degradation: Expose a solution of ciprofibrate (e.g., 10 mg in a suitable solvent) to an acidic solution (e.g., 3 M hydrochloric acid).[8]
-
Basic Degradation: Expose a solution of ciprofibrate to a basic solution (e.g., 0.5 M NaOH).[8]
-
Oxidative Degradation: Expose a solution of ciprofibrate to an oxidizing agent (e.g., 30% hydrogen peroxide).[8]
-
Analysis: After a specified time, neutralize the samples and dilute them with the mobile phase to an appropriate concentration for HPLC analysis using the method described in Protocol 1. The goal is to achieve sufficient degradation to detect and resolve the degradation products from the parent ciprofibrate peak.[7][8][9]
Data Presentation
Table 1: Typical Chromatographic Parameters for Ciprofibrate Analysis
| Parameter | Recommended Value | Reference |
| Column | C18, 5 µm (e.g., 250 x 4.6 mm) | [8][9] |
| Mobile Phase | Methanol:Water (90:10, v/v) | [8][9] |
| pH | ~3.7 | [16] |
| Flow Rate | 1.0 mL/min | [16] |
| Detection | 232 nm | [8][16] |
| Injection Volume | 20 µL | [16] |
| Tailing Factor | < 2 | [7] |
Table 2: Ciprofibrate Degradation under Stress Conditions
| Stress Condition | Observation | % Degradation (Example) | Reference |
| Acid Hydrolysis | Degradation observed | 7.54% | [7] |
| Base Hydrolysis | Degradation observed | 4.88% (after 1 hr) | [7] |
| Oxidation | Degradation observed | 58.70% (after 4 hr) | [7] |
| Heat, UV, Light | Stable | No degradation | [7] |
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. acdlabs.com [acdlabs.com]
- 3. waters.com [waters.com]
- 4. Ciprofibrate | C13H14Cl2O3 | CID 2763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. mtc-usa.com [mtc-usa.com]
- 14. youtube.com [youtube.com]
- 15. silicycle.com [silicycle.com]
- 16. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Determination of Ciprofibrate Impurities
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Ciprofibrate and the separation of its impurities. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ciprofibrate.
Experimental Protocols
Two distinct reversed-phase HPLC (RP-HPLC) methods are detailed below. Method 1 is a stability-indicating assay designed to separate Ciprofibrate from its degradation products, which are key impurities. Method 2 was developed for the routine quantitative determination of Ciprofibrate in pharmaceutical tablets.
Method 1: Stability-Indicating RP-HPLC Method
This method is designed to resolve Ciprofibrate from its degradation products formed under various stress conditions.[1][2]
-
Chromatographic System: A Shimadzu HPLC system equipped with a photodiode array detector was used.[1]
-
Column: Ace5-C18 (250 mm × 4.6 mm, 5 µm) advanced chromatography column.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water in a 90:10 (v/v) ratio was employed.[1][2]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: A stock solution of Ciprofibrate was prepared in methanol. Working solutions were further diluted with a mixture of methanol and water.
Method 2: RP-HPLC Method for Quantitative Determination
This method was developed for the quantitative analysis of Ciprofibrate in tablet formulations.[3]
-
Chromatographic System: A Shimadzu HPLC system with a LC-10AT vp solvent delivery system, SPD M-10 A vp Diode array detector, and a CTO-10AS vp column oven was utilized.[3]
-
Column: Qualisil C8 (250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of methanol and water (90:10, v/v) with the pH adjusted to 3.7 was used as the mobile phase.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 232 nm.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: A standard stock solution of Ciprofibrate was prepared by dissolving 10 mg in 100 mL of methanol.[3] Calibration solutions were prepared by appropriate dilution of the stock solution.[3]
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the validation parameters for the two HPLC methods, providing a clear comparison of their performance characteristics.
Table 1: Chromatographic and System Suitability Parameters
| Parameter | Method 1 (Stability-Indicating) | Method 2 (Quantitative Determination) |
| Column | Ace5-C18 (250 mm × 4.6 mm, 5 µm) | Qualisil C8 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (90:10, v/v) | Methanol:Water (90:10, v/v), pH 3.7 |
| Retention Time of Ciprofibrate | 3.3 min | Not explicitly stated, but chromatogram available |
| Retention Time of Impurities | Degradation products at 2.4 min | Not applicable |
| Tailing Factor | Less than 2 | Not specified |
Table 2: Validation Data Comparison
| Validation Parameter | Method 1 (Stability-Indicating) | Method 2 (Quantitative Determination) |
| Linearity Range | Not explicitly specified in concentration units | 2 to 12 µg/mL[3] |
| Correlation Coefficient (r²) | Not specified | High correlation coefficient reported[3] |
| Accuracy (% Recovery) | 98.65% to 100.01%[1][2] | 99.58% to 99.68%[3] |
| Precision (% RSD) | Less than 2%[3] | Not specified, but low standard deviation reported[3] |
| Specificity | Demonstrated through forced degradation studies; degradation products were well resolved from the main peak.[1][2] | Not explicitly addressed for impurities. |
| Robustness | Validated | Not specified |
Mandatory Visualization: HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an HPLC method for impurity analysis, as per regulatory guidelines.
Caption: Workflow for HPLC method development and validation for impurity analysis.
Conclusion
Both presented HPLC methods are suitable for the analysis of Ciprofibrate. Method 1, the stability-indicating method, is superior for the analysis of impurities as it has been specifically validated to separate the active pharmaceutical ingredient from its degradation products.[1][2] This method demonstrates high specificity, accuracy, and precision, making it ideal for quality control and stability studies where the presence of impurities is a critical parameter.[1][2] Method 2 is a reliable method for the routine quantification of Ciprofibrate in pharmaceutical dosage forms, with demonstrated accuracy and linearity.[3] The choice of method will depend on the specific analytical requirements, with the stability-indicating method being essential for comprehensive impurity profiling.
References
A Comparative Analysis of Ciprofibrate Impurity A and Impurity B
In the manufacturing and storage of the lipid-lowering agent Ciprofibrate (B1669075), the presence of impurities is inevitable. Among these, Impurity A and Impurity B are of significant interest to researchers, scientists, and drug development professionals due to their potential impact on the safety and efficacy of the final drug product. This guide provides a detailed comparative analysis of these two impurities, summarizing their physicochemical properties, analytical detection methods, and known biological activities, supported by available data and experimental protocols.
Physicochemical Properties
A fundamental understanding of the chemical nature of Impurity A and Impurity B is crucial for their effective identification, quantification, and toxicological assessment. Key physicochemical properties are summarized in the table below.
| Property | Ciprofibrate Impurity A | Ciprofibrate Impurity B |
| IUPAC Name | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid[1][2] | 4-(2,2-Dichlorocyclopropyl)phenol[3][4][5] |
| CAS Number | 1474058-89-3[1][2][6][7] | 52179-26-7[4][5][7][8] |
| Molecular Formula | C₁₂H₁₄O₃[2][6][8] | C₉H₈Cl₂O[4][7][8] |
| Molecular Weight | 206.24 g/mol [8] | 203.06 g/mol [8] |
Analytical Methodologies
The detection and quantification of Impurity A and Impurity B are critical for ensuring the quality of Ciprofibrate. The European Pharmacopoeia (EP) and the British Pharmacopoeia (BP) provide standardized methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
A common and robust method for the analysis of Ciprofibrate and its impurities is High-Performance Liquid Chromatography (HPLC). The British Pharmacopoeia 2023 outlines a specific HPLC method for the related substances and assay of Ciprofibrate tablets.[9]
Experimental Protocol:
-
Column: Spherisorb 5 ODS (2) (150 mm x 4.6 mm, 5 µm)[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% w/v orthophosphoric acid (50:50, v/v)[9]
-
Flow Rate: 2.0 mL/min[9]
-
Column Temperature: 35 °C[9]
-
Detection Wavelength: 230 nm[9]
-
Injection Volume: 20 µL[9]
Under these conditions, the approximate relative retention times with reference to Ciprofibrate are:
-
Impurity A: ~0.7
-
Impurity B: ~0.8
A typical experimental workflow for the HPLC analysis of Ciprofibrate impurities is depicted in the following diagram.
Biological Activity and Toxicological Considerations
Ciprofibrate itself is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[10][11] Interestingly, This compound is also reported to be a PPARα agonist .[10][12] The extent of its activity compared to the parent drug or Impurity B has not been publicly detailed. The PPARα signaling pathway is illustrated below.
Regulatory Limits
The European Pharmacopoeia sets limits for the presence of impurities in Ciprofibrate. These limits are crucial for ensuring patient safety.
| Impurity | European Pharmacopoeia Limit |
| Impurity A | Not more than 0.1% |
| Impurity B | Not more than 0.2%[13] |
Genotoxicity Considerations
The genotoxic potential of pharmaceutical impurities is a significant concern. While specific genotoxicity data for Impurity A and Impurity B are not publicly available, a general workflow for assessing such risks is well-established. This involves a combination of in silico (computational) predictions and in vitro assays.
Conclusion
This comparative analysis highlights the key differences and similarities between this compound and Impurity B based on currently available information. While their physicochemical properties and analytical detection methods are well-defined, a significant data gap exists in the comparative biological and toxicological profiles. The known PPARα agonistic activity of Impurity A suggests a pharmacological profile similar to the parent drug, but further quantitative studies are required to ascertain its potency and potential contribution to the overall therapeutic and adverse effects of Ciprofibrate. For both impurities, a thorough toxicological evaluation, including genotoxicity studies, would be essential for a complete risk assessment. The information and experimental frameworks provided in this guide serve as a valuable resource for professionals involved in the development, manufacturing, and regulation of Ciprofibrate.
References
- 1. veeprho.com [veeprho.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Ciprofibrate EP Impurity B | 52179-26-7 [chemicea.com]
- 4. clearsynth.com [clearsynth.com]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Ciprofibrate EP Impurity A | CAS No- 1474058-89-3 | Simson Pharma Limited [simsonpharma.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Gene expression profiling of the PPAR-alpha agonist ciprofibrate in the cynomolgus monkey liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Immunomart [immunomart.com]
- 13. uspbpep.com [uspbpep.com]
A Comparative Guide: LC-MS versus HPLC-UV for Ciprofibrate Impurity Profiling
For researchers, scientists, and drug development professionals, selecting the optimal analytical technique for impurity profiling is critical for ensuring drug safety and quality. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the impurity profiling of ciprofibrate (B1669075), a widely used lipid-lowering agent.
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a mandatory requirement by regulatory authorities. The choice between LC-MS and HPLC-UV depends on several factors, including the required sensitivity, selectivity, and the need for structural elucidation of unknown impurities. While HPLC-UV is a robust and widely used technique for routine quality control, LC-MS offers significant advantages in terms of sensitivity and specificity, making it an invaluable tool for in-depth impurity characterization.
Performance Comparison: LC-MS vs. HPLC-UV
The following table summarizes the key performance characteristics of LC-MS and HPLC-UV based on published methods for the analysis of ciprofibrate and its related substances.
| Parameter | LC-MS | HPLC-UV |
| Sensitivity (Lower Limit of Quantification) | High (as low as 25 ng/mL in plasma)[1][2] | Moderate (typically in the µg/mL range)[3][4][5] |
| Selectivity | Very High (based on mass-to-charge ratio)[1][2][6] | Good (based on chromatographic retention time and UV absorbance)[7][8] |
| Identification of Unknowns | Excellent (provides molecular weight and fragmentation data)[9][10] | Limited (requires reference standards) |
| Quantification | Excellent (wide linear range)[1][2][6] | Good (reliable for known impurities with chromophores)[3][4] |
| Robustness | Moderate (instrumentation more complex) | High (well-established and routine)[11] |
| Cost | High (instrumentation and maintenance) | Low to Moderate |
Experimental Protocols
Detailed methodologies for both LC-MS and HPLC-UV are crucial for reproducible results. The following sections outline typical experimental protocols for ciprofibrate impurity profiling.
LC-MS Method for Ciprofibrate and its Impurities
This method is adapted from published bioanalytical and impurity identification workflows.[1][2][6][9][10]
Chromatographic Conditions:
-
Column: ACE C18 (50 x 4.6 mm, 5 µm) or equivalent[1].
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Full scan for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
Sample Preparation:
-
Accurately weigh and dissolve the ciprofibrate sample in methanol (B129727) to a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
HPLC-UV Method for Ciprofibrate and its Impurities
This stability-indicating method is designed to separate ciprofibrate from its potential degradation products.[7][8]
Chromatographic Conditions:
-
Column: Ace5-C18 (250 mm × 4.6 mm, 5 μm) or equivalent[7][8].
-
Mobile Phase: Isocratic mixture of methanol and water (90:10 v/v)[7][8].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Sample Preparation:
-
Prepare a standard stock solution of ciprofibrate (100 µg/mL) in the mobile phase.
-
Prepare a sample solution of the drug product or bulk substance at the same concentration.
-
Filter both solutions through a 0.45 µm nylon filter before injection.
Impurity Profiling Workflow
The following diagram illustrates the general workflow for impurity profiling, highlighting the key differences between the HPLC-UV and LC-MS analytical pathways.
Conclusion
For routine quality control of ciprofibrate where known impurities are monitored, HPLC-UV is a reliable, robust, and cost-effective method.[3][4] Its simplicity and high performance make it suitable for high-throughput environments.
However, for comprehensive impurity profiling, especially during drug development, forced degradation studies, and investigation of out-of-specification results, LC-MS is the superior technique. Its high sensitivity allows for the detection of trace-level impurities, and its ability to provide molecular weight and structural information is crucial for the identification of unknown degradants and process-related impurities.[9][10][12] The use of LC-MS can significantly accelerate the identification of potentially harmful impurities, thereby enhancing drug safety and facilitating regulatory compliance.
Ultimately, the choice between LC-MS and HPLC-UV will be dictated by the specific requirements of the analysis. In many modern analytical laboratories, a combination of both techniques is employed to leverage their respective strengths.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciprofibrate quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Different results from HPLC and MS - Chromatography Forum [chromforum.org]
- 12. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation Profiles of Fibrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation profiles of commonly used fibrate drugs. Understanding the stability of these compounds under various stress conditions is crucial for the development of robust pharmaceutical formulations and for ensuring drug safety and efficacy. The following sections present a summary of quantitative degradation data, detailed experimental methodologies, and visual representations of degradation pathways and workflows.
Comparative Degradation Data
The stability of fibrates varies significantly under different stress conditions, with hydrolysis and oxidation being major degradation pathways. The following tables summarize the quantitative data on the degradation of bezafibrate (B1666932), ciprofibrate (B1669075), fenofibrate (B1672516), and gemfibrozil (B1671426) under acidic, basic, and oxidative stress.
Table 1: Degradation of Fibrates under Acidic Conditions
| Fibrate | Acid Condition | Time (hours) | Temperature (°C) | Degradation (%) | Degradation Product(s) Identified | Reference |
| Ciprofibrate | 1 M HCl | 1 | RT | 7.54 | Polar impurities | [1] |
| Fenofibrate | 1 M HCl | 2 | 70 | 26 | 2-[4-(4-chlorobenzoyl) phenoxy]-2- methylpropanoate | [2][3] |
| Gemfibrozil | 1N HCl | 1 | RT | Significant Degradation | Yes | [4] |
| Bezafibrate | Acid Hydrolysis | - | - | Significant Degradation | - | [5][6] |
Note: "RT" denotes room temperature. "-" indicates that the specific value was not provided in the cited source.
Table 2: Degradation of Fibrates under Basic Conditions
| Fibrate | Base Condition | Time (hours) | Temperature (°C) | Degradation (%) | Degradation Product(s) Identified | Reference |
| Ciprofibrate | 0.1 M NaOH | 1 | RT | 4.88 | Polar impurities | [1][7] |
| Fenofibrate | 0.1 M NaOH | - | - | Unstable | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl propanoic acid | [3][8] |
| Gemfibrozil | 0.1N NaOH | - | - | Significant Degradation | Yes | [4] |
| Bezafibrate | Basic Hydrolysis | - | - | Significant Degradation | - | [5][6] |
Note: "RT" denotes room temperature. "-" indicates that the specific value was not provided in the cited source.
Table 3: Degradation of Fibrates under Oxidative Conditions
| Fibrate | Oxidizing Agent | Time (hours) | Temperature (°C) | Degradation (%) | Degradation Product(s) Identified | Reference |
| Ciprofibrate | 30% H₂O₂ | 4 | RT | 58.70 | Polar impurities | [1] |
| Fenofibrate | 30% H₂O₂ | - | - | Degraded | Yes | [2] |
| Gemfibrozil | 3.0% H₂O₂ | - | - | Significant Degradation | Yes | [4] |
| Bezafibrate | Oxidation with Peroxide | - | - | Degraded | - | [5][6] |
Note: "RT" denotes room temperature. "-" indicates that the specific value was not provided in the cited source.
Kinetic Studies of Fibrate Degradation
Kinetic studies reveal the rate at which a drug degrades. Fenofibrate has been shown to undergo first-order degradation under basic hydrolysis, with a t90 (time for 10% degradation) of 3.34 hours.[5][6] For ciprofibrate, kinetic studies in an acidic medium focused on the formation of a specific degradation product.[5][6]
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies on fibrates, based on methodologies cited in the literature.[1][2][4][5][6]
Preparation of Stock Solutions
A stock solution of the fibrate is prepared by dissolving an accurately weighed amount of the drug in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to achieve a known concentration (e.g., 1 mg/mL).
Forced Degradation Studies
-
Acid Hydrolysis: The stock solution is treated with an equal volume of an acid solution (e.g., 1N HCl) and kept at room temperature or heated for a specified period. Samples are withdrawn at various time points, neutralized with a suitable base (e.g., 1N NaOH), and diluted with the mobile phase for analysis.
-
Base Hydrolysis: The stock solution is treated with an equal volume of a basic solution (e.g., 0.1N NaOH) and kept at room temperature or heated for a specified period. Samples are withdrawn, neutralized with a suitable acid (e.g., 0.1N HCl), and diluted for analysis.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) and stored at room temperature for a defined duration. Samples are then diluted with the mobile phase for analysis.
-
Photolytic Degradation: The stock solution is exposed to a light source (e.g., UV lamp at 254 nm) for a specific period. A control sample is kept in the dark. Both samples are then analyzed.
-
Thermal Degradation: The solid drug substance is subjected to dry heat in an oven at a specific temperature (e.g., 60-80°C) for a defined period. The sample is then dissolved and diluted for analysis.
Analytical Method
The primary analytical technique used for quantifying the degradation of fibrates and separating them from their degradation products is High-Performance Liquid Chromatography (HPLC). A typical HPLC system consists of:
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.01% phosphoric acid or acetate (B1210297) buffer) is typically used in an isocratic or gradient elution mode.[5][6][8]
-
Flow Rate: A flow rate of around 1.0 mL/min is common.[5][6]
-
Detection: UV detection is employed at a wavelength where the fibrate and its degradation products have significant absorbance (e.g., 232 nm for ciprofibrate, 286 nm for fenofibrate).[1][3]
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the study of fibrate degradation.
Caption: A general workflow for conducting forced degradation studies on fibrates.
Caption: Major degradation products of Fenofibrate under hydrolytic stress.
References
Inter-Laboratory Validation of a Ciprofibrate Impurity Method: A Comparative Guide
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for quantifying impurities in Ciprofibrate. The objective of such a study is to establish the reproducibility and reliability of the method across different laboratories, a critical step in ensuring the quality and safety of the drug product. This document is intended for researchers, scientists, and drug development professionals involved in the analytical testing and quality control of Ciprofibrate.
Overview of Ciprofibrate and Its Impurities
Ciprofibrate is a fibrate class lipid-lowering agent used in the treatment of hyperlipidemias.[1] During its synthesis and storage, several impurities can arise, which must be monitored and controlled to ensure the drug's safety and efficacy.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the acceptable levels of impurities in pharmaceutical products.[1]
Commonly identified impurities of Ciprofibrate, as listed in various pharmacopeias and by reference standard suppliers, include:
An effective analytical method must be able to accurately and precisely quantify these and other potential impurities.
Hypothetical Inter-Laboratory Validation Study Design
This section outlines a protocol for a hypothetical inter-laboratory study to validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Ciprofibrate impurity analysis.
Objective: To assess the reproducibility, precision, and accuracy of the RP-HPLC method for the determination of Ciprofibrate impurities across multiple laboratories.
Study Participants: A minimum of three to five independent laboratories with experience in pharmaceutical analysis.
Materials Provided to Each Laboratory:
-
A detailed, validated analytical method protocol.
-
Reference standards for Ciprofibrate and its known impurities (A, B, C, D, and E).
-
Homogenized batches of Ciprofibrate drug substance, both "as is" and spiked with known concentrations of impurities.
-
A standardized reporting template.
Validation Parameters to be Assessed: In accordance with the International Council for Harmonisation (ICH) guidelines, the following parameters will be evaluated:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory on different days, with different analysts, or with different equipment.
-
Reproducibility (Inter-laboratory precision): The precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: A Comparative Summary
The following tables summarize hypothetical data from a three-laboratory validation study.
Table 1: Linearity and Range
| Laboratory | Impurity | Range (µg/mL) | Correlation Coefficient (r²) |
| Lab 1 | Impurity A | 0.1 - 10 | 0.9995 |
| Impurity B | 0.1 - 10 | 0.9992 | |
| Impurity C | 0.1 - 10 | 0.9998 | |
| Lab 2 | Impurity A | 0.1 - 10 | 0.9991 |
| Impurity B | 0.1 - 10 | 0.9989 | |
| Impurity C | 0.1 - 10 | 0.9996 | |
| Lab 3 | Impurity A | 0.1 - 10 | 0.9997 |
| Impurity B | 0.1 - 10 | 0.9994 | |
| Impurity C | 0.1 - 10 | 0.9999 |
Table 2: Accuracy (Recovery %)
| Laboratory | Impurity | Spiked Level 1 (Low) | Spiked Level 2 (Medium) | Spiked Level 3 (High) |
| Lab 1 | Impurity A | 99.5% | 100.2% | 101.0% |
| Impurity B | 98.9% | 99.8% | 100.5% | |
| Impurity C | 100.1% | 100.8% | 101.2% | |
| Lab 2 | Impurity A | 99.1% | 99.9% | 100.8% |
| Impurity B | 98.5% | 99.5% | 100.2% | |
| Impurity C | 99.8% | 100.5% | 100.9% | |
| Lab 3 | Impurity A | 100.2% | 100.5% | 101.5% |
| Impurity B | 99.2% | 100.1% | 100.8% | |
| Impurity C | 100.5% | 101.0% | 101.8% |
Table 3: Precision (Relative Standard Deviation %)
| Laboratory | Impurity | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Lab 1 | Impurity A | 1.2 | 1.8 |
| Impurity B | 1.5 | 2.1 | |
| Impurity C | 1.0 | 1.5 | |
| Lab 2 | Impurity A | 1.4 | 2.0 |
| Impurity B | 1.7 | 2.3 | |
| Impurity C | 1.2 | 1.8 | |
| Lab 3 | Impurity A | 1.1 | 1.7 |
| Impurity B | 1.6 | 2.2 | |
| Impurity C | 0.9 | 1.4 |
Table 4: Reproducibility (Inter-Laboratory Precision)
| Impurity | Mean Concentration (µg/mL) | Standard Deviation (SD) | Relative Standard Deviation (RSD%) |
| Impurity A | 5.02 | 0.15 | 2.99 |
| Impurity B | 5.05 | 0.18 | 3.56 |
| Impurity C | 4.98 | 0.12 | 2.41 |
Table 5: LOD and LOQ (µg/mL)
| Laboratory | Impurity | LOD | LOQ |
| Lab 1 | All | 0.03 | 0.1 |
| Lab 2 | All | 0.04 | 0.12 |
| Lab 3 | All | 0.03 | 0.09 |
Experimental Protocol: RP-HPLC Method for Ciprofibrate Impurities
This section provides a detailed methodology for the determination of Ciprofibrate impurities.
4.1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Ciprofibrate reference standard
-
Ciprofibrate impurity reference standards (A, B, C, D, E)
-
Ciprofibrate drug substance samples
4.2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
4.3. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 233 nm
-
Injection Volume: 10 µL
4.4. Sample and Standard Preparation
-
Standard Stock Solutions (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of each Ciprofibrate impurity reference standard in 100 mL of methanol.
-
Working Standard Solution (1 µg/mL): Dilute the standard stock solutions with the mobile phase to obtain a final concentration of 1 µg/mL for each impurity.
-
Sample Solution (1000 µg/mL of Ciprofibrate): Accurately weigh and dissolve approximately 100 mg of Ciprofibrate drug substance in 100 mL of methanol.
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory validation study and the signaling pathway of Ciprofibrate.
Conclusion
The successful completion of an inter-laboratory validation study, as outlined in this guide, provides a high degree of assurance in the reliability and reproducibility of the analytical method for Ciprofibrate impurities. The presented hypothetical data demonstrates the expected performance of a well-validated method across different laboratories, meeting the stringent requirements of regulatory agencies. This framework serves as a valuable resource for establishing robust quality control measures for Ciprofibrate, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ciprofibrate-d6 - CAS - 2070015-05-1 | Axios Research [axios-research.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. Ciprofibrate EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Specificity and Selectivity of Ciprofibrate Impurity Assays
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like ciprofibrate (B1669075) is paramount. The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. This guide provides an objective comparison of various analytical techniques for the determination of ciprofibrate impurities, focusing on the critical parameters of specificity and selectivity. The information presented is supported by experimental data from published literature to aid in the selection of the most appropriate analytical methodology.
Ciprofibrate, a fibric acid derivative, is utilized for the treatment of hyperlipidemia. Its chemical structure, 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, can be susceptible to degradation under various stress conditions, leading to the formation of impurities. Regulatory bodies mandate the identification and quantification of any impurity present at a concentration of 0.1% or greater.
Comparison of Analytical Techniques
The most common analytical techniques for impurity profiling include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages in terms of specificity, selectivity, speed, and sensitivity.
| Technique | Principle | Specificity & Selectivity | Speed | Sensitivity | Common Detector(s) |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Good to excellent. Specificity is demonstrated through forced degradation studies showing resolution of the main peak from all degradation products.[1][2][3] | Moderate. Typical run times can range from 15 to 60 minutes. | Good. UV detection is common, with limits of detection (LOD) and quantification (LOQ) in the µg/mL range. | UV/PDA, MS |
| UPLC | A type of HPLC that uses smaller particle size columns (<2 µm) and higher pressures. | Excellent. Offers higher resolution and better separation of closely eluting impurities compared to HPLC. | Fast. Significantly reduces analysis time, often by a factor of 5-10 compared to HPLC. | Excellent. Increased peak heights due to lower dispersion lead to higher sensitivity. | UV/PDA, MS |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with mass spectrometry for detection and identification. | Excellent. Highly specific due to both chromatographic separation and mass fragmentation patterns, which provide a unique fingerprint for each compound.[4] | Fast. Analysis times are typically short, especially for simple mixtures. | Excellent. Very sensitive, capable of detecting trace-level volatile and semi-volatile impurities. | Mass Spectrometry (MS) |
| CE | Separation of charged molecules in an electrolyte solution under the influence of an electric field. | Excellent. High separation efficiency, particularly for charged and chiral impurities. Can be complementary to HPLC for difficult separations.[5][6][7] | Fast. Analysis times are generally short. | Good. Sensitivity can be a limitation due to the small injection volumes, but can be enhanced with various techniques. | UV/PDA, MS |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of impurity assays. Below are representative protocols for the analysis of ciprofibrate and its impurities.
Stability-Indicating HPLC Method
This method is designed to separate ciprofibrate from its degradation products formed under stress conditions, thus demonstrating its specificity.
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV/Photodiode Array (PDA) detector.
-
Mobile Phase: A mixture of methanol (B129727) and water (90:10 v/v), with the pH adjusted to 3.7 using o-phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Forced Degradation Study: Ciprofibrate is subjected to stress conditions such as acid hydrolysis (e.g., 3 M HCl), base hydrolysis (e.g., 0.5 M NaOH), oxidation (e.g., 30% H₂O₂), thermal degradation (e.g., 100°C), and photolysis (UV light).[2][3] The specificity of the method is confirmed if the degradation products are well-resolved from the main ciprofibrate peak.[2][3]
Representative GC-MS Method for Volatile Impurities
While a specific GC-MS method for ciprofibrate impurities is not widely published, a general approach for volatile impurities in pharmaceutical ingredients is as follows. This method would be suitable for identifying residual solvents or volatile degradation products.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Ciprofibrate is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and injected directly. Headspace analysis can be used for highly volatile impurities.
Representative Capillary Zone Electrophoresis (CZE) Method
CZE is particularly effective for the separation of charged species and can be a powerful alternative or complementary technique to HPLC.
-
Instrumentation: Capillary Electrophoresis system with a UV/PDA detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, 25 mM sodium phosphate (B84403) buffer at pH 7.0. Organic modifiers like methanol or acetonitrile (B52724) can be added to improve selectivity.
-
Voltage: 20-30 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: At a suitable wavelength, likely around 230-240 nm for ciprofibrate and its impurities.
Quantitative Data Summary
The following tables summarize the performance of a validated stability-indicating HPLC method for ciprofibrate, demonstrating its specificity through forced degradation studies.
Table 1: Forced Degradation Results for Ciprofibrate
| Stress Condition | Time (h) | % Degradation | Peak Purity |
| Acid (HCl) | 1 | 7.54 | >990 |
| Base (NaOH) | 1 | 4.88 | >990 |
| Oxidation (H₂O₂) | 4 | 58.70 | >990 |
| Thermal (100°C) | 48 | No degradation | >990 |
| Photolytic (UV light) | 48 | No degradation | >990 |
Data sourced from a study on a stability-indicating HPLC method.[2] A peak purity index greater than 990 indicates that the ciprofibrate peak is homogenous and free from co-eluting impurities under all stress conditions.
Table 2: System Suitability Parameters for the HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | < 1.5 |
| Theoretical Plates | > 2000 | > 5000 |
| Resolution | > 2 between ciprofibrate and nearest impurity | > 3.5 |
These parameters ensure the analytical method is suitable for its intended purpose, with good peak shape, column efficiency, and separation of components.
Visualizations
Ciprofibrate's Mechanism of Action: PPARα Signaling Pathway
Ciprofibrate exerts its lipid-lowering effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[8] This nuclear receptor plays a key role in the regulation of genes involved in lipid metabolism.
Caption: Ciprofibrate activates the PPARα signaling pathway.
Experimental Workflow for Impurity Profiling
The general workflow for identifying and quantifying impurities in a drug substance involves several key steps, from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]
A Comparative Guide to Analytical Methods for Ciprofibrate Impurity A Quantification: Linearity, Accuracy, and Precision
In the quality control of Ciprofibrate, a lipid-lowering agent, the quantification of impurities is crucial to ensure the safety and efficacy of the final drug product. Ciprofibrate Impurity A, chemically known as 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid, is one of the potential impurities that needs to be monitored. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a focus on the key validation parameters of linearity, accuracy, and precision. While specific comparative studies on the quantification of this compound are not extensively published, this guide synthesizes information from established methods for Ciprofibrate and its impurities to provide a framework for researchers, scientists, and drug development professionals.
Experimental Protocols
The validation of an analytical method for quantifying this compound should be conducted following the principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH). The following are detailed methodologies for assessing the linearity, accuracy, and precision of a chromatographic method, which is the most common approach for impurity quantification.
Methodology 1: High-Performance Liquid Chromatography (HPLC)
A common approach for the analysis of Ciprofibrate and its related substances is reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Chromatographic Conditions (based on a typical method for Ciprofibrate and its impurities[1]):
-
Column: Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm particle size.
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., potassium dihydrogen phosphate (B84403) adjusted to pH 2.2) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV spectrophotometer at 230 nm.
-
Injection Volume: 10 µl.
-
Validation Procedures
1. Linearity:
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of equal volumes of acetonitrile (B52724) and water).
-
Prepare a series of at least five dilutions of the stock solution to cover the expected concentration range of the impurity, typically from the reporting threshold to 120% of the specification limit.
-
Inject each concentration in triplicate into the HPLC system.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. A correlation coefficient of ≥ 0.99 is generally considered acceptable.
-
2. Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Procedure:
-
Prepare a sample matrix (placebo or a sample of the drug substance known to be free of Impurity A).
-
Spike the sample matrix with known amounts of this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Prepare each concentration in triplicate.
-
Analyze the spiked samples using the developed HPLC method.
-
Calculate the percentage recovery of the impurity at each concentration level. The acceptance criterion for recovery is typically between 80% and 120%.
-
3. Precision:
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay Precision):
-
Prepare a minimum of six samples of the drug substance spiked with this compound at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD for the measured concentrations.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions to assess the ruggedness of the method.
-
The RSD for both repeatability and intermediate precision should typically be not more than 10% for impurity analysis.
-
Data Presentation
The quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation. The following tables are illustrative examples of how the data for linearity, accuracy, and precision for the quantification of this compound could be presented.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 1500 |
| 0.25 | 3750 |
| 0.5 | 7500 |
| 0.75 | 11250 |
| 1.0 | 15000 |
| Linear Regression | |
| Correlation Coefficient (r) | 0.9995 |
| Slope | 14950 |
| Y-intercept | 50 |
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean, n=3) | Recovery (%) | RSD (%) |
| 80% | 0.4 | 0.39 | 97.5 | 1.8 |
| 100% | 0.5 | 0.51 | 102.0 | 1.5 |
| 120% | 0.6 | 0.59 | 98.3 | 2.1 |
Table 3: Precision Data for this compound
| Precision Type | Parameter | Results | Acceptance Criteria |
| Repeatability | Mean Concentration (µg/mL, n=6) | 0.505 | - |
| Standard Deviation | 0.008 | - | |
| RSD (%) | 1.6 | ≤ 10% | |
| Intermediate Precision | Analyst 1 / Day 1 | ||
| Mean Concentration (µg/mL, n=6) | 0.505 | - | |
| RSD (%) | 1.6 | ≤ 10% | |
| Analyst 2 / Day 2 | |||
| Mean Concentration (µg/mL, n=6) | 0.512 | - | |
| RSD (%) | 1.9 | ≤ 10% |
Method Comparison
While a direct head-to-head comparison with experimental data for this compound is not available in the public domain, a qualitative comparison of potential methods can be made.
Table 4: Comparison of Analytical Methods for Impurity Quantification
| Method | Principle | Advantages | Disadvantages | Applicability for this compound |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High resolution, good sensitivity and specificity, widely available, well-established for pharmaceutical analysis. | Requires more complex instrumentation and skilled operators compared to UV spectrophotometry. | Highly suitable. The most common and recommended method for impurity profiling and quantification in pharmaceuticals. |
| HPTLC | Separation on a thin layer of adsorbent, detection by densitometry. | High sample throughput, low solvent consumption, cost-effective. | Lower resolution and sensitivity compared to HPLC. | Potentially suitable for limit tests. May not be ideal for precise quantification at low impurity levels. |
| UV Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Simple, rapid, and cost-effective. | Lacks specificity; cannot distinguish between the active pharmaceutical ingredient (API) and impurities with similar chromophores. | Not suitable for quantification of a specific impurity in the presence of the API. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method for the quantification of this compound.
Caption: Workflow for Analytical Method Validation.
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of this compound. While specific data for this impurity is limited in published literature, the principles and methodologies described herein offer a robust starting point for any researcher or professional in the field of pharmaceutical analysis. The use of a well-validated HPLC method is recommended for the accurate and precise quantification of this compound to ensure the quality and safety of Ciprofibrate drug products.
References
A Comparative Guide to the Robustness of Analytical Methods for Ciprofibrate
For Researchers, Scientists, and Drug Development Professionals
The robustness of an analytical method is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the analysis of Ciprofibrate, a lipid-lowering agent, ensuring method robustness is paramount for consistent and reliable results in quality control and stability studies. This guide provides a comparative overview of the robustness of different high-performance liquid chromatography (HPLC) methods and a UV spectroscopy method for the determination of Ciprofibrate, supported by experimental data from published studies.
Data Presentation: Comparison of Robustness Testing Parameters
The following table summarizes the robustness testing parameters and outcomes for various analytical methods for Ciprofibrate. The data is compiled from several validated methods to facilitate a clear comparison.
| Method | Parameter Varied | Variation | Observed Effect (e.g., on Retention Time, Tailing Factor, Assay %) | Conclusion |
| Stability-Indicating HPLC Method 1 | Mobile Phase Composition (Methanol:Water) | 88:12 and 92:8 (v/v) | No significant change in retention time or peak shape.[1] | Robust |
| Wavelength | ± 2 nm (230 nm and 234 nm) | No significant effect on the analytical results.[1] | Robust | |
| Stability-Indicating HPLC Method 2 | Mobile Phase Composition (Methanol:Water) | ± 2% | Tailing factor remained less than two.[2] | Robust |
| Flow Rate | ± 0.1 mL/min | No significant impact on the results. | Robust | |
| Column Temperature | ± 5 °C | Not specified in detail, but the method was found to be robust. | Robust | |
| Derivative UV Spectroscopy | Wavelength | ± 2 nm | No significant change in absorbance.[3] | Robust |
| Slit Width | ± 0.5 nm | No significant impact on the results.[3] | Robust | |
| Stability-Indicating HPTLC Method | Mobile Phase Composition (Methanol:Water:Triethylamine) | 2.8:2.2:0.2 (v/v/v) - variations not specified in detail | The standard deviation of peak areas was calculated, and %RSD was found to be <2%.[4] | Robust |
| Wavelength | ± 5 nm | Low %RSD values indicated robustness.[4] | Robust |
Experimental Protocols
Below are detailed methodologies for conducting robustness testing for an HPLC analytical method for Ciprofibrate, based on established and validated procedures.[1][5][6]
Objective: To evaluate the reliability of the analytical method by intentionally varying key parameters and observing the effect on the analytical results.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)[1]
-
Data acquisition and processing software
Reagents and Materials:
-
Ciprofibrate reference standard
-
Ciprofibrate sample solution
-
HPLC grade methanol
-
HPLC grade water
-
Other reagents as per the specific analytical method
Standard Procedure (Nominal Conditions):
-
Mobile Phase Preparation: Prepare the mobile phase as specified in the analytical method (e.g., Methanol:Water, 90:10 v/v).[1]
-
Standard Solution Preparation: Prepare a standard solution of Ciprofibrate of a known concentration.
-
Sample Solution Preparation: Prepare a sample solution from the dosage form to be tested.
-
Chromatographic Conditions:
-
Flow rate: e.g., 1.0 mL/min
-
Injection volume: e.g., 20 µL
-
Column temperature: e.g., Ambient or a specific controlled temperature
-
Detection wavelength: e.g., 232 nm[1]
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Robustness Testing Protocol:
Introduce small, deliberate variations to the method parameters, one at a time, while keeping others constant. For each variation, analyze the standard and sample solutions in triplicate.
-
Variation in Mobile Phase Composition:
-
Modify the ratio of the organic and aqueous phases of the mobile phase by a small amount (e.g., ±2%). For a 90:10 Methanol:Water mobile phase, test 88:12 and 92:8 ratios.[1]
-
Record the retention time, peak area, and tailing factor.
-
-
Variation in Mobile Phase pH (if applicable):
-
Adjust the pH of the aqueous component of the mobile phase by a small amount (e.g., ±0.2 pH units).
-
Record the retention time, peak area, and tailing factor.
-
-
Variation in Flow Rate:
-
Vary the flow rate by a small amount (e.g., ±0.1 mL/min). For a 1.0 mL/min flow rate, test 0.9 mL/min and 1.1 mL/min.
-
Record the retention time and peak area.
-
-
Variation in Column Temperature:
-
If a column oven is used, vary the temperature by a small amount (e.g., ±5 °C).
-
Record the retention time and peak area.
-
-
Variation in Detection Wavelength:
-
Vary the detection wavelength by a small amount (e.g., ±2 nm). For a detection wavelength of 232 nm, test 230 nm and 234 nm.[1]
-
Record the peak area.
-
Data Analysis:
For each varied parameter, calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention time, peak area, and tailing factor. Compare these results with those obtained under the nominal conditions. The method is considered robust if the results remain within the predefined acceptance criteria (e.g., RSD < 2%).[4]
Mandatory Visualization
The following diagram illustrates the logical workflow of a robustness test for an analytical method.
Caption: Workflow for Robustness Testing of an Analytical Method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Ciprofibrate in Tablets by Derivative UV Spectroscopy and RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Ciprofibrate Impurity A
Data Summary
The following table summarizes typical LOD and LOQ values obtained for Ciprofibrate and its impurities using validated HPLC methods. These values are indicative of the sensitivity that can be expected from modern chromatographic techniques and serve as a reference for methods targeting Ciprofibrate Impurity A.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Stability-Indicating HPLC[1] | Ciprofibrate & Degradation Products | Not explicitly stated for impurities | Not explicitly stated for impurities |
| RP-HPLC[2] | Ciprofibrate | Not specified | Not specified |
| Stability-Indicating UPLC | Tizanidine and its impurities | 0.008%–0.028% | 0.037%–0.057% |
| Stability-Indicating UPLC | Halobetasol Propionate and its impurities | 0.01% | 0.02% |
Note: The LOD and LOQ values for Tizanidine and Halobetasol Propionate impurities are included to provide a reference for typical sensitivity levels achieved for pharmaceutical impurities with modern UPLC methods.
Experimental Protocols
The determination of LOD and LOQ is a critical component of analytical method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following sections detail a representative experimental protocol for a stability-indicating HPLC method for Ciprofibrate, from which LOD and LOQ values can be derived.
1. Stability-Indicating HPLC Method for Ciprofibrate [1]
This method is designed to separate Ciprofibrate from its degradation products, which would include Impurity A.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Ace5-C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of methanol (B129727) and water (90:10 v/v).
-
Detection Wavelength: 232 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of Ciprofibrate is prepared in the mobile phase and further diluted to the desired concentrations for linearity, LOD, and LOQ determination.
2. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ can be determined using several approaches as per ICH guidelines.
-
Based on Visual Evaluation: This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified with acceptable accuracy and precision (LOQ).
-
Based on Signal-to-Noise Ratio: This approach is commonly used for analytical methods that exhibit baseline noise.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
-
-
Based on the Standard Deviation of the Response and the Slope: This method uses the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = the standard deviation of the response (can be estimated from the standard deviation of y-intercepts of regression lines).
-
S = the slope of the calibration curve.
-
-
Workflow for LOD and LOQ Determination
The following diagram illustrates a typical workflow for the determination of LOD and LOQ for a pharmaceutical impurity like this compound, following ICH guidelines.
Caption: Workflow for determining LOD and LOQ of this compound.
This comprehensive guide provides a framework for understanding and determining the LOD and LOQ for this compound. While direct comparative data is limited, the provided information on validated analytical methods for the parent compound and general principles from ICH guidelines offers a solid foundation for researchers and professionals in the pharmaceutical industry.
References
comparative study of different stationary phases for fibrate analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) stationary phases for the separation and quantification of fibrate drugs. Fibrates are a class of amphipathic carboxylic acids primarily used to lower plasma triglyceride levels. Their accurate analysis is crucial in pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. This document offers an objective comparison of the performance of common reversed-phase stationary phases—C18, C8, Phenyl, and Cyano—supported by experimental data to aid in method development and optimization.
Mechanism of Action: Fibrates and PPARα Signaling
Fibrates exert their therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor primarily expressed in the liver, heart, and skeletal muscle. Activation of PPARα leads to the regulation of gene expression involved in lipid and lipoprotein metabolism.
Figure 1: Fibrate-mediated PPARα signaling pathway.
Comparative Performance of Stationary Phases
The choice of stationary phase is critical for achieving optimal separation of fibrates. The following tables summarize the performance of C18, C8, Phenyl, and Cyano columns based on published experimental data. It is important to note that direct comparison across all phases is challenging due to variations in experimental conditions in the cited literature.
Table 1: Stationary Phase Characteristics for Fibrate Analysis
| Stationary Phase | Primary Interaction Mechanism | Key Characteristics for Fibrate Analysis |
| C18 (Octadecyl) | Hydrophobic | High hydrophobicity, leading to strong retention of nonpolar fibrates. Generally provides good resolution for complex mixtures. |
| C8 (Octyl) | Hydrophobic | Moderately hydrophobic, resulting in shorter retention times compared to C18. Can be advantageous for faster analysis of less hydrophobic fibrates. |
| Phenyl | π-π interactions, Hydrophobic | Offers alternative selectivity, particularly for fibrates with aromatic rings, due to π-π interactions. Can resolve compounds that co-elute on C18 or C8 phases. |
| Cyano | Dipole-dipole interactions, Hydrophobic | Provides unique selectivity for polar compounds. Can be operated in both reversed-phase and normal-phase modes. |
Table 2: Comparative Chromatographic Data for Fibrate Analysis
| Fibrate | Stationary Phase | Mobile Phase | Retention Time (min) | Reference |
| Fenofibrate | C18 (Zorbax) | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (70:30) | 19.27 | [1] |
| C18 (Phenomenex) | Ammonium Acetate : Acetonitrile (60:40) | 5.93 | [2] | |
| C8 | Methanol (B129727) : Water (80:20) | ~3.5 (estimated) | [3] | |
| Phenyl (RESTEK) | Methanol : 0.1% Phosphoric Acid (60:40) | ~6.0 | [4] | |
| Bezafibrate | C18 | 45% propan-2-ol in phosphate buffer (pH 2.145) | ~4.5 | |
| Cyano | 20% acetonitrile in phosphate buffer (pH 2.145) | ~5.0 | ||
| Gemfibrozil | C18 | 45% propan-2-ol in phosphate buffer (pH 2.145) | ~3.0 | |
| Cyano | 20% acetonitrile in phosphate buffer (pH 2.145) | ~6.5 | ||
| Clofibrate | C18 | 45% propan-2-ol in phosphate buffer (pH 2.145) | ~6.0 | |
| Cyano | 20% acetonitrile in phosphate buffer (pH 2.145) | ~3.5 |
Note: Retention times for C8 and Phenyl phases for some fibrates are estimated from chromatograms in the referenced literature, as exact values were not always provided. The data for Bezafibrate, Gemfibrozil, and Clofibrate on C18 and Cyano phases are derived from a direct comparative study, providing a more reliable comparison for these specific phases and analytes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Protocol 1: Analysis of Fenofibrate on a C18 Stationary Phase
-
Column: Zorbax C18 (150 cm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (30:70, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 285 nm[1]
-
Temperature: Ambient[1]
-
Injection Volume: 20 µL[1]
-
Sample Preparation: Standard stock solution of Fenofibrate (1 mg/mL) was prepared in the mobile phase. Working standards were prepared by further dilution.[1]
Protocol 2: Analysis of Fenofibrate on a Phenyl Stationary Phase
-
Column: RESTEK Pinnacle II Phenyl (250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Methanol : 0.1% Phosphoric Acid (60:40, v/v)[4]
-
Flow Rate: 2.0 mL/min[4]
-
Detection: UV at 289 nm[4]
-
Temperature: 50°C[4]
-
Sample Preparation: Stock solutions were prepared in methanol and further diluted with the mobile phase.[4]
Protocol 3: Comparative Analysis of Multiple Fibrates on C18 and Cyano Stationary Phases
-
Columns:
-
Merck LichroCART C18 (125 mm)
-
Merck LichroCART CN (125 mm)
-
-
Mobile Phases:
-
For C18: 45% propan-2-ol in phosphate buffer (pH 2.145)
-
For Cyano: 20% acetonitrile in phosphate buffer (pH 2.145)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Sample Preparation: Fibrate standards were dissolved in methanol.
Workflow for Fibrate Analysis
The general workflow for the analysis of fibrates using HPLC is outlined below.
Figure 2: General workflow for HPLC analysis of fibrates.
Conclusion and Recommendations
The selection of an appropriate stationary phase is paramount for the successful HPLC analysis of fibrates.
-
C18 columns are a robust and versatile choice, offering high retention and good resolution for a wide range of fibrates. They are a suitable starting point for method development.
-
C8 columns can provide a faster analysis time due to lower retention, which may be beneficial for high-throughput screening or for the analysis of more polar fibrates.
-
Phenyl columns offer a unique selectivity profile due to π-π interactions with the aromatic moieties of fibrate molecules. This can be particularly useful for resolving fibrates from other aromatic compounds or for separating structurally similar fibrates.
-
Cyano columns provide an alternative selectivity, especially when dealing with complex matrices or when reversed-phase conditions on C18 or C8 columns are not optimal.
For the simultaneous analysis of multiple fibrates, a C18 column with a gradient elution program is often the most effective approach. However, if specific separation challenges arise, exploring the alternative selectivities of Phenyl and Cyano phases is highly recommended. The choice of stationary phase should always be guided by the specific analytical requirements, including the desired resolution, analysis time, and the complexity of the sample matrix.
References
A Comparative Guide to the Detection of Ciprofibrate Impurities: UV, CAD, and MS Detectors
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like ciprofibrate (B1669075) are critical for ensuring drug safety and efficacy. The choice of analytical detector plays a pivotal role in the development of robust and reliable methods for impurity profiling. This guide provides a comparative assessment of three commonly used high-performance liquid chromatography (HPLC) detectors—the Ultraviolet (UV) or Photodiode Array (PDA) detector, the Charged Aerosol Detector (CAD), and the Mass Spectrometry (MS) detector—for the analysis of ciprofibrate impurities.
Performance Comparison of Detectors
The selection of an appropriate detector for ciprofibrate impurity analysis depends on the physicochemical properties of the impurities, the required sensitivity, and the desired level of specificity. The following table summarizes the key performance characteristics of UV/PDA, CAD, and MS detectors.
| Performance Parameter | UV/PDA Detector | Charged Aerosol Detector (CAD) | Mass Spectrometry (MS) Detector |
| Principle | Measures the absorbance of UV-Vis light by chromophoric compounds. | Measures charge imparted to aerosolized particles of non-volatile analytes. | Measures the mass-to-charge ratio of ionized molecules. |
| Selectivity | Selective for compounds with a UV chromophore. | Universal for non-volatile and semi-volatile compounds. | Highly selective based on molecular weight and fragmentation pattern. |
| Sensitivity | Moderate (ng range). | High (low ng range).[1] | Very High (pg to fg range).[2] |
| Limit of Detection (LOD) | Analyte-dependent. For a related fibrate (fenofibrate) impurity, reported as low as 0.02 µg/mL.[3] | Generally in the low ng on-column range.[1] | Can reach low pg/mL levels or lower, especially in MRM mode. |
| Limit of Quantitation (LOQ) | Analyte-dependent. For a related fibrate (fenofibrate) impurity, reported as low as 0.08 µg/mL.[3] | Typically in the range of 10 ng on-column. | Can be as low as 100 ng/mL for a related fibrate (bezafibrate) in plasma.[4] |
| Linearity | Good over a defined concentration range. | Good, but may require data linearization (e.g., quadratic fit) over a wide dynamic range. | Excellent over several orders of magnitude. |
| Gradient Compatibility | Excellent. | Good, but baseline shifts can occur. Response can be influenced by mobile phase composition.[5] | Excellent, compatible with volatile mobile phases. |
| Information Provided | Quantitative (concentration). PDA provides spectral information for peak purity assessment. | Quantitative (concentration). | Quantitative (concentration) and qualitative (structural information via fragmentation). |
| Response Uniformity | Varies significantly between compounds with different chromophores. | More uniform response for different non-volatile compounds compared to UV.[5] | Varies depending on the ionization efficiency of the compound. |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of ciprofibrate impurities involves several key stages, from sample preparation to data analysis and reporting. The choice of detector influences the specifics of the data acquisition and interpretation steps.
General workflow for the analysis of ciprofibrate impurities.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of impurity analysis. Below are typical experimental protocols for the analysis of ciprofibrate impurities using HPLC with UV/PDA, CAD, and MS detection.
Method 1: HPLC with UV/PDA Detection (Based on British Pharmacopoeia)
This method is suitable for the quantification of known impurities in ciprofibrate that possess a UV chromophore.
-
Sample Preparation:
-
Test Solution: Dissolve 0.125 g of the ciprofibrate substance in a mixture of equal volumes of acetonitrile (B52724) and water and dilute to 50.0 mL with the same mixture of solvents.
-
Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent (This corresponds to 0.05% of the test solution concentration).
-
Reference Solution (b) (System Suitability): Prepare a solution containing ciprofibrate and known impurities (A, B, C, D, and E) in the diluent to demonstrate adequate resolution.
-
-
Chromatographic Conditions:
-
Column: Octylsilyl silica (B1680970) gel for chromatography (C8), 5 µm particle size, 4.6 mm x 150 mm.
-
Mobile Phase: A gradient elution is used:
-
Mobile Phase A: 1.36 g/L solution of potassium dihydrogen phosphate (B84403) adjusted to pH 2.2 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 30 75 → 30 25 → 70 30 - 40 30 70 | 40 - 42 | 30 → 75 | 70 → 25 |
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µl.
-
-
Detector Settings:
-
Detector: UV/PDA detector.
-
Detection Wavelength: 230 nm.
-
Method 2: HPLC with Charged Aerosol Detection (CAD)
This method is advantageous for the detection of non-volatile ciprofibrate impurities that may lack a significant UV chromophore.
-
Sample Preparation:
-
Prepare the Test Solution and Reference Solutions as described in Method 1. Ensure the diluent is free of non-volatile components that could interfere with detection.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 5 µm, 4.6 mm x 150 mm) is typically suitable.
-
Mobile Phase: Use volatile mobile phase components to ensure efficient nebulization and evaporation. A gradient of acetonitrile and water with a volatile modifier like formic acid or acetic acid is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µl.
-
-
Detector Settings:
-
Detector: Charged Aerosol Detector.
-
Nebulizer Temperature: 35-50 °C (optimize for analyte response and baseline noise).
-
Evaporation Temperature: Optimize based on the mobile phase composition and analyte volatility.
-
Gas: Nitrogen at a pressure of 35-60 psi.
-
Data Collection Rate: 5-10 Hz.
-
Method 3: HPLC with Mass Spectrometry (MS) Detection
This method provides the highest level of specificity and sensitivity, and is capable of identifying unknown impurities through mass-to-charge ratio and fragmentation patterns.
-
Sample Preparation:
-
Prepare the Test Solution and Reference Solutions as described in Method 1, using volatile solvents and additives (e.g., formic acid, ammonium (B1175870) formate) compatible with MS.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 3.5 µm, 2.1 mm x 100 mm) suitable for LC-MS.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is a common starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µl.
-
-
Detector Settings:
-
Detector: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like ciprofibrate and its potential impurities.
-
Ion Source Parameters:
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Nebulizer Gas Flow: Optimize for stable spray.
-
-
Data Acquisition:
-
Full Scan Mode: For impurity identification and profiling.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For high sensitivity and quantitative analysis of specific impurities. For a related fibrate (bezafibrate), a transition could be monitored for quantification.[4]
-
-
Conclusion
The choice of detector is a critical decision in the development of analytical methods for ciprofibrate impurities.
-
UV/PDA detectors are robust and suitable for routine quality control when impurities have a chromophore and are present at sufficient levels.
-
Charged Aerosol Detectors offer a more universal detection approach, which is particularly valuable for detecting unknown or non-chromophoric impurities and for achieving a more uniform response across different analytes.[6]
-
Mass Spectrometry detectors provide the highest level of sensitivity and specificity, enabling the identification of unknown impurities and the quantification of trace-level components.[2]
For comprehensive impurity profiling, a combination of detectors (e.g., PDA and MS) can be employed to leverage the strengths of each technique, ensuring the detection and accurate quantification of a wide range of potential impurities in ciprofibrate.
References
stability-indicating method validation for Ciprofibrate as per ICH guidelines.
A Comprehensive Guide to Stability-Indicating Method Validation for Ciprofibrate in Accordance with ICH Guidelines
Introduction
Ciprofibrate is a fibric acid derivative used as a lipid-regulating agent. Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. The International Council for Harmonisation (ICH) provides a framework of guidelines for the validation of analytical procedures to ensure their suitability for their intended purpose.[1][2][3] This guide provides a comparative overview of different validated stability-indicating methods for the determination of Ciprofibrate, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry.
Comparative Analysis of Analytical Methods
The choice of an analytical method for stability testing depends on various factors, including the nature of the drug substance, the expected degradation products, and the intended application of the method. Here, we compare three commonly employed techniques for the analysis of Ciprofibrate.
Table 1: Comparison of Chromatographic and Spectrophotometric Methods for Ciprofibrate Analysis
| Parameter | RP-HPLC Method | HPTLC Method | UV Spectrophotometric Method |
| Principle | Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation on a thin layer of adsorbent material based on polarity. | Measurement of the absorbance of UV radiation by the analyte. |
| Specificity | High; capable of separating the drug from its degradation products. | Good; can resolve the drug from degradation products with different Rf values. | Lower; potential for interference from degradation products that absorb at the same wavelength. Derivative spectroscopy can enhance specificity. |
| Sensitivity | High | High | Moderate |
| Typical Linearity Range | 5-30 µg/mL | 600-1600 ng/spot | 5-30 µg/mL |
| Accuracy (% Recovery) | 98.65 - 100.01% | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| LOD | ~0.1 µg/mL | ~17.84 ng/spot | ~0.5 µg/mL |
| LOQ | ~0.3 µg/mL | ~54.08 ng/spot | ~1.5 µg/mL |
| Forced Degradation Analysis | Excellent for resolving and quantifying multiple degradation products. | Good for visualizing separation of degradation products. | Limited; primarily indicates the overall degradation of the parent drug. |
| Instrumentation Cost | High | Moderate | Low |
| Analysis Time | Longer per sample | Shorter for multiple samples run simultaneously | Very short per sample |
| Solvent Consumption | High | Low | Very Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the experimental protocols for the validation of a stability-indicating RP-HPLC method for Ciprofibrate, as per ICH guidelines.
Forced Degradation (Stress) Studies
Forced degradation studies are undertaken to demonstrate the specificity of the method to separate the active analyte from its potential degradation products.[4][5]
-
Acid Hydrolysis: 10 mg of Ciprofibrate is refluxed with 10 mL of 0.1 N HCl at 80°C for 2 hours. The solution is then neutralized with 0.1 N NaOH and diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: 10 mg of Ciprofibrate is refluxed with 10 mL of 0.1 N NaOH at 80°C for 2 hours. The solution is then neutralized with 0.1 N HCl and diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: 10 mg of Ciprofibrate is treated with 10 mL of 30% hydrogen peroxide at room temperature for 24 hours. The solution is then diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: 10 mg of Ciprofibrate is kept in a hot air oven at 105°C for 48 hours. A sample is then prepared to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation: 10 mg of Ciprofibrate is exposed to UV light (254 nm) for 24 hours. A sample is then prepared to a final concentration of 100 µg/mL with the mobile phase.
Method Validation Parameters (as per ICH Q2(R1))
The following parameters should be validated for a stability-indicating assay method:[1][2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and by checking for interference from placebo.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a minimum of five concentrations across the desired range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a placebo.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the stability-indicating method validation process for Ciprofibrate.
Caption: Workflow for the development and validation of a stability-indicating method.
Caption: Logical flow of forced degradation studies for Ciprofibrate.
Conclusion
The development and validation of a stability-indicating analytical method are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. For Ciprofibrate, RP-HPLC methods have been shown to be highly specific, accurate, and precise, making them well-suited for stability testing. While HPTLC and UV spectrophotometric methods offer advantages in terms of speed and cost, they may have limitations in specificity compared to HPLC. The choice of the most appropriate method should be based on the specific requirements of the analysis, including the need to resolve and quantify potential degradation products. Adherence to ICH guidelines throughout the validation process is mandatory to ensure regulatory compliance and the generation of reliable data.
References
Safety Operating Guide
Navigating the Disposal of Ciprofibrate Impurity A: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical reagents, including impurities like Ciprofibrate impurity A, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Quantitative Data Summary
For clarity and easy reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid | [1][2] |
| Molecular Formula | C12H14O3 | [1][3][4] |
| Molecular Weight | 206.2 g/mol | [1] |
| CAS Number | 1474058-89-3 | [3] |
| Appearance | Off-white solid | [3] |
| Solubility | Methanol | [3] |
| Storage | 2-8°C, sealed in a dry place | [3][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, follows a structured process from the point of generation to final disposal. This process must align with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]
Step 1: Waste Identification and Segregation
-
Categorization : this compound should be treated as a chemical waste. Given the lack of specific hazard data, it is prudent to manage it as a hazardous waste to ensure full compliance and mitigate risk.[9]
-
Segregation : Do not mix this compound waste with non-hazardous trash or other waste streams. It must be segregated at the point of generation.[7] Keep it separate from incompatible chemicals to prevent any adverse reactions.[7]
Step 2: Containerization and Labeling
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[7][10] The container must have a secure closure.[7]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound" or "2-(4-Ethenylphenoxy)-2-methylpropanoic acid". The label should also include the date of accumulation.
Step 3: On-site Accumulation and Storage
-
Accumulation Point : Store the waste container at or near the point of generation, under the control of laboratory personnel.[11]
-
Storage Conditions : The storage area should be well-ventilated.[7] If this compound is stored for a period, it must be in a secure location to prevent unauthorized access.[12]
-
Time Limits : Adhere to institutional and regulatory time limits for the accumulation of hazardous waste.[11][13]
Step 4: Final Disposal Procedure
-
Engage a Licensed Disposal Company : The disposal of this compound must be handled by a licensed hazardous material disposal company.[1]
-
Recommended Disposal Method : The recommended method for the final disposal of this compound is incineration in a facility equipped with an afterburner and scrubber.[1] This is a common and effective method for destroying pharmaceutical waste.[6][12][14]
-
Documentation : All steps of the disposal process must be documented. When the waste is transferred to the disposal company, a hazardous waste manifest will be required. This document tracks the waste from the point of generation to its final destination.[9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. ispstandards.com [ispstandards.com]
- 3. allmpus.com [allmpus.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemscene.com [chemscene.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. nationalacademies.org [nationalacademies.org]
- 9. danielshealth.com [danielshealth.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. epa.gov [epa.gov]
- 12. Managing pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 13. acs.org [acs.org]
- 14. securewaste.net [securewaste.net]
Personal protective equipment for handling Ciprofibrate impurity A
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ciprofibrate Impurity A (Chemical Name: 2-(4-Ethenylphenoxy)-2-methylpropanoic acid). Given the limited specific toxicity data on this impurity, a precautionary approach is mandated. The following procedures are based on the known hazards of the parent compound, Ciprofibrate, and general best practices for handling chemical impurities of unknown potency.
Hazard Assessment
Assumed Hazards:
-
Carcinogenicity: May cause cancer.[2]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
-
Unknown Toxicity: As a pharmaceutical-related compound of unknown potency, it may have other unforeseen biological effects.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately upon suspected contamination. |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield should be worn when there is a risk of splashes. | Protects against accidental splashes and airborne particles. |
| Body | A disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Prevents contamination of personal clothing and skin. Cloth lab coats are not recommended as they can absorb spills. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a primary containment device or when there is a risk of aerosol generation. | Minimizes the risk of inhaling fine particles of the compound. |
| Feet | Closed-toe shoes. | Standard laboratory practice to protect against spills and falling objects. |
Handling Procedures
Adherence to strict handling protocols is critical to ensure a safe laboratory environment.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use anti-static weigh boats and tools to prevent dispersal of the powder.
-
If preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
After handling, carefully remove and dispose of the outer pair of gloves.
-
Wipe down the work area and any equipment used with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Spill and Emergency Procedures
Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.
| Spill Scenario | Immediate Action |
| Small Spill (Powder) | 1. Evacuate the immediate area. 2. Don appropriate PPE, including respiratory protection. 3. Gently cover the spill with absorbent paper towels to avoid raising dust. 4. Dampen the absorbent material with water or a suitable solvent. 5. Carefully wipe up the spill, working from the outside in. 6. Place all contaminated materials in a sealed bag for hazardous waste disposal. |
| Large Spill (Powder) | 1. Evacuate the laboratory and alert others. 2. Contact the institution's environmental health and safety (EHS) office immediately. 3. Prevent entry to the contaminated area. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal:
Caption: Disposal workflow for this compound waste.
Disposal Guidelines:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE, and disposable labware, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (2-(4-Ethenylphenoxy)-2-methylpropanoic acid)," and a warning of its potential carcinogenicity.
-
Collection: Follow your institution's procedures for the collection and disposal of chemical waste. Contact your EHS department for specific guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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